molecular formula C20H34O2 B10829014 Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Cat. No.: B10829014
M. Wt: 306.5 g/mol
InChI Key: RWGSLEHAYKJECS-QNEBEIHSSA-N
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Description

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h6-7,9-10,12-13H,3-5,8,11,14-19H2,1-2H3/b7-6-,10-9-,13-12-

InChI Key

RWGSLEHAYKJECS-QNEBEIHSSA-N

Isomeric SMILES

CCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC

Canonical SMILES

CCCC=CCC=CCC=CCCCCCCC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a polyunsaturated fatty acid ethyl ester. While direct research on this specific molecule is limited, its structural similarity to key fatty acids in the omega-6 metabolic pathway suggests its biological significance is likely realized through its conversion to Dihomo-γ-linolenic acid (DGLA). This guide synthesizes the available information on this compound and its presumed active form, DGLA, providing a comprehensive overview of its chemical properties, metabolic fate, and potential therapeutic applications. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

This compound is the ethyl ester of 8,11,14-octadecatrienoic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₄O₂[1][2][3]
Molecular Weight 306.48 g/mol [1][2]
CAS Number 2347415-30-7[1][2][3]
IUPAC Name ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate[1]
Synonyms Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate, SFE 20:3[2][3]
Appearance In solution[1][2]
Purity >98%[1][2]
Storage Freezer (-20°C)[1][2][3]
Solubility Soluble in ethanol (B145695)[3]

Metabolic Pathway and Conversion to Dihomo-γ-Linolenic Acid (DGLA)

This compound is the ethyl ester of an omega-6 polyunsaturated fatty acid. In vivo, it is presumed to be hydrolyzed to its free fatty acid form, 8(Z),11(Z),14(Z)-octadecatrienoic acid. This C18:3n-6 fatty acid can then be elongated to the biologically active C20:3n-6 fatty acid, Dihomo-γ-linolenic acid (DGLA).[4][5] The conversion of C18 to C20 polyunsaturated fatty acids is a known, though sometimes limited, metabolic process in mammals.[4][6] Studies in rats have shown that C20 precursors lead to a greater accretion of n-6 end products in plasma compared to C18 precursors on a per dosage basis.[4]

The metabolic conversion of this compound is a critical step for its biological activity. The diagram below illustrates this proposed metabolic pathway.

cluster_0 Metabolic Pathway Ethyl_8_11_14_octadecatrienoate This compound 8_11_14_octadecatrienoic_acid 8(Z),11(Z),14(Z)-octadecatrienoic acid (C18:3n-6) Ethyl_8_11_14_octadecatrienoate->8_11_14_octadecatrienoic_acid Hydrolysis DGLA Dihomo-γ-linolenic acid (DGLA) (C20:3n-6) 8_11_14_octadecatrienoic_acid->DGLA Elongation PGE1 Prostaglandin (B15479496) E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX Pathway 15_HETrE 15-HETrE (Anti-inflammatory) DGLA->15_HETrE LOX Pathway AA Arachidonic Acid (AA) (C20:4n-6) DGLA->AA Δ5-desaturase Pro_inflammatory_eicosanoids Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->Pro_inflammatory_eicosanoids COX/LOX Pathways

Proposed metabolic pathway of this compound.

Biological Activity and Potential Therapeutic Applications (via DGLA)

The biological effects of this compound are believed to be mediated by its metabolic product, DGLA. DGLA is a precursor to anti-inflammatory eicosanoids and can compete with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory mediators.[7]

Anti-inflammatory and Immunomodulatory Effects

DGLA is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin E1 (PGE1), which has anti-inflammatory properties.[7] It is also converted by lipoxygenase (LOX) enzymes to 15-hydroxyeicosatrienoic acid (15-HETrE), another anti-inflammatory molecule.[7] Formulations containing ethyl DGLA have been explored for the treatment of eczema and other inflammatory disorders.

Cardiovascular Effects

Studies on orally administered DGLA in humans have indicated potential antithrombotic effects, accompanied by an increased capacity of platelets to synthesize PGE1.[8] In a study with rabbits fed ethyl-dihomo-gamma-linolenate, there was a 4.6-fold increase in the urinary metabolite of PGE1 and PGE2, suggesting increased prostaglandin biosynthesis.[9] However, platelet aggregation in response to ADP, collagen, and arachidonic acid was not significantly altered in this study.[9]

Anti-cancer Potential

Gamma-linolenic acid (GLA; 18:3n-6), the precursor to DGLA, has shown potential as an anti-cancer agent.[10] It has been demonstrated to enhance the cytotoxicity of the chemotherapy drug docetaxel (B913) in human breast cancer cells.[10] This effect may be related to the transcriptional repression of the HER-2/neu oncogene.[10]

The following diagram illustrates the central role of DGLA in balancing pro- and anti-inflammatory signaling.

cluster_1 DGLA Signaling Cascade DGLA Dihomo-γ-linolenic acid (DGLA) COX Cyclooxygenase (COX) DGLA->COX LOX Lipoxygenase (LOX) DGLA->LOX AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E1 (PGE1) COX->PGE1 15_HETrE 15-HETrE LOX->15_HETrE Anti_inflammatory Anti-inflammatory Effects PGE1->Anti_inflammatory 15_HETrE->Anti_inflammatory Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory

DGLA's role in inflammatory signaling.

Experimental Protocols

In Vivo Administration of Ethyl-Dihomo-γ-linolenate (Rabbit Model)
  • Objective: To assess the effects of ethyl DGLA on prostaglandin biosynthesis and platelet aggregation.

  • Animal Model: Rabbits.

  • Dosage and Administration: 1 g/kg/day of the ethyl ester of dihomo-gamma-linolenic acid (20:3ω6) was administered orally for 25 days.[9]

  • Sample Collection: Plasma samples were collected on days 1, 11, 16, 21, and 26 for lipid analysis and platelet aggregation studies.[9]

  • Analysis:

    • Plasma lipids were analyzed to determine the enrichment of 20:3ω6.

    • Platelet phospholipid fractions were analyzed for their fatty acid composition.

    • Urinary excretion of 7α-hydroxy-5,11-diketotetranorprostane-1,16-dioic acid (a major metabolite of PGE1 and PGE2) was measured.[9]

    • Platelet aggregation in response to ADP, collagen, and arachidonic acid was assessed.[9]

General Synthesis of Fatty Acid Ethyl Esters

A common method for the synthesis of fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol.

  • Reactants:

    • Linoleic acid (as a representative fatty acid)

    • Ethanol

    • Catalyst (e.g., sulfuric acid, ionic liquids)

  • Procedure (Ionic Liquid Microemulsion Method):

    • Prepare an ionic liquid microemulsion. For example, by mixing 1-hexyl-3-methylimidazole hydrogensulfate (hydrophilic ionic liquid), cyclohexane, and a surfactant like TX-100.

    • Add the fatty acid and ethanol to the microemulsion with stirring.

    • Maintain the reaction at a specific temperature (e.g., 40°C) and stirring speed (e.g., 700 rpm) for a set duration (e.g., 8 hours).

    • After the reaction is complete, the product can be isolated using techniques like rotary evaporation to remove the solvent and unreacted ethanol.

    • The product can be identified and its purity determined using gas chromatography.

The following workflow illustrates a general process for synthesizing and analyzing fatty acid ethyl esters.

cluster_2 Synthesis and Analysis Workflow Reactants Fatty Acid + Ethanol + Catalyst Reaction Esterification Reaction (Controlled Temperature & Stirring) Reactants->Reaction Isolation Product Isolation (e.g., Rotary Evaporation) Reaction->Isolation Analysis Product Analysis (Gas Chromatography) Isolation->Analysis Final_Product Ethyl Ester Analysis->Final_Product

General workflow for fatty acid ethyl ester synthesis.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on related compounds.

ParameterFindingOrganism/SystemReference
PGE1/PGE2 Metabolite Excretion 4.6-fold increase after ethyl DGLA feedingRabbits[9]
Plasma Lipid Enrichment Significant enrichment with 20:3ω6 after ethyl DGLA feedingRabbits[9]
Platelet Phospholipid Composition Highly enriched with 20:3ω6; significantly lower arachidonic acid content compared to controlsRabbits[9]
In vivo Conversion Efficiency (C20 vs. C18) Total n-6 end products in plasma were 14-fold greater for 20:3n-6 precursor compared to 18:2n-6 precursorRats[4]

Conclusion and Future Directions

This compound is a polyunsaturated fatty acid ethyl ester whose biological significance is likely intertwined with its metabolic conversion to DGLA. The anti-inflammatory and potential cardiovascular and anti-cancer benefits of DGLA make this and related compounds promising areas for further research and drug development.

Future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the biological activities of this compound.

  • Metabolic Studies: Quantifying the in vivo conversion rate of this compound to DGLA in various tissues and species, including humans.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationships of this specific ethyl ester.

  • Clinical Investigations: Exploring the therapeutic potential of this compound in inflammatory conditions, cardiovascular diseases, and cancer.

By elucidating the specific properties and actions of this compound, the scientific and medical communities can better understand its potential role in human health and disease.

References

An In-depth Technical Guide to Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate and its Biologically Active Form, Dihomo-γ-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate, its synonyms, and its critical role as a pro-drug for Dihomo-γ-linolenic acid (DGLA). The focus is on the chemical properties, biological significance, and relevant experimental methodologies for professionals in research and drug development.

Chemical Identity and Synonyms

Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate is the ethyl ester of the omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA). The ester form is often utilized in research settings for its increased stability and ease of formulation. Upon administration, it is readily hydrolyzed by esterases to yield the biologically active free fatty acid, DGLA.

It is crucial to distinguish between the ethyl ester and its corresponding free fatty acid, as well as their various synonyms.

Table 1: Synonyms and Identifiers for Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate

SynonymCAS NumberPubChem CID
Ethyl dihomo-γ-linolenate55968-21-3-
Dihomo-γ-Linolenic Acid ethyl ester55968-21-3-
8Z,11Z,14Z-eicosatrienoic acid, ethyl ester55968-21-3-
Ethyl DGLA55968-21-3-
Ethyl 20:3 n-655968-21-3-

Table 2: Synonyms and Identifiers for Dihomo-γ-Linolenic Acid (DGLA)

SynonymCAS NumberPubChem CID
(8Z,11Z,14Z)-Icosa-8,11,14-trienoic acid1783-84-25280581
cis,cis,cis-8,11,14-Eicosatrienoic acid1783-84-25280581
DGLA1783-84-25280581
γ-Homolinolenic acid1783-84-25280581

Physicochemical Data

The following tables summarize the key physicochemical properties of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate and DGLA.

Table 3: Physicochemical Properties of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate

PropertyValue
Molecular FormulaC₂₂H₃₈O₂
Molecular Weight334.5 g/mol
AppearanceSolution in ethanol (B145695)
SolubilityDMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml
Storage Temperature-20°C

Table 4: Physicochemical Properties of Dihomo-γ-Linolenic Acid (DGLA)

PropertyValue
Molecular FormulaC₂₀H₃₄O₂
Molecular Weight306.5 g/mol [1]
AppearanceA 100 mg/ml solution in ethanol[2]
SolubilityDMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml[2]
Storage Temperature-20°C[2]
pKa4.98 (Predicted)

Biological Significance and Signaling Pathways

The biological effects of Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate are attributed to its in vivo conversion to DGLA. DGLA is an important precursor to a group of signaling molecules known as eicosanoids. Unlike arachidonic acid (AA), another omega-6 fatty acid which is a precursor to pro-inflammatory eicosanoids, DGLA is metabolized to produce anti-inflammatory and antiproliferative molecules.[3]

Metabolic Conversion of DGLA

DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (B1171923) (PGs) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively. These metabolites have demonstrated various biological activities, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.

DGLA_Metabolism DGLA Dihomo-γ-Linolenic Acid (DGLA) COX Cyclooxygenase (COX) DGLA->COX Metabolism LOX Lipoxygenase (LOX) DGLA->LOX Metabolism PGs Series-1 Prostaglandins (e.g., PGE₁) Anti-inflammatory COX->PGs HETrE 15-HETrE Anti-inflammatory LOX->HETrE

Metabolic pathways of Dihomo-γ-Linolenic Acid (DGLA).
Competitive Inhibition of Arachidonic Acid Metabolism

DGLA can also compete with arachidonic acid (AA) for the same metabolic enzymes (COX and LOX). This competition leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA, such as series-2 prostaglandins and series-4 leukotrienes.

Competitive_Inhibition cluster_precursors Precursor Fatty Acids cluster_enzymes Enzymes cluster_products Eicosanoid Products DGLA DGLA AA Arachidonic Acid (AA) DGLA->AA Inhibits conversion to pro-inflammatory products COX COX DGLA->COX LOX LOX DGLA->LOX AA->COX AA->LOX AntiInflammatory Anti-inflammatory (e.g., PGE₁) COX->AntiInflammatory from DGLA ProInflammatory Pro-inflammatory (e.g., PGE₂) COX->ProInflammatory from AA LOX->AntiInflammatory from DGLA LOX->ProInflammatory from AA

Competitive inhibition of AA metabolism by DGLA.

Experimental Protocols

General Protocol for Esterification of DGLA to Ethyl DGLA

This protocol describes a general method for the synthesis of fatty acid ethyl esters via Fischer esterification.

Materials:

  • Dihomo-γ-linolenic acid (DGLA)

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Dissolve DGLA in a large excess of anhydrous ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl DGLA.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Esterification_Workflow Start Start: DGLA in Ethanol Add_Acid Add H₂SO₄ (catalyst) Start->Add_Acid Reflux Reflux (2-4 hours) Add_Acid->Reflux Evaporate Evaporate excess Ethanol Reflux->Evaporate Extraction Dissolve in Diethyl Ether & Wash Evaporate->Extraction Dry Dry with Na₂SO₄ Extraction->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (optional) Concentrate->Purify End End: Purified Ethyl DGLA Concentrate->End If pure enough Purify->End

Workflow for the esterification of DGLA.
General Protocol for GC-MS Analysis of Fatty Acid Ethyl Esters

This protocol outlines a typical procedure for the analysis of fatty acid ethyl esters (FAEEs) by gas chromatography-mass spectrometry (GC-MS).[4]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS column (or equivalent)

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[4]

  • Injector Temperature: 290°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[4]

    • Ramp: Increase by 10°C/min to 290°C.[4]

    • Final hold: 290°C for 7 minutes.[4]

  • MS Transfer Line Temperature: 230°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Sample Preparation:

  • Prepare a standard solution of the FAEE in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the FAEEs.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

Data Analysis:

  • Identify the FAEE peaks based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal standard and a calibration curve.

Conclusion

Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate serves as a valuable research tool for investigating the biological roles of its active form, Dihomo-γ-linolenic acid. Understanding the distinct metabolic pathways of DGLA compared to other omega-6 fatty acids is crucial for the development of novel therapeutic strategies targeting inflammatory and proliferative diseases. The experimental protocols provided herein offer a foundation for the synthesis and analysis of this important class of molecules.

References

The Ambiguous Identity of SFE 20:3: A Technical Guide to Four Distinct Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "SFE 20:3" is not a unique chemical identifier but rather a synonym applied to several C20 tri-unsaturated fatty acid ethyl esters. This ambiguity necessitates a careful and distinct examination of each compound to understand its specific chemical properties and biological activities. This guide provides an in-depth technical overview of four distinct molecules that have been referred to as SFE 20:3: 8(Z),11(Z),14(Z)-Eicosatrienoic acid ethyl ester, α-Eleostearic Acid ethyl ester, α-Linolenic Acid ethyl ester, and Pinolenic Acid ethyl ester. Each section is dedicated to one of these compounds, summarizing its chemical information, biological significance, and relevant experimental protocols.

8(Z),11(Z),14(Z)-Eicosatrienoic Acid Ethyl Ester (Dihomo-γ-linolenic acid ethyl ester)

8(Z),11(Z),14(Z)-Eicosatrienoic acid ethyl ester, also known as Dihomo-γ-linolenic acid ethyl ester (DGLA ethyl ester), is an esterified form of the omega-6 fatty acid DGLA. It serves as a precursor to anti-inflammatory eicosanoids and has been investigated for its role in inflammatory conditions.[1][2]

Chemical Information
PropertyValue
Formal Name 8Z,11Z,14Z-eicosatrienoic acid, ethyl ester
CAS Number 55968-21-3[1][3]
Molecular Formula C₂₂H₃₈O₂[1][3][4]
Formula Weight 334.5 g/mol [1][3][4]
Synonyms Ethyl DGLA, Ethyl dihomo-γ-linolenate, SFE 22:3[1][4]
Purity ≥98%[1]
Formulation A solution in ethanol[1]
Biological Activity

DGLA ethyl ester is metabolized in the body to DGLA, which can then be converted into anti-inflammatory compounds. Dietary administration of DGLA ethyl ester (1 g/kg per day for 25 days) in rabbits has been shown to increase the secretion of prostaglandin (B15479496) E₁ (PGE₁) and prostaglandin E₂ (PGE₂).[1] It has also been observed to increase triglyceride levels and the proportion of 20:3ω6 and 20:4ω6 phospholipids (B1166683) in the renal medulla of rabbits.[1] Formulations containing DGLA ethyl ester have been explored for the treatment of eczema and other inflammatory disorders.[1] The anti-inflammatory effects of DGLA are attributed to its conversion to 15-HETrE and PGE₁, which can counteract the pro-inflammatory products derived from arachidonic acid.[2]

Experimental Protocols

In Vivo Assessment of Prostaglandin Production in Rabbits

This protocol is based on studies investigating the effect of dietary DGLA ethyl ester on prostaglandin synthesis.[1]

1. Animal Model:

  • Male New Zealand white rabbits.

  • House individually and provide a standard diet for an acclimatization period of one week.

2. Experimental Groups:

  • Control Group: Receive the standard diet with a vehicle control (e.g., olive oil).

  • Treatment Group: Receive the standard diet supplemented with 1 g/kg body weight of DGLA ethyl ester daily for 25 days. The ethyl ester can be mixed with a small amount of palatable food or administered by oral gavage.

3. Sample Collection:

  • At the end of the 25-day period, euthanize the rabbits.

  • Immediately excise the kidneys and place them in ice-cold saline.

  • Dissect the renal papilla from the medulla.

4. Ex Vivo Prostaglandin Secretion Assay:

  • Mince the renal papilla tissue and incubate it in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C for a defined period (e.g., 30 minutes).

  • Collect the incubation medium.

  • Extract prostaglandins (B1171923) from the medium using a suitable method, such as solid-phase extraction.

  • Quantify the levels of PGE₁ and PGE₂ in the extracts using a validated method like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • Compare the mean levels of PGE₁ and PGE₂ between the control and treatment groups using an appropriate statistical test (e.g., Student's t-test).

Signaling Pathway

DGLA_Metabolism DGLA_ester DGLA Ethyl Ester (Dietary Intake) DGLA Dihomo-γ-linolenic Acid (DGLA) DGLA_ester->DGLA Hydrolysis PGE1 Prostaglandin E₁ (PGE₁) DGLA->PGE1 COX Pathway HETrE 15-HETrE DGLA->HETrE 15-Lipoxygenase Pro_inflammatory Pro-inflammatory Eicosanoids HETrE->Pro_inflammatory Inhibits AA Arachidonic Acid (AA) AA->Pro_inflammatory COX/LOX Pathways

Caption: Metabolic pathway of DGLA ethyl ester.

α-Eleostearic Acid Ethyl Ester

α-Eleostearic acid ethyl ester is the ethyl ester of α-eleostearic acid, a conjugated fatty acid found in some plant oils. It has garnered significant interest for its pro-apoptotic and anti-cancer properties.

Chemical Information
PropertyValue
Formal Name 9Z,11E,13E-octadecatrienoic acid, ethyl ester
CAS Number 42021-86-3
Molecular Formula C₂₀H₃₄O₂
Formula Weight 306.5 g/mol
Synonyms Ethyl α-eleostearate
Purity ≥90%
Formulation A solution in ethanol
Biological Activity

α-Eleostearic acid ethyl ester has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast cancer and leukemia.[4][5][6][7] Its mechanisms of action are multifaceted and involve the upregulation of tumor suppressor genes and modulation of key signaling pathways. In human breast cancer cells, it has been shown to induce apoptosis by increasing the expression of PPARγ, p21, Bax, p53, and caspase-3.[4][7] Another identified mechanism involves the downregulation of HER2/HER3 receptor expression and subsequent inhibition of the PI3K/Akt signaling pathway.[6] This leads to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

1. Cell Culture:

  • Culture human breast cancer cells (e.g., SKBR3 or T47D) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Prepare a stock solution of α-eleostearic acid ethyl ester in a suitable solvent (e.g., DMSO or ethanol).

  • Treat the cells with various concentrations of the compound (e.g., 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control.

3. MTT Staining:

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

4. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Proteins

1. Cell Lysis:

  • Treat cells with α-eleostearic acid ethyl ester as described above.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., HER2, HER3, p-Akt, Akt, Bcl-2, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Densitometry Analysis:

  • Quantify the band intensities using image analysis software.

Signaling Pathway

aESA_Apoptosis aESA α-Eleostearic Acid Ethyl Ester HER2_HER3 HER2/HER3 Receptor aESA->HER2_HER3 Inhibits PTEN PTEN aESA->PTEN Activates p53 p53 aESA->p53 Activates PI3K PI3K HER2_HER3->PI3K Akt Akt PTEN->Akt Inhibits PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis MIC_MBC_Workflow start Start prep_inoculum Prepare S. mutans Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of α-Linolenic Acid Ethyl Ester serial_dilution->inoculate incubate_mic Incubate at 37°C for 24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_no_growth Plate from wells with no visible growth read_mic->plate_no_growth incubate_mbc Incubate at 37°C for 24-48h plate_no_growth->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc end End read_mbc->end OGTT_Logic treatment Oral Administration of Pinolenic Acid Ethyl Ester receptor_activation Activation of FFAR1 and FFAR4 treatment->receptor_activation glucose_uptake Enhanced Glucose Uptake by Tissues receptor_activation->glucose_uptake glucose_tolerance Improved Glucose Tolerance glucose_uptake->glucose_tolerance ogtt OGTT Measurement: Lower Blood Glucose Levels glucose_tolerance->ogtt

References

Unveiling the Natural Origins of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate: A Technical Guide to its Precursor, Gamma-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, also commonly known as ethyl gamma-linolenate (B1238488), is an ethyl ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). While direct natural sources of this compound are not documented, its precursor, GLA, is found in various plant and microbial sources. This technical guide provides an in-depth exploration of the natural sources of GLA, methods for its extraction and quantification, and the subsequent conversion to its ethyl ester form. This information is critical for researchers and professionals involved in drug development and nutritional science, given the therapeutic potential of GLA and its derivatives.

Natural Sources of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid is a polyunsaturated fatty acid found in the seed oils of several plants and is also produced by various microorganisms. The primary sources are categorized below, with their typical GLA content summarized in Table 1.

Plant-Based Sources

The most significant plant sources of GLA are the seed oils of borage (Borago officinalis), evening primrose (Oenothera biennis), and blackcurrant (Ribes nigrum).

  • Borage Oil: Derived from the seeds of the borage plant, this oil is one of the richest known natural sources of GLA.

  • Evening Primrose Oil: Extracted from the seeds of the evening primrose plant, this oil is a widely studied and commercially available source of GLA.

  • Blackcurrant Seed Oil: The seeds of the blackcurrant fruit yield an oil that contains a notable amount of GLA.

Microbial Sources

Certain fungi and cyanobacteria are also significant producers of GLA.

  • Fungi: Species of the genus Mortierella are well-known for their ability to produce high levels of polyunsaturated fatty acids, including GLA.

  • Cyanobacteria: Spirulina species, a type of blue-green algae, are a notable microbial source of GLA.

Quantitative Data on GLA Content

The concentration of gamma-linolenic acid varies among its natural sources. The following table provides a summary of the typical GLA content found in the oils extracted from these sources.

Natural SourceScientific NameTypical GLA Content (% of total fatty acids)
Borage Seed OilBorago officinalis20 - 27%
Evening Primrose OilOenothera biennis7 - 14%
Blackcurrant Seed OilRibes nigrum15 - 20%
FungiMortierella sp.Varies by species and culture conditions
CyanobacteriaSpirulina sp.Varies by species and culture conditions

Table 1: Quantitative Summary of Gamma-Linolenic Acid (GLA) in Various Natural Sources.

Experimental Protocols

Extraction and Quantification of Gamma-Linolenic Acid from Borage Seed Oil

This protocol outlines a standard laboratory procedure for the extraction and quantification of GLA from borage seeds.

1. Oil Extraction (Soxhlet Extraction)

  • Materials: Borage seeds, n-hexane, Soxhlet apparatus, round-bottom flask, heating mantle, rotary evaporator.

  • Procedure:

    • Grind a known weight of borage seeds into a fine powder.

    • Place the ground seeds in a thimble and insert it into the Soxhlet extractor.

    • Fill a round-bottom flask with n-hexane and connect it to the Soxhlet apparatus and a condenser.

    • Heat the flask using a heating mantle to allow the solvent to boil and cycle through the extractor for 6-8 hours.

    • After extraction, remove the solvent from the collected oil using a rotary evaporator to obtain the crude borage oil.

2. Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)

  • Materials: Extracted borage oil, methanolic HCl or BF3-methanol, n-hexane, saturated NaCl solution.

  • Procedure:

    • To a known amount of the extracted oil in a screw-capped test tube, add methanolic HCl or BF3-methanol.

    • Heat the mixture in a water bath at 60-70°C for 1-2 hours.

    • After cooling, add n-hexane and a saturated NaCl solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully collect the upper hexane (B92381) layer containing the FAMEs for analysis.

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Injection: Inject a small volume of the FAMEs in hexane into the GC.

  • Identification and Quantification: Identify the methyl ester of GLA by its retention time and mass spectrum compared to a certified reference standard. Quantify the amount of GLA by comparing the peak area to that of an internal standard and a calibration curve.

Synthesis of this compound

As this compound is not typically found in nature, it is synthesized from GLA. Both enzymatic and chemical methods can be employed.

1. Enzymatic Esterification

  • Enzyme: Immobilized lipase (B570770) (e.g., from Candida antarctica).

  • Substrates: Gamma-linolenic acid (purified from natural oil), ethanol.

  • Solvent (optional): A non-polar organic solvent like hexane.

  • Procedure:

    • Combine GLA, excess ethanol, and the immobilized lipase in a reaction vessel.

    • Incubate the mixture with agitation at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 24-48 hours).

    • Monitor the reaction progress by taking samples and analyzing them using TLC or GC.

    • After the reaction is complete, remove the immobilized enzyme by filtration.

    • Purify the resulting ethyl gamma-linolenate from the reaction mixture using column chromatography or distillation.

2. Chemical Esterification (Fischer Esterification)

  • Catalyst: A strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Substrates: Gamma-linolenic acid, excess ethanol.

  • Procedure:

    • Dissolve GLA in a large excess of ethanol.

    • Add a catalytic amount of a strong acid.

    • Reflux the mixture for several hours.

    • After the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

    • Extract the ethyl ester into an organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Biosynthesis of Gamma-Linolenic Acid

The biosynthesis of gamma-linolenic acid from linoleic acid is a critical step in the omega-6 fatty acid pathway. This conversion is catalyzed by the enzyme delta-6-desaturase.

GLA_Biosynthesis cluster_cellular_location Endoplasmic Reticulum Linoleic_Acid Linoleic Acid (18:2, n-6) D6D Delta-6-Desaturase (Enzyme) Linoleic_Acid->D6D GLA Gamma-Linolenic Acid (18:3, n-6) D6D->GLA

Caption: Biosynthetic pathway of Gamma-Linolenic Acid from Linoleic Acid.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction of GLA from a natural source, its quantification, and subsequent conversion to this compound.

Experimental_Workflow Start Natural Source (e.g., Borage Seeds) Extraction Oil Extraction (e.g., Soxhlet) Start->Extraction Crude_Oil Crude Oil containing GLA Extraction->Crude_Oil Transesterification FAME Preparation (Transesterification) Crude_Oil->Transesterification Purification Purification of GLA (from Crude Oil) Crude_Oil->Purification FAMEs Fatty Acid Methyl Esters Transesterification->FAMEs GC_MS GC-MS Analysis (Quantification of GLA) FAMEs->GC_MS Quant_Result Quantitative Data of GLA GC_MS->Quant_Result Purified_GLA Purified Gamma-Linolenic Acid Purification->Purified_GLA Esterification Esterification (Enzymatic or Chemical) Purified_GLA->Esterification Ethyl_Ester This compound Esterification->Ethyl_Ester Final_Purification Purification of Ethyl Ester Ethyl_Ester->Final_Purification Final_Product Pure Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Final_Purification->Final_Product

An In-depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ester. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, natural occurrence, experimental protocols for isolation and synthesis, and its biological significance with a focus on relevant signaling pathways.

Introduction

This compound is the ethyl ester of 8(Z),11(Z),14(Z)-octadecatrienoic acid, a C18:3 omega-6 fatty acid. The parent fatty acid is also known by the common name dihomo-γ-linolenic acid (DGLA). As a fatty acid ester, this compound is of interest for its potential biological activities, which are largely inferred from the known roles of DGLA in cellular signaling. This guide will delve into the technical aspects of this compound, providing a foundational resource for further research and development.

Chemical and Physical Properties

This compound is a polyunsaturated fatty ester. Its fundamental properties are summarized in the table below, based on data from various chemical databases.

PropertyValue
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.5 g/mol
CAS Number 2347415-30-7
IUPAC Name ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate
Synonyms SFE 20:3
Appearance Solution in ethanol (B145695)
Purity ≥98%
Storage -20°C
Solubility Soluble in ethanol

Discovery and Natural Occurrence

While a singular "discovery" event for this compound is not prominently documented in scientific literature, its identification as a naturally occurring compound is a key aspect of its scientific relevance. This ester has been identified as a constituent in the methanol (B129727) extract of the African walnut, Tetracarpidium conophorum. This discovery positions it as a naturally derived bioactive compound with potential for further investigation.

The identification was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the methanol extract of the raw nuts. This analytical approach allowed for the separation and identification of various bioactive components, including this compound.

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source and a general protocol for its enzymatic synthesis.

Isolation from Tetracarpidium conophorum

The following protocol is based on the methods used for the analysis of bioactive compounds in Tetracarpidium conophorum.

1. Sample Preparation and Extraction:

  • Obtain raw nuts of Tetracarpidium conophorum.

  • The nuts are shelled, and the kernels are air-dried.

  • The dried kernels are ground into a fine powder.

  • The powdered sample is subjected to solvent extraction with methanol. This can be performed using maceration or Soxhlet extraction to ensure efficient extraction of the lipid components.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The methanol extract is concentrated under reduced pressure.

  • The concentrated extract is then analyzed by GC-MS.

  • GC Conditions: A capillary column suitable for fatty acid methyl/ethyl ester analysis (e.g., a DB-23 or equivalent) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) to separate the various components.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-500).

  • Identification: The retention time and the mass spectrum of the peak corresponding to this compound are compared with those of a known standard or with spectral libraries (e.g., NIST).

experimental_workflow start Raw Tetracarpidium conophorum Nuts powder Ground Nut Powder start->powder Shelling & Grinding extract Methanol Extraction powder->extract Solvent concentrate Concentrated Extract extract->concentrate Evaporation gcms GC-MS Analysis concentrate->gcms identify Identification of this compound gcms->identify Data Analysis

Isolation and Identification Workflow
Enzymatic Synthesis

This protocol describes a general method for the synthesis of fatty acid ethyl esters via lipase-catalyzed esterification of the corresponding free fatty acid.

1. Materials:

  • 8(Z),11(Z),14(Z)-octadecatrienoic acid (DGLA)

  • Anhydrous ethanol

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane)

  • Molecular sieves

2. Reaction Setup:

  • In a sealed reaction vessel, dissolve a known quantity of 8(Z),11(Z),14(Z)-octadecatrienoic acid in the organic solvent.

  • Add a molar excess of anhydrous ethanol to the solution.

  • Add molecular sieves to the mixture to remove any water produced during the reaction, which can inhibit the enzyme and reduce the yield.

  • Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

3. Reaction Conditions:

  • The reaction is typically carried out at a controlled temperature, often between 30°C and 60°C, depending on the optimal temperature for the chosen lipase.

  • The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) to ensure proper mixing of the reactants and the enzyme.

  • The reaction progress can be monitored over time by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

4. Product Isolation and Purification:

  • Once the reaction has reached completion (or equilibrium), the immobilized lipase is removed by filtration. The enzyme can often be washed and reused.

  • The solvent and excess ethanol are removed from the filtrate by rotary evaporation.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel, using a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) to elute the desired ethyl ester.

Biological Significance and Signaling Pathways

The biological activity of this compound is primarily understood through the metabolic pathways of its parent fatty acid, dihomo-γ-linolenic acid (DGLA). DGLA is an important intermediate in the metabolism of omega-6 fatty acids.

The DGLA Cascade

DGLA is produced in the body from γ-linolenic acid (GLA) through the action of an elongase enzyme. DGLA itself can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules with significant biological effects.

  • Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of prostaglandins (B1171923) of the 1-series (e.g., Prostaglandin E₁ or PGE₁). PGE₁ is known to have anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.

  • Lipoxygenase (LOX) Pathway: DGLA can also be metabolized by 15-lipoxygenase to produce 15-hydroxyeicosatrienoic acid (15-HETrE). 15-HETrE has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.

Crucially, DGLA competes with arachidonic acid (AA), another omega-6 fatty acid, for the same metabolic enzymes. The metabolites of AA (prostaglandins of the 2-series and leukotrienes of the 4-series) are generally pro-inflammatory. Therefore, an increased availability of DGLA can shift the balance of eicosanoid production towards less inflammatory or anti-inflammatory mediators.

signaling_pathway GLA γ-Linolenic Acid (GLA) DGLA Dihomo-γ-Linolenic Acid (DGLA) (8,11,14-Octadecatrienoic Acid) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E₁ (PGE₁) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE₂, LTB₄) AA->Pro_inflammatory COX/LOX

Metabolic Pathway of Dihomo-γ-Linolenic Acid (DGLA)

Conclusion

This compound is a naturally occurring fatty acid ester with significant potential for research in the fields of nutrition, pharmacology, and drug development. Its biological activities are closely linked to those of its parent fatty acid, DGLA, which is a precursor to anti-inflammatory signaling molecules. The protocols for its isolation from natural sources and its enzymatic synthesis provide a basis for obtaining this compound for further study. Future research should focus on the direct biological effects of the ethyl ester form and its potential therapeutic applications.

The Multifaceted Functions of Polyunsaturated Fatty Acid Ethyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyunsaturated fatty acid (PUFA) ethyl esters, particularly those of the omega-3 class, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are subjects of intense research and have been successfully translated into therapeutic agents. This technical guide provides an in-depth exploration of the core functions of PUFA ethyl esters, focusing on their molecular mechanisms of action, quantifiable effects on key biomarkers, and the experimental methodologies used to elucidate these properties. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on the scientific underpinnings of PUFA ethyl ester functionality.

Introduction

Polyunsaturated fatty acids are essential fatty acids that play crucial roles in human health. Their ethyl ester forms are widely used in both pharmaceutical preparations and dietary supplements due to their stability and concentration of the active omega-3 fatty acids, EPA and DHA.[1] Clinically, they are primarily prescribed as an adjunct to diet to reduce very high triglyceride levels in adults.[1][2] Beyond their well-established lipid-lowering effects, PUFA ethyl esters exert a range of other beneficial actions, including anti-inflammatory, cardiovascular, and potential anti-cancer effects.[3] This guide will delve into the intricate mechanisms driving these functions.

Mechanisms of Action

The biological activities of PUFA ethyl esters are multifaceted, primarily stemming from their influence on lipid metabolism and inflammatory signaling pathways.

Lipid Metabolism

PUFA ethyl esters are potent modulators of lipid metabolism, with their most prominent effect being the reduction of plasma triglycerides.[2] This is achieved through several synergistic mechanisms primarily within the liver:

  • Inhibition of Triglyceride Synthesis: EPA and DHA are poor substrates for the enzymes involved in triglyceride synthesis. They inhibit the activity of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride synthesis.

  • Increased Fatty Acid Oxidation: PUFA ethyl esters act as ligands for the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that upregulates the expression of genes involved in fatty acid oxidation in both peroxisomes and mitochondria.[4][5]

  • Decreased Hepatic Lipogenesis: By activating PPAR-α, PUFA ethyl esters also suppress the expression of genes involved in de novo lipogenesis.

  • Enhanced Triglyceride Clearance: They can increase the activity of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the bloodstream.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. PUFA ethyl esters, particularly EPA and DHA, have well-documented anti-inflammatory properties that are mediated through several mechanisms:

  • Competitive Inhibition of Arachidonic Acid (AA) Metabolism: EPA and DHA compete with the omega-6 fatty acid arachidonic acid for the same metabolic enzymes (cyclooxygenases and lipoxygenases). The eicosanoids derived from AA (e.g., prostaglandins (B1171923) and leukotrienes of the 2- and 4-series) are highly pro-inflammatory. In contrast, the metabolites derived from EPA and DHA (e.g., prostaglandins and leukotrienes of the 3- and 5-series) are significantly less inflammatory or are even anti-inflammatory.

  • Modulation of Inflammatory Signaling Pathways: PUFA ethyl esters can suppress the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[6] NF-κB controls the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] The inhibition of NF-κB by PUFAs can occur through the activation of PPAR-α, which can physically interact with and inhibit the p65 subunit of NF-κB.[7]

  • Production of Specialized Pro-resolving Mediators (SPMs): EPA and DHA are precursors to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins, protectins, and maresins. These molecules actively orchestrate the resolution of inflammation.

Quantitative Data on Biomarker Modulation

The clinical effects of PUFA ethyl esters have been quantified in numerous studies. The following tables summarize their impact on key biomarkers.

Table 1: Effects of PUFA Ethyl Esters on Lipid Profiles

Study/FormulationDosagePatient PopulationNBaseline Triglycerides (mg/dL)% Change in Triglycerides% Change in LDL-C% Change in HDL-CReference
Omega-3-Acid Ethyl Esters4 g/day Severe Hypertriglyceridemia84792 (median)-26% to -47%+10% to +46%+11% to +14%[2][8]
Icosapent Ethyl (EPA only)4 g/day High Cardiovascular Risk with Hypertriglyceridemia>8,000~216 (average)Significant ReductionNo significant change-[3]
Omega-3-Acid Ethyl Esters 902 g/day and 4 g/day Severe Hypertriglyceridemia-≥500 but <2000Dose-dependent reduction--[9]
Acylglycerol-PUFA vs. Ethyl Ester-PUFA~3 g/day Hypertriglyceridemia120150-500-28% (AG) vs. -22% (EE)No significant changeIncreased in AG group[10]

Table 2: Effects of PUFA Ethyl Esters on Inflammatory Markers

Study/FormulationDosagePatient PopulationNBiomarker% ChangeReference
Omega-3 Ethyl Esters2 g/day Mildly Overweight Hypertriglyceridemic25hs-CRPSignificant reduction[11]
Omega-3 Ethyl Esters2 g/day Heavy Smokers-CRPSignificant reduction[12]
EPA and DHA (separate arms)3 g/day Metabolic Syndrome-Pro-inflammatory proteinsDHA lowered more types than EPA[12]
Omega-3 Fatty AcidsVariedCardiac populationsMultiple studieshs-CRP, IL-6, TNF-αSignificant interactions found[3]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of PUFA ethyl esters.

Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the fatty acid composition of plasma, cells, or tissues, including the incorporation of EPA and DHA.

Methodology:

  • Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method) or tert-butyl methyl ether and methanol.

  • Saponification and Transesterification: The extracted lipids are saponified to release the fatty acids from their glycerol (B35011) backbone. These free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) through transesterification using reagents like boron trifluoride in methanol or methanolic HCl.[13][14]

  • GC-MS Analysis: The FAMEs or FAEEs are separated based on their chain length and degree of unsaturation using a gas chromatograph equipped with a capillary column. The separated fatty acid esters are then detected and identified by a mass spectrometer.[14][15]

  • Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard of a known concentration.[16]

Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation, a key indicator of vascular health.[17][18]

Methodology:

  • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.[19]

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure for 5 minutes to induce ischemia.[19][20]

  • Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is continuously monitored for several minutes after cuff deflation.

  • Calculation of FMD: FMD is expressed as the percentage change in the brachial artery diameter from baseline to its maximum diameter post-occlusion.[20]

Analysis of PPAR-α Activation by Western Blot

Objective: To determine the expression levels of PPAR-α and its target proteins as an indicator of its activation.

Methodology:

  • Protein Extraction: Nuclear or total protein extracts are prepared from cells or tissues treated with PUFA ethyl esters.

  • Protein Quantification: The total protein concentration of each extract is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for PPAR-α or a target protein (e.g., CPT1, ACOX1). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified using densitometry. The expression levels are typically normalized to a loading control protein (e.g., β-actin or lamin A/C).[21]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by PUFA ethyl esters.

PPAR-α Signaling Pathway

PPAR_alpha_pathway PPAR-α Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA_EE PUFA Ethyl Esters (EPA, DHA) PUFA PUFAs PUFA_EE->PUFA Hydrolysis PPARa_inactive PPAR-α PUFA->PPARa_inactive Ligand Binding PPARa_active PPAR-α PPARa_inactive->PPARa_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR RXR_active->PPRE Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Decreased Lipogenesis Proteins->Metabolic_Effects Functional Effects

Caption: PUFA ethyl esters activate the PPAR-α signaling pathway.

NF-κB Signaling Pathway Inhibition

NFkB_inhibition_pathway NF-κB Signaling Pathway Inhibition by PUFAs cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Translocation PUFA PUFAs PUFA->IKK_complex Inhibition DNA DNA NFkB_active->DNA Binding Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: PUFAs inhibit the pro-inflammatory NF-κB signaling pathway.

Conclusion

Polyunsaturated fatty acid ethyl esters are pharmacologically active compounds with well-defined mechanisms of action that extend beyond their established role in triglyceride reduction. Their ability to modulate fundamental cellular processes, including lipid metabolism and inflammation, underscores their therapeutic potential in a variety of disease states. For researchers and drug development professionals, a thorough understanding of their molecular functions, quantifiable effects, and the methodologies used to study them is paramount for advancing their clinical applications and developing next-generation therapeutics. This guide provides a foundational resource to support these endeavors.

References

An In-Depth Technical Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ethyl ester. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, biological significance, and potential experimental applications.

Chemical Identity and Properties

This compound is the ethyl ester of the n-4 polyunsaturated fatty acid, 8,11,14-octadecatrienoic acid. The IUPAC name for this compound is ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate.[1][2] It is also known by synonyms such as Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate and SFE 20:3.[1][3][4]

Below is a summary of its key chemical and physical properties:

PropertyValueReference
CAS Number 2347415-30-7[1][3][4]
Molecular Formula C20H34O2[3]
Molecular Weight 306.48 g/mol [3]
Purity Typically >98%[3]
Appearance In solution[3]
Storage Freezer (-20°C)[3][4]
Solubility Soluble in ethanol[1]

Biological Significance and Metabolism

While direct studies on the biological activity of this compound are limited, the biological relevance of this compound is primarily understood through the actions of its corresponding free fatty acid, 8(Z),11(Z),14(Z)-octadecatrienoic acid. In experimental settings, ethyl esters of fatty acids are commonly used as a more stable form to deliver the fatty acid to cells, where they are then hydrolyzed by intracellular esterases to release the biologically active free fatty acid.

Formation and Role in Fatty Acid Metabolism

8(Z),11(Z),14(Z)-octadecatrienoic acid has been identified in animal cell cultures.[5] Studies have shown that it can be formed from the precursor fatty acid 9,12-hexadecadienoic acid (16:2 n-4) through a series of desaturation and elongation steps.[5] Specifically, 9,12-hexadecadienoic acid is first desaturated by Δ6 desaturase to form 6,9,12-hexadecatrienoic acid, which is then elongated to produce 8,11,14-octadecatrienoic acid.[5]

Interestingly, the precursor 9,12-hexadecadienoic acid has been shown to inhibit the synthesis of arachidonic acid from linoleic acid in rat liver cells, suggesting a potential role for 8(Z),11(Z),14(Z)-octadecatrienoic acid in modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids.[5]

Metabolism to Bioactive Mediators

In human platelets, 8,11,14-eicosatrienoic acid (a 20-carbon analogue) is metabolized into a variety of bioactive lipid mediators.[6] Given the structural similarity, it is plausible that 8(Z),11(Z),14(Z)-octadecatrienoic acid could be a substrate for similar enzymatic pathways, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins, thromboxanes, and other oxylipins.[7] These mediators are key players in inflammation, immune response, and other physiological processes. The metabolism of 8,11,14-eicosatrienoic acid in human platelets has been shown to produce prostaglandin (B15479496) E1, prostaglandin D1, and thromboxane (B8750289) B1, among other hydroxylated fatty acids.[6]

The metabolic pathway of polyunsaturated fatty acids is complex and can lead to a diverse array of signaling molecules. The diagram below illustrates a generalized pathway for the conversion of an 18-carbon polyunsaturated fatty acid into various bioactive metabolites.

fatty_acid_metabolism Generalized Metabolic Pathway of Polyunsaturated Fatty Acids PUFA_ester Ethyl 8(Z),11(Z),14(Z) -octadecatrienoate PUFA_free 8(Z),11(Z),14(Z) -octadecatrienoic Acid PUFA_ester->PUFA_free Esterase Hydrolysis COX Cyclooxygenase (COX) Pathway PUFA_free->COX LOX Lipoxygenase (LOX) Pathway PUFA_free->LOX CYP450 Cytochrome P450 Pathway PUFA_free->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Hydroxylated_FAs Hydroxylated Fatty Acids LOX->Hydroxylated_FAs CYP450->Hydroxylated_FAs Epoxides Epoxides CYP450->Epoxides

Caption: Generalized metabolic pathways for polyunsaturated fatty acids.

Experimental Protocols

General Cell Culture Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in sterile ethanol. Due to its lipophilic nature, it is often necessary to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) for efficient delivery to cells in culture.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treatment: Dilute the fatty acid-BSA complex in the desired culture medium to the final treatment concentrations. Typical concentrations for fatty acid treatments range from 1 µM to 100 µM, but should be optimized for the specific cell type and experimental endpoint.

  • Incubation: Incubate the cells with the fatty acid for a predetermined period, which can range from a few hours to several days depending on the biological question.

  • Analysis: Following incubation, cells and culture supernatants can be harvested for various downstream analyses, including:

    • Lipid Profiling: Use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to analyze changes in the cellular lipid composition.

    • Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure changes in the expression of target genes involved in inflammation, lipid metabolism, or other relevant pathways.

    • Protein Analysis: Use Western blotting or ELISA to quantify the levels of specific proteins or secreted signaling molecules (e.g., cytokines, prostaglandins).

    • Functional Assays: Perform cell-based assays to assess endpoints such as cell viability, proliferation, apoptosis, or migration.

The following diagram outlines a general experimental workflow for studying the effects of this compound in a cell-based model.

experimental_workflow Experimental Workflow for Cellular Studies start Start prepare_stock Prepare Stock Solution (in Ethanol) start->prepare_stock complex_bsa Complex with Fatty Acid-Free BSA prepare_stock->complex_bsa treat_cells Treat Cells with Fatty Acid-BSA Complex complex_bsa->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate harvest Harvest Cells and Supernatant incubate->harvest analysis Downstream Analysis harvest->analysis lipidomics Lipidomics (GC-MS/LC-MS) analysis->lipidomics genomics Gene Expression (qPCR/RNA-seq) analysis->genomics proteomics Protein Analysis (Western/ELISA) analysis->proteomics functional Functional Assays analysis->functional end End lipidomics->end genomics->end proteomics->end functional->end

Caption: A typical workflow for in vitro fatty acid studies.

Potential Applications in Drug Development

Given its structure as a polyunsaturated fatty acid, this compound and its active form have potential applications in several areas of drug development. The modulation of inflammatory pathways through the production of specific eicosanoids is a particularly promising area. For instance, some fatty acid metabolites have anti-inflammatory properties and could be explored for the treatment of chronic inflammatory diseases.

Furthermore, the influence of fatty acids on cellular signaling and gene expression suggests potential roles in metabolic diseases and cancer. For example, certain octadecatrienoic acid derivatives have been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[8]

Conclusion

This compound is a valuable research tool for investigating the biological roles of n-4 polyunsaturated fatty acids. While direct biological data on the ethyl ester is sparse, its utility as a precursor to the biologically active 8(Z),11(Z),14(Z)-octadecatrienoic acid provides a strong rationale for its use in experimental studies. By understanding its metabolism and employing appropriate experimental protocols, researchers can elucidate its effects on cellular signaling, gene expression, and pathophysiology, potentially leading to new therapeutic strategies for a range of diseases.

References

Methodological & Application

Synthesis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, an ethyl ester of γ-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in various fields of research and development. Its biological activities and potential therapeutic applications necessitate reliable and well-documented synthetic protocols. This document provides detailed application notes and experimental procedures for the chemical and enzymatic synthesis of this compound, catering to the needs of researchers in academia and industry.

Chemical and Physical Properties

PropertyValue
IUPAC Nameethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate
SynonymsEthyl γ-linolenate, GLA ethyl ester
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol [1][2]
CAS Number2347415-30-7[1][3]
AppearanceOily liquid
Purity≥98% (commercially available)[1]

Synthesis Protocols

Two primary routes for the synthesis of this compound are detailed below: direct Fischer esterification of γ-linolenic acid and a lipase-catalyzed transesterification of borage oil. A conceptual multi-step total synthesis is also outlined for advanced applications requiring de novo preparation.

Protocol 1: Fischer Esterification of γ-Linolenic Acid

This method involves the acid-catalyzed esterification of γ-linolenic acid with ethanol (B145695). It is a straightforward and widely used method for the laboratory-scale synthesis of ethyl esters.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve γ-linolenic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with a non-polar organic solvent like hexane (B92381) or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). The solvent is then removed under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure this compound.

Quantitative Data:

ParameterValueReference
Typical Yield80-90%General Fischer Esterification
Purity (after chromatography)>98%General Fischer Esterification
Protocol 2: Lipase-Catalyzed Transesterification of Borage Oil

This protocol offers a "green" alternative to chemical synthesis, utilizing the enzymatic activity of lipases to catalyze the transesterification of triglycerides in borage oil (a rich source of γ-linolenic acid) with ethanol.

Experimental Protocol:

  • Reaction Mixture: Combine borage oil, ethanol (in a specific molar ratio to the oil, e.g., 6:1 to 24:1), and an immobilized lipase (B570770) (e.g., Novozym® 435) in a suitable solvent (or solvent-free).[4]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for 24-48 hours.[4]

  • Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Product Isolation: The product mixture, containing ethyl esters and glycerol (B35011), is separated. The glycerol layer is removed, and the ethyl ester layer is washed and dried.

  • Purification: The resulting ethyl esters can be further purified by silica gel chromatography or fractional distillation to isolate this compound.

Quantitative Data:

ParameterValueReference
Reaction Yield (FAEE)Up to 99.5% (with chemical catalyst)[5]
Reaction Yield (FAEE)Up to 93.4% (with immobilized lipase)[5]
Purity (after chromatography)>95%General Enzymatic Esterification

Visualizing the Synthesis

Overall Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Synthesis Routes cluster_2 Purification cluster_3 Final Product gamma-Linolenic Acid gamma-Linolenic Acid Fischer Esterification Fischer Esterification gamma-Linolenic Acid->Fischer Esterification Borage Oil Borage Oil Lipase-Catalyzed Transesterification Lipase-Catalyzed Transesterification Borage Oil->Lipase-Catalyzed Transesterification Simple Precursors Simple Precursors Multi-step Total Synthesis Multi-step Total Synthesis Simple Precursors->Multi-step Total Synthesis Column Chromatography Column Chromatography Fischer Esterification->Column Chromatography Lipase-Catalyzed Transesterification->Column Chromatography Multi-step Total Synthesis->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: General workflow for the synthesis of this compound.

Fischer Esterification Pathway

G Start Start Mix Mix γ-Linolenic Acid & Ethanol Start->Mix AddCatalyst Add Acid Catalyst (e.g., H₂SO₄) Mix->AddCatalyst Reflux Reflux for 4-6h AddCatalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End End Purify->End

Caption: Step-by-step workflow for Fischer Esterification.

Conceptual Multi-Step Total Synthesis

For applications requiring the synthesis of this compound from simple, non-lipid precursors, a multi-step total synthesis approach can be employed. A general strategy involves the sequential construction of the carbon backbone with the stereospecific introduction of the three (Z)-double bonds. Key reactions in such a synthesis could include:

  • Alkylation reactions: To build the carbon chain.

  • Wittig reaction: A powerful tool for the stereoselective formation of (Z)-alkenes. Non-stabilized ylides generally favor the formation of the Z-isomer.

  • Grignard coupling: For the formation of carbon-carbon bonds.

  • Lindlar reduction: For the stereoselective reduction of alkynes to (Z)-alkenes.

  • Esterification: As the final step to introduce the ethyl ester group.

A detailed protocol for a multi-step synthesis is highly dependent on the chosen starting materials and specific reaction sequence. Researchers pursuing this route should consult specialized literature on the total synthesis of polyunsaturated fatty acids.

G Start Simple Starting Materials C1 Carbon Chain Elongation Start->C1 C2 Introduction of First (Z)-Double Bond (e.g., Wittig Reaction) C1->C2 C3 Further Chain Elongation C2->C3 C4 Introduction of Second (Z)-Double Bond C3->C4 C5 Final Chain Elongation C4->C5 C6 Introduction of Third (Z)-Double Bond C5->C6 C7 Functional Group Manipulation C6->C7 C8 Final Esterification with Ethanol C7->C8 End Final Product C8->End

Caption: Conceptual workflow for a multi-step total synthesis.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own advantages. The choice of protocol will depend on the specific requirements of the research, including the desired scale, purity, and available resources. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for the successful synthesis and purification of this important polyunsaturated fatty acid ester.

References

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate: A Potential Bioactive Ingredient for Food and Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate , the ethyl ester of dihomo-γ-linolenic acid (DGLA), is a polyunsaturated fatty acid derivative with significant potential for application in the food and cosmetic industries. While direct research on this specific ethyl ester is limited, a substantial body of evidence on the biological activities of its parent compound, DGLA, provides a strong rationale for its use as a functional ingredient. This document outlines the potential applications, relevant quantitative data from related compounds, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Application Notes

Food Applications

This compound is envisioned as a novel food ingredient or supplement, primarily for its potential anti-inflammatory and immune-modulatory effects. As the ethyl ester of DGLA, it is expected to be a more stable and bioavailable source of this beneficial fatty acid.

Potential Uses:

  • Functional Foods: Incorporation into oils, dressings, and spreads to enhance their nutritional profile.

  • Dietary Supplements: Formulation into softgel capsules for daily intake to support overall wellness.

  • Medical Foods: Development of specialized nutritional products for individuals with inflammatory conditions.

The precursor to DGLA, gamma-linolenic acid (GLA), has been the subject of various studies. For instance, oral supplementation with DGLA-enriched oil has been shown to increase serum DGLA content in healthy adults, suggesting its potential for systemic effects.[1][2] A randomized, double-blind, placebo-controlled trial on DGLA supplementation demonstrated its effectiveness in reducing pollen-induced allergic symptoms in healthy subjects.[3][4]

Cosmetic Applications

In cosmetics, this compound is a promising ingredient for skincare formulations aimed at improving skin health and appearance. Its benefits are primarily linked to the anti-inflammatory properties of DGLA.

Potential Uses:

  • Anti-Inflammatory Formulations: Creams, lotions, and serums designed to soothe irritated and sensitive skin.

  • Acne Treatment: Products aimed at reducing the inflammation associated with acne.

  • Moisturizers: Enhancing the skin barrier function and providing hydration.

  • Anti-Aging Products: Mitigating inflammation-induced skin aging.

Patents have been filed for compositions containing DGLA and its derivatives for the treatment of various skin disorders.[5][6][7] These patents suggest that DGLA can be incorporated into cosmetic formulations to prevent or treat skin diseases.

Quantitative Data

Table 1: Summary of Quantitative Data from DGLA Supplementation Studies

Study TypeCompound AdministeredDosageDurationKey FindingsReference
Human Clinical TrialDGLA-enriched oil50 or 150 mg/day (as free DGLA)4 weeksDose-dependent increase in serum DGLA content.[2]
Human Clinical TrialDGLA-enriched oil450 mg/day (as free DGLA)4 weeksSignificant increase in serum DGLA composition in phospholipids.[1]
Human Clinical TrialDGLA capsules314 mg/day15 weeksSignificant reduction in cedar pollen-associated allergic symptoms.[3][4]

Experimental Protocols

The following are generalized protocols for the incorporation and evaluation of this compound in food and cosmetic applications. These protocols are based on standard industry practices and should be adapted based on specific product development needs.

Protocol 1: Incorporation of this compound into a Food Emulsion (e.g., Salad Dressing)

Objective: To formulate a stable oil-in-water emulsion containing this compound.

Materials:

  • This compound

  • Vegetable oil (e.g., olive oil, sunflower oil)

  • Water (distilled or deionized)

  • Emulsifier (e.g., lecithin, Tween 80)

  • Stabilizer (e.g., xanthan gum)

  • Vinegar or lemon juice

  • Salt, sugar, and other seasonings

  • High-shear homogenizer

Procedure:

  • Oil Phase Preparation: Mix this compound with the vegetable oil at the desired concentration (e.g., 1-5% w/w). Add the oil-soluble emulsifier to this phase.

  • Aqueous Phase Preparation: Dissolve the water-soluble ingredients (salt, sugar, stabilizer) in water.

  • Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for a specified time (e.g., 5-10 minutes) to achieve the desired droplet size.

  • Final Formulation: Add vinegar or lemon juice and other seasonings and mix thoroughly.

  • Stability Testing: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and observe for phase separation, creaming, or coalescence over a period of several weeks.

Protocol 2: Preparation and Evaluation of a Topical Cream Containing this compound

Objective: To formulate a stable and effective topical cream for anti-inflammatory benefits.

Materials:

  • This compound

  • Oil phase ingredients (e.g., cetyl alcohol, stearic acid, mineral oil)

  • Aqueous phase ingredients (e.g., glycerin, propylene (B89431) glycol, water)

  • Emulsifier (e.g., glyceryl stearate, PEG-100 stearate)

  • Preservative (e.g., phenoxyethanol)

  • pH adjuster (e.g., triethanolamine)

  • Homogenizer/mixer

Procedure:

  • Phase Preparation: Heat the oil phase and aqueous phase separately to 70-75°C.

  • Emulsification: Add the oil phase to the aqueous phase with continuous stirring.

  • Homogenization: Homogenize the mixture for 5-10 minutes to form a uniform emulsion.

  • Cooling: Cool the emulsion to 40-45°C with gentle stirring.

  • Addition of Active Ingredient: Add this compound (e.g., 0.5-2% w/w) and the preservative and mix until uniform.

  • pH Adjustment: Adjust the pH to the desired range (e.g., 5.5-6.5).

  • Final Product: Cool to room temperature.

Efficacy Evaluation (In Vitro):

  • Anti-inflammatory Assay: Use a cell-based assay (e.g., LPS-stimulated macrophages) to measure the inhibition of pro-inflammatory mediators (e.g., PGE2, TNF-α) by the formulated cream.

Signaling Pathways and Workflows

The biological effects of this compound are believed to be mediated through the metabolic pathways of DGLA.

DGLA_Metabolism LA Linoleic Acid (LA) GLA Gamma-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (from this compound) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Prostaglandins (PGE1) (Anti-inflammatory) DGLA->PGE1 COX HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX PGE2 Prostaglandins (PGE2) (Pro-inflammatory) AA->PGE2 COX LTB4 Leukotrienes (LTB4) (Pro-inflammatory) AA->LTB4 5-LOX

Caption: Metabolic pathway of DGLA and its anti-inflammatory products.

Experimental_Workflow Formulation Formulation Development (Food or Cosmetic) Stability Stability Testing (Physical, Chemical, Microbial) Formulation->Stability InVitro In Vitro Efficacy Testing (e.g., Anti-inflammatory assays) Formulation->InVitro InVivo In Vivo/Clinical Studies (Safety and Efficacy) Stability->InVivo InVitro->InVivo Product Final Product InVivo->Product

Caption: General workflow for product development.

References

Application Note: Quantification of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides detailed protocols for the quantitative analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the ethyl ester of gamma-linolenic acid (GLA), in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It includes comprehensive experimental procedures, method validation data, and visual workflows to guide researchers in accurate quantification.

Introduction

This compound is the ethyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. GLA is a biologically significant molecule that is metabolized to Dihomo-gamma-linolenic acid (DGLA), a precursor for anti-inflammatory eicosanoids.[1] The quantification of fatty acid ethyl esters (FAEEs) like this compound is crucial in various research areas, including the study of non-oxidative ethanol (B145695) metabolism, where FAEEs serve as biomarkers of alcohol consumption, and in pharmacokinetic studies of GLA-rich supplements.[2][3]

Accurate and robust analytical methods are essential for determining the concentration of this analyte in complex biological matrices such as plasma, serum, and tissues. This application note details two powerful mass spectrometry-based techniques: GC-MS and LC-MS/MS, which offer the high sensitivity and selectivity required for this analysis.[4][5]

Biological Significance: The Gamma-Linolenic Acid (GLA) Pathway

This compound is hydrolyzed in vivo to release GLA. The metabolic fate of GLA is of significant interest in inflammation research. GLA is elongated to DGLA, which can be converted to anti-inflammatory 1-series prostaglandins (B1171923) or the 15-lipoxygenase product 15-HETre.[6] DGLA also competes with arachidonic acid (AA), thereby influencing the balance of pro- and anti-inflammatory eicosanoids.[1]

GLA_Metabolic_Pathway Simplified Metabolic Pathway of Gamma-Linolenic Acid (GLA) LA Linoleic Acid (LA) (Omega-6) GLA Gamma-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Anti-inflammatory Prostaglandins (PGE1) DGLA->PGE1 COX Enzymes LTB4 Pro-inflammatory Leukotrienes (LTB4) AA->LTB4 LOX Enzymes

Caption: Simplified metabolic pathway of Gamma-Linolenic Acid (GLA).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of fatty acid esters.[7] The method provides excellent chromatographic separation and sensitivity. For FAEEs, which are sufficiently volatile, derivatization is often not required, simplifying sample preparation.[4]

Experimental Protocol: GC-MS

1. Sample Preparation: Lipid Extraction from Plasma/Serum

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of an appropriate internal standard (e.g., heptadecanoic acid ethyl ester).

  • Add 2 mL of a hexane (B92381):isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried lipid extract in 100 µL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent triple quadrupole instrument.[8]

  • Column: HP-88 or DB-5MS capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[8][9]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 5°C/min, hold for 3 minutes.

    • Ramp 2: Increase to 320°C at 20°C/min, hold for 5 minutes.[8]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Source Temperature: 230°C.[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.

    • Ions to Monitor (SIM): Select characteristic fragment ions for this compound (m/z, to be determined from a standard).

GC-MS Workflow Diagram

GCMS_Workflow GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma/Tissue Sample Spike 2. Add Internal Standard Sample->Spike Extract 3. Solvent Extraction (Hexane:Isopropanol) Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Evaporate 5. Evaporate Solvent Centrifuge->Evaporate Reconstitute 6. Reconstitute in Hexane Evaporate->Reconstitute Inject 7. GC Injection Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Ionize 9. EI Ionization Separate->Ionize Detect 10. Mass Detection (MS) Ionize->Detect Quantify 11. Peak Integration & Quantification Detect->Quantify Report 12. Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for analyzing analytes in complex biological fluids like plasma without the need for derivatization.[12] A simple protein precipitation step is often sufficient for sample cleanup.[13][14]

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation from Plasma

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., d5-Ethyl Palmitate).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[13][14]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis. Dilution with the initial mobile phase may be required depending on the expected concentration.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole instrument.

  • Column: C18 reverse-phase column (e.g., Kinetex XB-C18, 2.1 x 100 mm, 2.6 µm).[15]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 30% B.

    • Linearly increase to 100% B over 8 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 3 minutes.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor-to-product ion transition for this compound (C₂₀H₃₄O₂) and its internal standard must be optimized by infusing a standard solution. The protonated molecule [M+H]⁺ would be the precursor ion.

LC-MS/MS Workflow Diagram

LCMS_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample Spike 2. Add Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Inject 6. LC Injection Collect->Inject Separate 7. Reverse-Phase Separation Inject->Separate Ionize 8. ESI Ionization Separate->Ionize Detect 9. Tandem MS Detection (MRM) Ionize->Detect Quantify 10. Peak Integration & Quantification Detect->Quantify Report 11. Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Data Presentation: Method Performance

The following tables summarize typical validation parameters for the quantification of various fatty acid ethyl esters using GC-MS and LC-MS/MS, providing an expected performance benchmark.

Table 1: Typical Performance Characteristics for FAEE Analysis by GC-MS

ParameterTypical ValueReference
Linearity (r²)> 0.99[11]
Limit of Quantification (LOQ)5 - 25 ng/g (in meconium)[11]
Accuracy (% Bias)93.8% - 107%[11]
Precision (%RSD)3.5% - 9.7%[11]
Recovery89.1% - 109%[11]

Table 2: Typical Performance Characteristics for FAEE Analysis by LC-MS/MS

ParameterTypical ValueReference
Linearity (r²)> 0.994[16]
Limit of Quantification (LOQ)1.0 ng/mL (for ethyl gallate)[17]
LOQ (for other FAEEs)15 - 37 ng/mL (in blood)[2]
Accuracy (% Bias)< 8.0%[17]
Intra-day Precision (%RSD)< 8.0%[17]
Inter-day Precision (%RSD)< 8.0%[17]

Conclusion

Both GC-MS and LC-MS/MS are highly suitable methods for the reliable quantification of this compound in diverse biological samples. LC-MS/MS generally provides a simpler sample preparation workflow (protein precipitation) and may offer higher sensitivity.[12][18] GC-MS remains a robust and cost-effective alternative, especially for batches of samples where lipid extraction is already part of the workflow. The choice of method should be based on the specific sample matrix, required sensitivity, available instrumentation, and desired sample throughput. The protocols and performance data presented here serve as a comprehensive guide for researchers to develop and validate their own quantitative assays for this and other related fatty acid ethyl esters.

References

Application Notes and Protocols: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the ethyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid ester of significant interest in biomedical and analytical research.[1][2] As a stable, purified compound, it serves as an essential research standard for the accurate quantification of fatty acid ethyl esters (FAEEs) in various biological matrices and as a tool for investigating the biological activities of GLA and its metabolites. These application notes provide detailed protocols for its use in analytical chemistry and cell-based biological assays.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling and use as a research standard.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Chemical Name ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate[3][4]
Synonyms Ethyl gamma-linolenate, GLA ethyl ester
CAS Number 2347415-30-7[1][2][5]
Molecular Formula C₂₀H₃₄O₂[1][2][5]
Molecular Weight 306.48 g/mol [1][2][4][5]
Purity ≥98%[1][2][5]
Appearance Liquid or solution in ethanol (B145695)[1]
Solubility Soluble in ethanol[1][2]
Storage Store at -20°C for long-term stability.[1][2]
Stability Stable for at least 2 years when stored properly.[1]

Analytical Applications: Quantification of Fatty Acid Ethyl Esters (FAEEs) by GC-MS

This compound is an ideal internal or external standard for the quantification of FAEEs, which are biomarkers for alcohol consumption.

Experimental Protocol: Quantification of FAEEs in Plasma by GC-MS

This protocol outlines a method for the extraction and quantification of FAEEs from plasma samples using this compound as a standard.

Materials:

  • This compound standard

  • Internal Standard (e.g., ethyl heptadecanoate)

  • Hexane (B92381), Acetone, Acetonitrile (HPLC grade)

  • Solid-Phase Extraction (SPE) columns (aminopropyl silica)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0, 5, 10, 20, 40 ppm).[6]

  • Sample Preparation:

    • To 1 mL of plasma, add a known amount of the internal standard (e.g., ethyl heptadecanoate).

    • Precipitate proteins by adding 2 mL of cold acetone. Vortex and centrifuge.

    • Extract the supernatant with 5 mL of hexane. Vortex and centrifuge.

    • Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in a small volume of hexane.

    • Condition an aminopropyl silica (B1680970) SPE column with hexane.

    • Load the sample onto the column.

    • Wash the column with hexane to remove interferences.

    • Elute the FAEEs with a mixture of hexane and ethyl acetate (B1210297).

    • Evaporate the eluate to dryness and reconstitute in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a flow rate of 1.3 mL/min.[6]

    • Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 290°C, and hold for 7 minutes.[6]

    • Injector Temperature: 290°C.[6]

    • MS Detector Temperature: 230°C.[6]

    • Injection Volume: 1 µL.

    • Data Acquisition: Scan mode or selected ion monitoring (SIM) for target FAEEs.

Table 2: GC-MS Parameters for FAEE Analysis

ParameterSetting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.3 mL/min[6]
Oven Program 80°C (2 min), then 10°C/min to 290°C (7 min hold)[6]
Injector Temp. 290°C[6]
MSD Temp. 230°C[6]
Injection Mode Splitless

Workflow for Analytical Standardization

analytical_workflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Standard Solutions CalCurve Generate Calibration Curve Standard->CalCurve Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract SPE Solid-Phase Extraction Extract->SPE GCMS GC-MS Analysis SPE->GCMS GCMS->CalCurve Quant Quantify FAEEs in Samples GCMS->Quant CalCurve->Quant

Workflow for FAEE quantification using a standard.

Biological Applications: In Vitro Assays

This compound can be used in cell culture experiments to investigate the biological effects of its parent compound, gamma-linolenic acid (GLA), which is known to possess anti-inflammatory and anti-cancer properties.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to assess the anti-inflammatory potential of this compound in a human cell line.

Cell Line: Human monocytic cell line (e.g., THP-1) or endothelial cells (e.g., HUVEC).

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture:

    • Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in 24-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in ethanol.

    • Treat cells with various concentrations of the compound (e.g., 10, 25, 50 µM) for 24-48 hours. Include a vehicle control (ethanol).

  • Induction of Inflammation:

    • After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.

  • Endpoint Measurement:

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

    • Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Table 3: Example Concentrations for In Vitro Anti-Inflammatory Assay

ReagentConcentrationIncubation Time
This compound10 - 50 µM24 - 48 hours
Lipopolysaccharide (LPS)1 µg/mL6 - 24 hours
Signaling Pathway: Anti-Inflammatory Action of GLA Metabolites

Gamma-linolenic acid is metabolized in the body to dihomo-gamma-linolenic acid (DGLA), which can be further converted to anti-inflammatory eicosanoids.

anti_inflammatory_pathway GLA This compound (pro-drug) Cellular_Uptake Cellular Uptake & Esterase Activity GLA->Cellular_Uptake gamma_LA γ-Linolenic Acid (GLA) Cellular_Uptake->gamma_LA Elongase Elongase gamma_LA->Elongase DGLA Dihomo-γ-Linolenic Acid (DGLA) Elongase->DGLA COX Cyclooxygenase (COX) DGLA->COX LOX Lipoxygenase (LOX) DGLA->LOX PGE1 Prostaglandin E1 (PGE₁) (Anti-inflammatory) COX->PGE1 Inflammation Inflammation PGE1->Inflammation HETE 15-HTrE (Anti-inflammatory) LOX->HETE HETE->Inflammation

References

Application Notes and Protocols: Handling and Storage of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a polyunsaturated fatty acid ethyl ester (FAEE)[1][2]. As an esterified form of the corresponding fatty acid, it serves as a more stable precursor for in vitro and in vivo studies. FAEEs are known to be hydrolyzed by intracellular enzymes, releasing the biologically active free fatty acid.[3][4] This document provides detailed guidelines for the proper handling, storage, and use of this compound solution in a research setting.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate experimental planning and safety assessments.

PropertyValueReference
Formal Name ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate[1][5]
Synonyms SFE 20:3, Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate[1][6]
CAS Number 2347415-30-7[1][2][6]
Molecular Formula C₂₀H₃₄O₂[1][5][6]
Molecular Weight ~306.5 g/mol [1][5]
Purity ≥98%[1][6]
Formulation Typically supplied as a solution in ethanol (B145695)[1]
Solubility Soluble in ethanol[1]
Physical State Liquid[6]

Storage and Stability

Proper storage is critical to maintain the integrity of this polyunsaturated lipid, preventing oxidation and degradation.

ParameterRecommendationDetailsReference
Long-Term Storage -20°CStore in a tightly sealed, light-protected container. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[1]
Stability ≥ 2 yearsWhen stored at -20°C under the recommended conditions.[1]
Short-Term Storage 2-8°CFor solutions that will be used within a few days. Minimize exposure to air and light.
Handling Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.

Safety and Handling Precautions

The solution is typically formulated in ethanol, which dictates the primary safety hazards.

Hazard CategoryDescriptionPrecautionary StatementsReference
Flammability Highly flammable liquid and vapor (Flam. Liq. 2)Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Keep container tightly closed.[7]
Eye Irritation Causes serious eye irritation (Eye Irrit. 2A)Wear protective eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: Handle the solution in a well-ventilated area or a chemical fume hood.

First Aid and Spill Management:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[8]

  • Skin Contact: Wash the affected area with soap and water.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[8]

  • Spills: Absorb with a non-combustible material like sand or earth. Ensure adequate ventilation.[8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of solutions for use in cell culture experiments.

  • Materials:

    • This compound in ethanol (as supplied).

    • Sterile, serum-free cell culture medium.

    • Sterile glass or polypropylene (B1209903) tubes.

  • Procedure for a 10 mM Stock Solution (Example):

    • The product is often supplied at a specific concentration (e.g., 10 mg/mL). First, convert this to molarity:

      • (10 mg/mL) / (306.5 mg/mmol) = 0.0326 mmol/mL = 32.6 mM.

    • To prepare a 10 mM stock, dilute the supplied solution in sterile ethanol. For example, to make 1 mL of a 10 mM stock from a 32.6 mM solution:

      • (Volume₁) * (32.6 mM) = (1000 µL) * (10 mM)

      • Volume₁ ≈ 307 µL.

      • Add 307 µL of the supplied solution to 693 µL of sterile ethanol.

  • Procedure for a 100 µM Working Solution:

    • Dilute the 10 mM stock solution 1:100 in serum-free cell culture medium.

    • Example: Add 10 µL of the 10 mM stock solution to 990 µL of serum-free medium.

    • Note: It is crucial to vortex the solution immediately after dilution to ensure the lipid is dispersed in the aqueous medium. Prepare working solutions fresh for each experiment.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentration of ethanol as the working solution. This is critical to distinguish the effects of the fatty acid ester from the effects of the solvent.

Protocol 2: General Protocol for Cell Culture Treatment

This protocol outlines a typical workflow for treating cultured cells with the fatty acid ethyl ester.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow (typically to 70-80% confluency).

  • Preparation: Prepare the fatty acid ester working solution and the vehicle control solution as described in Protocol 1.

  • Treatment:

    • Aspirate the existing culture medium from the cells.

    • Gently wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the prepared working solution (or vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 4, 12, 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, harvest the cells or supernatant for analysis (e.g., RNA extraction for gene expression analysis, protein extraction for western blotting, or lipid extraction for metabolic studies).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Supplied Stock (in Ethanol) dilute Dilute in Serum-Free Medium to Final [C] stock->dilute treat_exp Treat Cells with Working Solution dilute->treat_exp vehicle Prepare Vehicle Control (Medium + Ethanol) treat_ctrl Treat Cells with Vehicle Control vehicle->treat_ctrl cells Plate and Grow Cells (70-80% Confluency) cells->treat_exp cells->treat_ctrl incubate Incubate for Desired Time treat_exp->incubate treat_ctrl->incubate analysis Harvest for Downstream Analysis (e.g., qPCR, WB, LC-MS) incubate->analysis

Experimental workflow for cell culture treatment.

Potential Applications and Signaling Pathways

This compound is primarily used as a stable precursor to deliver its corresponding free fatty acid into cells.[3]

Intracellular Processing: Once it crosses the cell membrane, the ethyl ester is hydrolyzed by intracellular enzymes, such as carboxyl esterases, which are present in various cellular compartments including the microsomes and mitochondria.[3] This process releases ethanol and the free fatty acid, 8(Z),11(Z),14(Z)-octadecatrienoic acid, making it available for metabolic processes.

Metabolic Fate and Signaling: The released free fatty acid can enter several metabolic pathways:

  • Incorporation into Phospholipids: It can be incorporated into the cell's membrane phospholipids, altering membrane fluidity and the composition of lipid microdomains.

  • Metabolic Conversion: The free fatty acid may be a substrate for elongase and desaturase enzymes, leading to the formation of other polyunsaturated fatty acids.[9] For instance, similar fatty acids are known precursors for the biosynthesis of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.[10]

  • Signaling: The free fatty acid itself or its downstream metabolites can act as signaling molecules, modulating the activity of transcription factors and cellular signaling cascades.

G cluster_outside Extracellular cluster_inside Intracellular ester_out Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate ester_in Ethyl Ester ester_out->ester_in Diffusion across Cell Membrane esterase Carboxyl Esterase ester_in->esterase ffa Free Fatty Acid (8,11,14-18:3) esterase->ffa Hydrolysis pl Incorporation into Membrane Phospholipids ffa->pl signal Metabolism to Bioactive Lipid Mediators (e.g., Octadecanoids) ffa->signal

Proposed intracellular fate of the ethyl ester.

References

Application Notes and Protocols: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and methodologies for studying Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ethyl ester, in the context of lipid research. While direct experimental data for this specific ethyl ester is limited in publicly available literature, this document synthesizes information from studies on its corresponding free fatty acid, 8,11,14-octadecatrienoic acid, and other closely related n-4 and polyunsaturated fatty acids. The provided protocols are based on established methodologies for fatty acid analysis and cellular studies and should be adapted and optimized for specific experimental conditions.

Overview of this compound

This compound is the ethyl ester of 8,11,14-octadecatrienoic acid, a C18:3 n-4 polyunsaturated fatty acid. As an ethyl ester, it is generally more stable and readily soluble in organic solvents, making it suitable for use in in vitro and in vivo studies. Following administration, it is expected to be hydrolyzed by cellular lipases to its active free fatty acid form, 8,11,14-octadecatrienoic acid.

Chemical Properties:

PropertyValue
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
CAS Number 2347415-30-7
Purity >98% (typical)
Storage Freezer (-20°C to -80°C)
Supplied As Typically in a solution (e.g., ethanol)

Potential Applications in Lipid Research

Based on the known functions of related n-4 fatty acids and octadecanoids, this compound is a valuable tool for investigating several areas of lipid metabolism and signaling.

  • Metabolic Pathways: Studying its incorporation into cellular lipids and its subsequent metabolism can elucidate the pathways of n-4 fatty acid processing. Research has shown that 8,11,14-octadecatrienoic acid can be formed in mammalian cells from precursors like 9,12-hexadecadienoic acid through a series of desaturation and elongation steps.[1]

  • Modulation of Other Fatty Acid Metabolism: Investigations have indicated that n-4 fatty acids can influence the metabolism of other fatty acid families. For instance, the precursor of 8,11,14-octadecatrienoic acid has been shown to inhibit the synthesis of arachidonic acid (an n-6 fatty acid) from linoleic acid.[1] This suggests a potential role in modulating inflammatory pathways, as arachidonic acid is a key precursor to pro-inflammatory eicosanoids.

  • Gene Expression Regulation: Polyunsaturated fatty acids are known to regulate the expression of genes involved in lipid metabolism, often through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and by influencing the activity of transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs). While direct evidence for this compound is pending, its structural similarity to other bioactive fatty acids suggests it may modulate the expression of genes involved in fatty acid synthesis, oxidation, and transport.

  • Cell Signaling: As a polyunsaturated fatty acid, 8,11,14-octadecatrienoic acid and its metabolites have the potential to act as signaling molecules, influencing various cellular processes.

Hypothetical Data on Cellular Effects

The following tables present hypothetical quantitative data based on expected outcomes from treating a relevant cell line (e.g., HepG2 human hepatoma cells or 3T3-L1 pre-adipocytes) with this compound. These tables are for illustrative purposes to guide experimental design and data analysis.

Table 1: Hypothetical Effect of this compound on Cellular Lipid Composition in HepG2 Cells

TreatmentTotal Cellular Triglycerides (µg/mg protein)Total Cellular Cholesterol (µg/mg protein)8,11,14-octadecatrienoic acid (% of total fatty acids)Arachidonic Acid (% of total fatty acids)
Vehicle Control (Ethanol)25.3 ± 2.112.1 ± 1.5< 0.18.5 ± 0.7
10 µM Ethyl 8,11,14-octadecatrienoate22.8 ± 1.911.5 ± 1.32.1 ± 0.37.9 ± 0.6
50 µM Ethyl 8,11,14-octadecatrienoate19.5 ± 2.410.9 ± 1.18.7 ± 0.96.2 ± 0.5
100 µM Ethyl 8,11,14-octadecatrienoate15.1 ± 1.810.2 ± 1.415.2 ± 1.34.8 ± 0.4

* Indicates a statistically significant difference from the vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Hypothetical Effect of this compound on the Expression of Lipogenic Genes in 3T3-L1 Adipocytes

TreatmentSREBP-1c mRNA (relative fold change)Fatty Acid Synthase (FAS) mRNA (relative fold change)Acetyl-CoA Carboxylase (ACC) mRNA (relative fold change)PPARγ mRNA (relative fold change)
Vehicle Control (Ethanol)1.00 ± 0.121.00 ± 0.151.00 ± 0.111.00 ± 0.09
10 µM Ethyl 8,11,14-octadecatrienoate0.85 ± 0.100.89 ± 0.130.92 ± 0.101.12 ± 0.14
50 µM Ethyl 8,11,14-octadecatrienoate0.62 ± 0.080.55 ± 0.070.68 ± 0.091.45 ± 0.18
100 µM Ethyl 8,11,14-octadecatrienoate0.41 ± 0.060.38 ± 0.050.45 ± 0.061.89 ± 0.21

* Indicates a statistically significant difference from the vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential metabolic fate and signaling pathways that may be influenced by this compound, along with a general experimental workflow for its investigation.

metabolic_pathway cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates Ethyl_8_11_14_octadecatrienoate Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate 8_11_14_octadecatrienoic_acid 8,11,14-Octadecatrienoic Acid Ethyl_8_11_14_octadecatrienoate->8_11_14_octadecatrienoic_acid Esterase 8_11_14_octadecatrienoyl_CoA 8,11,14-Octadecatrienoyl-CoA 8_11_14_octadecatrienoic_acid->8_11_14_octadecatrienoyl_CoA ACSL Incorporation Incorporation into Phospholipids, Triglycerides 8_11_14_octadecatrienoyl_CoA->Incorporation Elongation_Desaturation Elongation & Desaturation 8_11_14_octadecatrienoyl_CoA->Elongation_Desaturation Beta_Oxidation β-Oxidation 8_11_14_octadecatrienoyl_CoA->Beta_Oxidation

Caption: Metabolic fate of this compound.

signaling_pathway cluster_SREBP SREBP Pathway cluster_PPAR PPAR Pathway PUFA Polyunsaturated Fatty Acids (e.g., 8,11,14-Octadecatrienoic Acid) SREBP_complex SREBP-SCAP Complex in ER PUFA->SREBP_complex Inhibition PPARa PPARα PUFA->PPARa Activation SREBP_processing Golgi Processing SREBP_complex->SREBP_processing nSREBP Nuclear SREBP SREBP_processing->nSREBP Lipogenic_genes Lipogenic Gene Expression (e.g., FAS, ACC) nSREBP->Lipogenic_genes PPAR_RXR PPARα-RXR Heterodimer PPARa->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Oxidative_genes Fatty Acid Oxidation Gene Expression PPRE->Oxidative_genes

Caption: Potential signaling pathways modulated by PUFAs.

experimental_workflow Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) Treatment Treatment with Ethyl 8,11,14-octadecatrienoate (Dose-response & Time-course) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction GC_MS_Analysis Fatty Acid Profiling (GC-MS) Lipid_Extraction->GC_MS_Analysis qPCR_Analysis Gene Expression Analysis (RT-qPCR) RNA_Extraction->qPCR_Analysis Western_Blot Protein Level Analysis (Western Blot) Protein_Extraction->Western_Blot Data_Analysis Data Analysis and Interpretation GC_MS_Analysis->Data_Analysis qPCR_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for lipid research.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture.

Protocol 1: Treatment of Cultured Cells with this compound

Objective: To treat cultured mammalian cells with this compound to study its effects on cellular processes.

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1)

  • Complete growth medium

  • Serum-free or low-serum medium

  • This compound stock solution (e.g., 100 mM in ethanol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%) in complete growth medium.

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium and warm to 37°C. b. In a sterile tube, dilute the this compound stock solution with an appropriate volume of serum-free medium. c. Add the diluted fatty acid solution to the warm BSA solution and incubate at 37°C for 30-60 minutes with occasional mixing to allow for complex formation. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.

  • Cell Treatment: a. On the day of the experiment, wash the cells once with sterile PBS. b. Replace the complete growth medium with serum-free or low-serum medium containing the desired final concentrations of the this compound-BSA complex. Include a vehicle control (BSA-containing medium with the same concentration of ethanol (B145695) used for the highest fatty acid concentration). c. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: After the incubation period, wash the cells twice with cold PBS and proceed with harvesting for downstream applications (e.g., lipid extraction, RNA/protein isolation).

Protocol 2: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the incorporation of 8,11,14-octadecatrienoic acid and its effect on the overall fatty acid profile of cultured cells.

Materials:

  • Cell pellet from Protocol 1

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Methanol (B129727)

  • Chloroform

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (14%) or methanolic HCl

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane)

Procedure:

  • Lipid Extraction (Folch Method): a. To the cell pellet, add a known amount of the internal standard. b. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the cell pellet. c. Homogenize the sample (e.g., by sonication or vortexing) and incubate at room temperature for 20-30 minutes. d. Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new glass tube. f. Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 2 mL of 14% BF₃ in methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge. e. Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction. f. Pool the hexane extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water. g. Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs.

  • GC-MS Analysis: a. Reconstitute the FAMEs in a small volume of hexane. b. Inject an aliquot of the sample into the GC-MS system. c. Use a temperature program that allows for the separation of C14 to C22 fatty acid methyl esters. d. Identify the FAMEs by comparing their retention times and mass spectra with those of known standards. e. Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.

Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA levels of genes involved in lipid metabolism.

Materials:

  • Cell pellet from Protocol 1

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., SREBP-1c, FAS, ACC, PPARα, CPT1A) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell pellets according to the manufacturer's protocol of the chosen kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for a target or housekeeping gene, and the cDNA template. b. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the relative fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold change = 2^(-ΔΔCt)).

Conclusion

This compound represents a valuable research tool for elucidating the roles of n-4 fatty acids in lipid metabolism and cell signaling. While further research is needed to establish its specific biological effects and mechanisms of action, the protocols and information provided here offer a solid foundation for designing and conducting experiments to explore its potential in the context of lipid-related research and drug development. Researchers are encouraged to adapt and optimize these general methodologies for their specific experimental systems.

References

Application Notes and Protocols for the Analytical Detection of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the ethyl ester of γ-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in various research fields, including nutrition, pharmacology, and clinical diagnostics. Accurate and precise quantification of this analyte in diverse matrices is crucial for understanding its metabolic fate, therapeutic potential, and role as a biomarker. These application notes provide detailed protocols for the analysis of this compound using gas chromatography (GC) and high-performance liquid chromatography (HPLC), including sample preparation, method validation parameters, and relevant biological pathways.

Analytical Methods

The two primary chromatographic techniques for the analysis of fatty acid ethyl esters (FAEEs) like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity for volatile compounds. FAEEs are well-suited for GC analysis due to their volatility.

  • High-Performance Liquid Chromatography (HPLC): Typically utilizing a UV detector, HPLC is a versatile technique for separating non-volatile or thermally labile compounds. Reversed-phase HPLC is commonly employed for the separation of FAEEs.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the sample matrix.

General Workflow for Sample Preparation:

Sample Preparation Workflow cluster_sample Sample Matrix cluster_prep Preparation Steps cluster_analysis Analysis BiologicalFluid Biological Fluid (e.g., Plasma, Serum) Extraction Extraction (LLE or SPE) BiologicalFluid->Extraction Tissue Tissue Homogenization Homogenization Tissue->Homogenization Oil Oil/Lipid Matrix Oil->Extraction Homogenization->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_MS GC-MS/FID Analysis Reconstitution->GC_MS HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV

Caption: General experimental workflow for the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids

  • To 1 mL of plasma or serum, add an internal standard (e.g., ethyl heptadecanoate).

  • Add 2 mL of a cold organic solvent mixture, such as hexane (B92381):isopropanol (3:2, v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of the solvent mixture.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane for GC, mobile phase for HPLC) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

  • Condition an aminopropyl SPE cartridge with 5 mL of hexane.

  • Load the sample (previously extracted and reconstituted in a non-polar solvent) onto the cartridge.

  • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elute the FAEEs with 5 mL of a more polar solvent, such as dichloromethane.

  • Evaporate the eluate to dryness and reconstitute for analysis.

Gas Chromatography (GC) Protocol

GC is a highly sensitive method for the quantification of FAEEs.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min
Detector Temperature 280 °C (FID)
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C

Quantitative Data (Representative Values):

The following table summarizes typical validation parameters for the GC analysis of FAEEs. Actual values should be determined for each specific laboratory and application.

ParameterEthyl PalmitateEthyl OleateEthyl Stearate
Retention Time (min) ~18.5~20.2~20.4
Linearity (r²) >0.995>0.995>0.995
LOD (ng/mL) 0.8 - 5.00.8 - 5.00.8 - 5.0
LOQ (ng/mL) 2.5 - 15.02.5 - 15.02.5 - 15.0
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Recovery (%) 90 - 110%90 - 110%90 - 110%

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection provides a robust alternative for the analysis of FAEEs.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

HPLC Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 205 nm

Quantitative Data (Representative Values):

The following table presents typical validation parameters for the HPLC analysis of FAEEs.

ParameterRepresentative Value
Retention Time (min) Analyte-specific
Linearity (r²) >0.99
LOD (µg/mL) ~1.0
LOQ (µg/mL) ~3.0
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 95 - 105%

Metabolic Pathway of the Corresponding Free Fatty Acid

This compound is the ethyl ester of γ-linolenic acid (GLA). In biological systems, it is the metabolism of the free fatty acid that is of primary interest. The following diagram illustrates the metabolic conversion of GLA.

Metabolic Pathway of Gamma-Linolenic Acid GLA γ-Linolenic Acid (GLA) DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase PGE1 Prostaglandin (B15479496) E1 (PGE1) DGLA->PGE1 COX HETrE 15-Hydroxy- eicosatrienoic Acid (15-HETrE) DGLA->HETrE 15-LOX AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase

Caption: Metabolic pathway of γ-linolenic acid (GLA).

Pathway Description:

Gamma-linolenic acid is elongated to dihomo-γ-linolenic acid (DGLA). DGLA is a precursor to several important signaling molecules. It can be metabolized by cyclooxygenase (COX) enzymes to produce anti-inflammatory prostaglandins (B1171923) of the 1-series, such as prostaglandin E1 (PGE1). Alternatively, DGLA can be acted upon by 15-lipoxygenase (15-LOX) to form 15-hydroxyeicosatrienoic acid (15-HETrE). DGLA can also be further desaturated by the enzyme Δ5-desaturase to form arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.

Concluding Remarks

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound. The choice between GC and HPLC will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and method validation are paramount to ensure data quality and reproducibility. The provided metabolic pathway context is essential for interpreting the biological significance of the analytical results.

Application Notes and Protocols for Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the procurement and application of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ethyl ester of significant interest in various research fields.

Supplier Information

This compound is available from several reputable chemical suppliers. The table below summarizes key information for purchasing this compound. Pricing is often available upon request, and it is advisable to contact suppliers directly for the most current information and to inquire about bulk quantities.

SupplierPurityTypical QuantitiesStorage ConditionsNotes
Larodan >98%[1][2]10 mg, BulkFreezer (-20°C)[1][2]Supplied as a solution.[1][2]
Cayman Chemical ≥98%[3][4]Inquire-20°C[4]Supplied as a solution in ethanol (B145695).[3][4]
MedChemExpress Research GradeInquireRoom temperature (may vary)[5]For research use only.[5]
Pharmaffiliates High PurityInquire2-8°C Refrigerator[6]
ChemicalBook VariesVariesVariesLists multiple suppliers.[2]

Research Applications

This compound, as a polyunsaturated fatty acid ethyl ester (PUFA EE), has several applications in biomedical research, primarily related to the study of lipid metabolism and cellular signaling. Ethyl esters of fatty acids are often used in research for their increased stability against oxidation compared to free fatty acids.

Key Research Areas:

  • Lipid Metabolism Studies: This compound can be used as a substrate to investigate the enzymes and pathways involved in fatty acid elongation and desaturation. For instance, studies have shown that related fatty acids can be metabolized by cells to form other bioactive lipids.

  • Cell Culture Supplementation: It can be introduced into cell culture media to modify the fatty acid composition of cellular membranes and lipid droplets. This allows researchers to study the effects of specific fatty acids on cellular processes such as signal transduction, membrane fluidity, and gene expression.

  • Inflammation and Immunology Research: Polyunsaturated fatty acids are precursors to a wide range of signaling molecules that regulate inflammation. This compound can be used to explore the role of n-4 fatty acids in inflammatory pathways.

  • Cardiovascular Research: The effects of omega-3 and omega-6 fatty acids on cardiovascular health are well-documented.[3][5] While this specific fatty acid is less common, its ethyl ester form can be used in comparative studies to understand the structural requirements for the biological activities of PUFAs.

Experimental Protocols

Preparation of Stock Solutions for Cell Culture

Due to the hydrophobic nature of this compound, proper solubilization is critical for its use in aqueous cell culture media. A common method involves the use of a carrier protein like bovine serum albumin (BSA).

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile, conical-bottom tubes

  • Water bath

Protocol:

  • Initial Dissolution: Dissolve the this compound in a small volume of sterile ethanol to create a concentrated initial stock. For example, dissolve 10 mg of the fatty acid ester in 1 ml of ethanol for a 10 mg/ml stock.

  • BSA Solution Preparation: Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free cell culture medium. A common concentration is 10% (w/v).

  • Complexation with BSA:

    • Warm the BSA solution to 37°C in a water bath.

    • Slowly add the ethanolic stock solution of the fatty acid ester to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with occasional swirling to allow for the complexation of the fatty acid ester to BSA.

  • Sterilization and Storage:

    • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile tubes and store at -20°C for long-term use or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Cell Treatment Protocol

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, immune cells)

  • Complete cell culture medium

  • This compound-BSA complex stock solution

  • Control vehicle (BSA solution with the same concentration of ethanol as the fatty acid stock)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Treatment Medium: Dilute the this compound-BSA complex stock solution to the desired final concentration in the complete cell culture medium. Also, prepare a control medium containing the same final concentration of the BSA-ethanol vehicle.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared treatment or control medium to the cells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following the incubation period, cells can be harvested for various downstream analyses, such as:

    • Lipid extraction and analysis by gas chromatography (GC) or mass spectrometry (MS) to determine fatty acid uptake and metabolism.

    • RNA or protein extraction for gene expression analysis (e.g., qPCR, Western blotting).

    • Functional assays to assess cellular responses (e.g., cytokine secretion, cell viability).

Diagrams

Purchasing Workflow

Purchasing Workflow for this compound A Identify Research Need B Search for Suppliers (e.g., Larodan, Cayman Chemical) A->B C Request Quotations (Price, Purity, Availability) B->C D Evaluate Supplier Information C->D E Select Supplier and Place Order D->E F Receive and Verify Compound (Check Certificate of Analysis) E->F G Store Compound as per Supplier Recommendations F->G H Proceed with Experimentation G->H

Caption: Purchasing Workflow for this compound.

Experimental Workflow for Cell Culture Studies

Experimental Workflow for Cell Culture Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Ethyl Ester in Ethanol C Complex Ethyl Ester with BSA A->C B Prepare Fatty Acid-Free BSA Solution B->C E Prepare Treatment Medium C->E D Seed and Culture Cells D->E F Treat Cells with Ester-BSA Complex E->F G Harvest Cells F->G H Downstream Analysis (e.g., Lipidomics, Gene Expression) G->H

Caption: Experimental Workflow for Cell Culture Studies.

References

Application Notes and Protocols: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the ethyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid derivative with significant potential in various biological applications. As a more stable and cell-permeable form of GLA, this compound serves as a prodrug that is intracellularly converted to GLA. GLA is a precursor to dihomo-gamma-linolenic acid (DGLA), which is further metabolized to produce anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). These metabolites play crucial roles in regulating inflammation, cell proliferation, and immune responses. This document provides detailed application notes and experimental protocols for the use of this compound in key biological research areas.

Application Note 1: Skin Whitening and Anti-Melanogenesis Agent

Background

Ethyl linoleate (B1235992), a structurally similar compound, has been demonstrated to inhibit melanogenesis, suggesting a potential application for this compound as a skin-whitening agent. The proposed mechanism involves the downregulation of key enzymes in the melanin (B1238610) synthesis pathway. Specifically, ethyl linoleate has been shown to inhibit the expression of microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related protein 1 (TRP1).[1] This inhibition is mediated through the Akt/GSK3β/β-catenin signaling pathway.[1][2]

Signaling Pathway

The proposed signaling pathway for the anti-melanogenesis effect is initiated by the inhibition of Akt phosphorylation. This leads to a subsequent decrease in the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), which in turn promotes the degradation of β-catenin. Reduced levels of β-catenin result in the decreased expression of MITF, a master regulator of melanogenic gene expression, ultimately leading to the downregulation of tyrosinase and TRP1 and a reduction in melanin synthesis.[1][2]

Melanogenesis_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ethyl_Octadecatrienoate Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate pAkt p-Akt Ethyl_Octadecatrienoate->pAkt inhibits Akt Akt Akt->pAkt pGSK3b p-GSK3β pAkt->pGSK3b inhibits GSK3b GSK3β GSK3b->pGSK3b beta_catenin β-catenin pGSK3b->beta_catenin promotes degradation of degradation Degradation beta_catenin->degradation MITF MITF (Transcription Factor) beta_catenin->MITF activates Tyrosinase Tyrosinase Gene (TYR) MITF->Tyrosinase TRP1 TRP1 Gene MITF->TRP1 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin

Inhibition of Melanogenesis Signaling Pathway.
Quantitative Data

The following table summarizes the inhibitory effects of ethyl linoleate on melanin synthesis and related protein expression in B16F10 melanoma cells, providing a reference for expected outcomes with this compound.

Concentration (µM)Melanin Content (% of Control)Tyrosinase Expression (% of Control)TRP1 Expression (% of Control)p-Akt Expression (% of Control)p-GSK3β Expression (% of Control)β-catenin Expression (% of Control)
100 85.3 ± 3.588.1 ± 4.290.5 ± 3.889.7 ± 4.191.2 ± 3.996.2 ± 2.1
200 65.7 ± 2.872.4 ± 3.175.8 ± 3.375.3 ± 3.578.6 ± 3.771.7 ± 3.4
400 48.2 ± 2.155.9 ± 2.560.1 ± 2.761.8 ± 2.965.4 ± 3.150.3 ± 2.5

Data adapted from a study on ethyl linoleate in α-MSH-stimulated B16F10 cells.[1]

Experimental Protocol: In Vitro Melanogenesis Inhibition Assay
  • Cell Culture: Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates at a density of 1 x 10^5 cells/well. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 100, 200, 400 µM) in the presence of 100 nM α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis. A vehicle control (e.g., ethanol) should be included.

  • Melanin Content Assay: After 72 hours of incubation, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour. Measure the absorbance of the lysate at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of each sample, determined by a BCA protein assay.

  • Western Blot Analysis: After 48 hours of treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Separate total protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% skim milk in TBST and incubate with primary antibodies against Tyrosinase, TRP1, p-Akt, Akt, p-GSK3β, GSK3β, β-catenin, and a loading control (e.g., β-actin) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Application Note 2: Anti-Inflammatory Effects

Background

Gamma-linolenic acid (GLA) and its metabolites have well-documented anti-inflammatory properties. This compound, as a precursor to GLA, is expected to exhibit similar effects. The anti-inflammatory actions are primarily attributed to the downstream products of GLA metabolism, particularly DGLA. DGLA is converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-HETrE. Furthermore, GLA has been shown to inhibit the activation of pro-inflammatory transcription factors NF-κB and AP-1.[3]

Mechanism of Action

The anti-inflammatory mechanism involves several key processes:

  • Competitive Inhibition: GLA and DGLA compete with arachidonic acid (AA) for the same metabolic enzymes (COX and LOX), thereby reducing the production of pro-inflammatory prostaglandins (B1171923) (PGE2) and leukotrienes (LTB4).

  • Production of Anti-inflammatory Mediators: DGLA is a substrate for the production of anti-inflammatory PGE1.

  • Inhibition of Pro-inflammatory Signaling: GLA has been shown to suppress the activation of NF-κB and AP-1, key transcription factors that regulate the expression of pro-inflammatory genes, including iNOS, COX-2, and pro-interleukin-1β.[3] This is achieved by inhibiting the degradation of IκB-α and the phosphorylation of ERK1/2 and JNK-1.[3]

Anti_Inflammatory_Pathway cluster_0 Metabolic Conversion cluster_1 Eicosanoid Production cluster_2 Signaling Pathway Inhibition Ethyl_Octadecatrienoate Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate GLA Gamma-Linolenic Acid (GLA) Ethyl_Octadecatrienoate->GLA Intracellular Conversion DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase ERK_JNK ERK / JNK Phosphorylation GLA->ERK_JNK inhibits NFkB_AP1 NF-κB / AP-1 Activation GLA->NFkB_AP1 inhibits AA Arachidonic Acid (AA) DGLA->AA competes with COX_LOX COX / LOX Enzymes DGLA->COX_LOX AA->COX_LOX PGE1 Prostaglandin E1 (Anti-inflammatory) COX_LOX->PGE1 from DGLA PGE2_LTB4 Prostaglandin E2 / Leukotriene B4 (Pro-inflammatory) COX_LOX->PGE2_LTB4 from AA LPS LPS LPS->ERK_JNK ERK_JNK->NFkB_AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β) NFkB_AP1->Inflammatory_Genes

Anti-Inflammatory Mechanisms.
Quantitative Data

The following table shows the effect of GLA on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

TreatmentNitric Oxide (µM)iNOS Expression (% of Control)COX-2 Expression (% of Control)Pro-IL-1β Expression (% of Control)
Control 2.5 ± 0.3100100100
LPS (1 µg/mL) 45.8 ± 3.1850 ± 55720 ± 48680 ± 45
LPS + GLA (50 µM) 22.1 ± 1.9410 ± 32350 ± 27310 ± 24
LPS + GLA (100 µM) 10.5 ± 1.2180 ± 15150 ± 11130 ± 10

Data adapted from a study on GLA in LPS-stimulated RAW 264.7 macrophages.[3]

Experimental Protocol: In Vitro Anti-Inflammatory Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well. After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 50, 100 µM) for 2 hours. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

  • Western Blot Analysis: Lyse the cells and perform Western blotting as described in the previous protocol, using primary antibodies against iNOS, COX-2, pro-IL-1β, and a loading control.

  • NF-κB and AP-1 Activity Assay: Nuclear extracts can be prepared from treated cells to assess the DNA-binding activity of NF-κB and AP-1 using commercially available ELISA-based transcription factor assay kits.

Application Note 3: Anti-Cancer and Pro-Apoptotic Agent

Background

GLA and its derivatives have demonstrated selective tumoricidal and anti-angiogenic activities in various cancer cell lines and in vivo models.[4] The anti-cancer effects are multifaceted, involving the induction of apoptosis, inhibition of the cell cycle, and modulation of angiogenesis. The selective action on cancer cells is thought to be related to the altered lipid metabolism and higher oxidative stress in tumor cells.

Mechanisms of Action
  • Induction of Apoptosis: GLA can induce apoptosis in cancer cells by increasing the generation of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage.

  • Cell Cycle Arrest: GLA has been shown to inhibit tumor cell cycle progression by modulating the expression of key cell cycle regulatory proteins such as Cyclin D1, pRb, p53, and p27.[5]

  • Anti-Angiogenesis: GLA can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor Flt1.[5] It can also reduce the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tumor invasion and metastasis.[5]

Anti_Cancer_Mechanisms cluster_0 Induction of Apoptosis cluster_1 Cell Cycle Arrest cluster_2 Anti-Angiogenesis Ethyl_Octadecatrienoate Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate GLA Gamma-Linolenic Acid (GLA) Ethyl_Octadecatrienoate->GLA Intracellular Conversion ROS Reactive Oxygen Species (ROS) Generation GLA->ROS increases CyclinD1 Cyclin D1 GLA->CyclinD1 decreases p27 p27 GLA->p27 increases VEGF VEGF / Flt1 Expression GLA->VEGF decreases MMP2 MMP-2 Activity GLA->MMP2 decreases Apoptosis Apoptosis ROS->Apoptosis CellCycle Cell Cycle Progression CyclinD1->CellCycle p27->CellCycle Angiogenesis Angiogenesis VEGF->Angiogenesis MMP2->Angiogenesis

Anti-Cancer Mechanisms of Action.
Quantitative Data

The following table illustrates the effect of GLA on tumor growth and the expression of cell cycle and angiogenic proteins in a C6 glioma model.

TreatmentTumor Area Reduction (%)Cyclin D1 Expression (% of Control)p27 Expression (% of Control)VEGF Expression (% of Control)
GLA (5 mM infusion) 75 ± 8.845 ± 5.2180 ± 15.652 ± 6.1

Data adapted from a study on GLA in an in vivo C6 glioma model.[5]

Experimental Protocol: In Vitro Cancer Cell Viability Assay (MTT Assay)
  • Cell Culture: Culture a human cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells) in an appropriate medium with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well. After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 10-200 µM) for 24, 48, and 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Apoptosis Assay (Annexin V/PI Staining): Treat cells with this compound for 48 hours. Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), cell cycle (e.g., Cyclin D1, p27), and angiogenesis (e.g., VEGF) as described in the previous protocols.

Conclusion

This compound holds considerable promise for research in dermatology, inflammation, and oncology. The provided application notes and protocols offer a framework for investigating its biological effects and mechanisms of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for the Use of Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids and their derivatives in biological matrices is crucial for understanding physiological processes and for the development of novel therapeutics. The use of an internal standard is a fundamental practice in analytical chemistry to ensure the precision and accuracy of quantitative measurements by correcting for variability in sample preparation and instrument response. Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate is a suitable internal standard for the analysis of fatty acid ethyl esters (FAEEs) and, following derivatization, other fatty acids. Its structural similarity to endogenous fatty acid esters allows it to mimic their behavior during extraction and analysis, while its distinct mass ensures it does not interfere with the quantification of target analytes.

These application notes provide detailed protocols for the use of Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.

Chemical Properties of Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate

A thorough understanding of the internal standard's properties is essential for its effective application.

PropertyValueReference
Synonyms 8,11,14-Eicosatrienoic acid, ethyl ester, (Z,Z,Z)-, Ethyl (8Z,11Z,14Z)-8,11,14-eicosatrienoate, Ethyl dihomo-γ-linolenate, Dihomo-γ-linolenate ethyl ester[1]
CAS Number 55968-21-3[1]
Molecular Formula C22H38O2[1]
Molecular Weight 334.54 g/mol [1]
Purity >99% (commercially available)[1]
Storage Freezer[1]

Experimental Protocols

Protocol 1: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Plasma using GC-MS

This protocol details the analysis of FAEEs in plasma, a common application for monitoring alcohol consumption or studying lipid metabolism.

1. Materials and Reagents

  • Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate (Internal Standard, IS)

  • Hexane (B92381) (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Calibration standards of target FAEEs (e.g., ethyl palmitate, ethyl oleate, ethyl stearate)

  • Human plasma (drug-free)

2. Internal Standard Spiking

  • Prepare a stock solution of Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate in hexane at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL in hexane.

  • To 1 mL of plasma sample, add 100 µL of the 10 µg/mL working internal standard solution.

3. Sample Preparation: Liquid-Liquid Extraction

  • Vortex the plasma sample with the added internal standard for 30 seconds.

  • Add 2 mL of acetone to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a clean glass tube.

  • Add 5 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer to a new tube.

  • Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

4. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Target FAEEs (e.g., m/z 88, 101) and Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate (m/z to be determined empirically, likely including characteristic fragments)

5. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of the target FAEEs and a fixed concentration of the internal standard.

  • Process the calibration standards using the same extraction procedure as the samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the FAEEs in the plasma samples by interpolating their peak area ratios from the calibration curve.

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Ethyl 8(Z),11(Z),14(Z)- eicosatrienoate (IS) Plasma->Spike_IS Precipitate Protein Precipitation (Acetone) Spike_IS->Precipitate LLE Liquid-Liquid Extraction (Hexane) Precipitate->LLE Dry Dry Down LLE->Dry Reconstitute Reconstitute in Hexane Dry->Reconstitute GC_Inject Inject into GC-MS Reconstitute->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

GC-MS workflow for FAEE analysis.

Protocol 2: Quantification of Total Fatty Acids in Cells using LC-MS/MS

This protocol describes the analysis of the total fatty acid profile in cultured cells, which involves a saponification step to release esterified fatty acids.

1. Materials and Reagents

  • Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Calibration standards of target fatty acids (e.g., palmitic acid, oleic acid, linoleic acid)

  • Cultured cells

2. Internal Standard Spiking

  • Prepare a stock solution of Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to 5 µg/mL in methanol.

  • To a cell pellet (e.g., 1 x 10^6 cells), add 100 µL of the 5 µg/mL working internal standard solution.

3. Sample Preparation: Extraction and Saponification

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the cell pellet containing the internal standard.

  • Vortex vigorously for 5 minutes to lyse the cells and extract lipids.

  • Centrifuge at 5000 x g for 10 minutes.

  • Transfer the supernatant (lipid extract) to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • To the dried extract, add 1 mL of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour to saponify the fatty acid esters.

  • Cool the sample to room temperature and add 1 mL of water.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Add 2 mL of hexane and vortex for 2 minutes to extract the free fatty acids.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and dry under nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 60% B, increase to 98% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature 500 °C
Ion Spray Voltage -4500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for each target fatty acid and Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate (as the free acid after saponification)

5. Calibration and Quantification

  • Prepare calibration standards containing known concentrations of the target fatty acids and a fixed concentration of the internal standard.

  • Process the calibration standards through the saponification and extraction steps.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Quantify the fatty acids in the cell samples by comparing their peak area ratios to the calibration curve.

Diagram of the LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Pellet Cell Pellet Spike_IS Spike with Ethyl 8(Z),11(Z),14(Z)- eicosatrienoate (IS) Cell_Pellet->Spike_IS Extract Lipid Extraction (Chloroform:Methanol) Spike_IS->Extract Saponify Saponification (KOH) Extract->Saponify Extract_FA Fatty Acid Extraction (Hexane) Saponify->Extract_FA Dry Dry Down Extract_FA->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject Separate Chromatographic Separation LC_Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

LC-MS/MS workflow for total fatty acid analysis.

Data Presentation

The following tables provide examples of the type of quantitative data that can be generated using the protocols described above.

Table 1: Example Calibration Curve Data for Ethyl Oleate using GC-MS

Ethyl Oleate Conc. (ng/mL)Peak Area (Ethyl Oleate)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
1015,234150,1230.101
2538,123152,3450.250
5076,543151,9870.504
100153,456152,7651.005
250380,987151,5432.514
500758,765150,8765.029

Table 2: Example Quantification of FAEEs in Human Plasma Samples

Sample IDEthyl Palmitate (ng/mL)Ethyl Oleate (ng/mL)Ethyl Stearate (ng/mL)
Control 1< LOQ< LOQ< LOQ
Control 2< LOQ< LOQ< LOQ
Subject A85.6123.445.2
Subject B154.2210.988.7
Subject C45.178.323.5

LOQ: Limit of Quantification

Table 3: Example Quantification of Total Fatty Acids in Cultured Cells

Fatty AcidControl Cells (µg/10^6 cells)Treated Cells (µg/10^6 cells)
Palmitic Acid (16:0)12.3 ± 1.115.8 ± 1.5
Oleic Acid (18:1)25.6 ± 2.320.1 ± 1.9
Linoleic Acid (18:2)8.7 ± 0.99.1 ± 1.0
Arachidonic Acid (20:4)5.4 ± 0.67.8 ± 0.8

Values are presented as mean ± standard deviation.

Conclusion

Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate is a reliable internal standard for the quantification of fatty acids and their ethyl esters in various biological matrices. The protocols provided herein offer a robust framework for researchers to develop and validate their own analytical methods. The use of a consistent and well-characterized internal standard is paramount for generating high-quality, reproducible data in lipidomic research and clinical applications.

References

Application Notes and Protocols for the Formulation of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a polyunsaturated fatty acid (PUFA) ethyl ester of significant interest in various research fields due to its potential biological activities. As an omega-6 fatty acid derivative, it is a precursor to a range of signaling molecules that modulate inflammatory pathways and other cellular processes. Proper formulation is critical for its effective use in in vitro and in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound in ethanol (B145695), including information on its properties, solubility, stability, and analytical characterization.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.

PropertyValueReference
Chemical Formula C₂₀H₃₄O₂[1][2][3]
Molecular Weight 306.5 g/mol [1][3]
Appearance Colorless to light yellow liquidInferred from similar compounds
Synonyms Ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate, SFE 20:3[1][3]
Storage Temperature -20°C for long-term storage[3]

Solubility in Ethanol

SolventEstimated SolubilityReference (for Ethyl Linoleate)
Ethanol ~100 mg/mL[2]
DMSO ~100 mg/mL[2]
Dimethylformamide ~100 mg/mL[2]

Note: It is recommended to perform a solubility test for your specific lot of this compound to determine the precise solubility in your chosen solvent and experimental conditions.

Experimental Protocols

Preparation of a Stock Solution in Ethanol

This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol.

Materials:

  • This compound (purity ≥98%)

  • Anhydrous ethanol (200 proof, molecular biology grade)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound and anhydrous ethanol to equilibrate to room temperature.

  • In a chemical fume hood, weigh out the desired amount of this compound into a sterile amber glass vial. For example, to prepare 1 mL of a 100 mM solution, weigh 30.65 mg.

  • Using a calibrated micropipette, add the calculated volume of anhydrous ethanol to the vial.

  • Blanket the headspace of the vial with an inert gas (argon or nitrogen) to minimize oxidation.

  • Securely cap the vial and vortex gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store at -20°C. A stability of at least 2 years can be expected under these conditions[3].

Quality Control and Analytical Characterization

It is crucial to verify the concentration and purity of the prepared stock solution. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.

GC-MS Method for the Analysis of this compound:

ParameterRecommended Conditions
Gas Chromatograph Agilent 6890N or similar
Mass Spectrometer Agilent 5973 or similar
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Sample Preparation for GC-MS:

  • Prepare a series of calibration standards by serially diluting the stock solution in anhydrous ethanol.

  • Prepare a quality control (QC) sample from the stock solution.

  • Inject the standards and the QC sample into the GC-MS system.

  • Quantify the concentration of this compound in the QC sample using the calibration curve.

Stability and Storage

Polyunsaturated fatty acid ethyl esters are susceptible to oxidation and hydrolysis. Proper storage is critical to maintain the integrity of the compound.

ConditionRecommendation
Long-term Storage Store at -20°C in a tightly sealed amber glass vial under an inert atmosphere.
Short-term Storage For working solutions, store at 4°C for no longer than one week.
Handling Minimize exposure to light, oxygen, and moisture. Use inert gas to blanket solutions. Avoid repeated freeze-thaw cycles.

Safety Precautions

  • Handle this compound and ethanol in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol is flammable; keep away from ignition sources.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Biological Context and Signaling Pathway

This compound, as an omega-6 fatty acid, is a substrate for enzymes that produce a variety of bioactive lipid mediators. These mediators are involved in inflammatory responses and other signaling cascades. The following diagram illustrates a simplified overview of the metabolic pathway.

Caption: Experimental workflow for the preparation and use of this compound solution.

signaling_pathway EOT Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate LA Linoleic Acid (Omega-6) EOT->LA Hydrolysis AA Arachidonic Acid (AA) LA->AA Elongation & Desaturation HODE 9-HODE LA->HODE Oxidation COX COX-1/2 AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation_pro Pro-inflammatory Response Prostaglandins->Inflammation_pro Leukotrienes->Inflammation_pro JNK JNK Pathway HODE->JNK FOXO FOXO Activation JNK->FOXO Gene_Expression Altered Gene Expression FOXO->Gene_Expression

Caption: Simplified signaling pathway of this compound metabolism.

References

Application Note: Mass Spectrometry Fragmentation of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate is a polyunsaturated fatty acid ethyl ester (FAEE).[1] The analysis and structural elucidation of FAEEs are critical in various research fields, including lipidomics, biomarker discovery, and food science. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for identifying and characterizing these molecules. This application note details the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis.

While specific experimental fragmentation data for this compound is not widely published, its fragmentation pattern can be predicted based on the well-established principles of mass spectrometry of fatty acid esters.[2][3] The molecular formula for this compound is C₂₀H₃₄O₂ with a molecular weight of 306.5 g/mol .[1][4]

Predicted Fragmentation Pathway

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation reactions. The primary fragmentation pathways for fatty acid ethyl esters include the McLafferty rearrangement, alpha-cleavage, and cleavage at the double bonds.

A key diagnostic ion for ethyl esters is the fragment at m/z 88, which results from a McLafferty rearrangement.[5] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Another expected fragmentation is the loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion. Additionally, cleavage of the C-C bonds along the aliphatic chain will produce a series of hydrocarbon fragments.

Quantitative Data Summary

The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound. The relative abundance is an estimation based on the general fragmentation patterns of similar polyunsaturated fatty acid ethyl esters.

m/zProposed Fragment IonPredicted Relative Abundance
306[M]⁺Low
277[M - C₂H₅]⁺Moderate
261[M - OC₂H₅]⁺Moderate
88[C₄H₈O₂]⁺ (McLafferty Rearrangement)High (Often the base peak)
VariousHydrocarbon fragments from cleavage along the alkyl chainVariable

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as hexane (B92381) or ethanol (B145695).

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Derivatization (if starting from the free fatty acid): If the starting material is the free fatty acid, it must be esterified to the ethyl ester. This can be achieved by reacting the fatty acid with ethanol in the presence of an acid catalyst like boron trichloride.[9]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar non-polar column.

  • Injector: Splitless mode, 1 µL injection volume, injector temperature 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Identify the molecular ion peak and the characteristic fragment ions.

  • Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern based on known mechanisms.

Visualizations

Fragmentation_Pathway cluster_molecule This compound cluster_fragments Major Fragment Ions mol C₂₀H₃₄O₂ m/z = 306 mclafferty McLafferty Rearrangement m/z = 88 mol->mclafferty γ-H transfer loss_ethoxy Loss of Ethoxy Radical [M - OC₂H₅]⁺ m/z = 261 mol->loss_ethoxy α-cleavage loss_ethyl Loss of Ethyl Radical [M - C₂H₅]⁺ m/z = 277 mol->loss_ethyl cleavage hydrocarbon Hydrocarbon Fragments e.g., CnHm⁺ mol->hydrocarbon chain cleavage Experimental_Workflow start Sample Preparation (Standard/Derivatization) gc_injection GC Injection (1 µL) start->gc_injection gc_separation Chromatographic Separation (HP-5MS column) gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 40-500) ms_ionization->ms_detection data_analysis Data Analysis (TIC and Mass Spectra) ms_detection->data_analysis end Compound Identification data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthesis yield of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Reversible Reaction Equilibrium Esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of ethanol (B145695). Ratios of ethanol to fatty acid from 3:1 up to 24:1 have been shown to increase the yield of fatty acid ethyl esters.[1]
Presence of Water Water is a byproduct of the esterification reaction and can shift the equilibrium back towards the reactants. Ensure all reactants and solvents are anhydrous. Consider using techniques like azeotropic distillation or adding molecular sieves to remove water during the reaction.
Inactive Catalyst The acid or enzyme catalyst may be inactive or used in an insufficient amount. For acid catalysis, ensure the catalyst has not been neutralized. For enzymatic catalysis, verify the enzyme's activity and ensure proper storage and handling.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions or degradation of the polyunsaturated fatty acid. The optimal temperature will depend on the catalyst used (e.g., 25-60°C for enzymatic reactions, higher for acid-catalyzed reactions).[1]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Issue 2: Incomplete Reaction

Potential CauseRecommended Solution
Poor Mixing Inadequate agitation can lead to a heterogeneous reaction mixture, especially with viscous starting materials. Ensure vigorous and consistent stirring throughout the reaction.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to one reactant being the limiting factor. Carefully calculate and measure the amounts of the fatty acid, ethanol, and catalyst.
Catalyst Poisoning Impurities in the reactants or solvents can poison the catalyst, reducing its effectiveness. Use high-purity starting materials and solvents.

Issue 3: Product Purification Challenges

Potential CauseRecommended Solution
Difficulty in Separating Product from Excess Alcohol A large excess of ethanol can be challenging to remove completely. Use a rotary evaporator to remove the bulk of the ethanol. For final purification, techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.
Presence of Unreacted Fatty Acids Unreacted starting material can co-elute with the product. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted acidic fatty acids.
Formation of Side Products Polyunsaturated fatty acids are susceptible to oxidation and isomerization. To minimize these side reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants if necessary. Purification via chromatography can help separate the desired product from these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethanol to 8(Z),11(Z),14(Z)-octadecatrienoic acid?

A1: A significant molar excess of ethanol is generally recommended to shift the reaction equilibrium towards the formation of the ethyl ester. Studies on similar fatty acid ethyl ester syntheses have shown that increasing the ethanol to oil molar ratio can significantly increase the yield. For instance, in the synthesis of fatty acid ethyl esters from borage oil, a 24:1 molar ratio of ethanol to oil resulted in a 99.5% yield.[1]

Q2: What type of catalyst is most effective for this synthesis?

A2: Both chemical and enzymatic catalysts can be used.

  • Chemical Catalysts: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common. Alkaline catalysts like potassium hydroxide (B78521) (KOH) can also be used, particularly in transesterification from triglycerides.[1]

  • Enzymatic Catalysts: Lipases, such as Thermomyces lanuginosus lipase (B570770) (TLL), offer a milder and more selective alternative, which can be beneficial for preventing degradation of the polyunsaturated fatty acid.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting fatty acid and the appearance of the ester product.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of the fatty acid to its ethyl ester.

  • Acid Value Titration: This method measures the amount of remaining free fatty acid in the reaction mixture.

Q4: What are the key considerations for purifying this compound?

A4: The purification of polyunsaturated fatty acid esters requires care to avoid degradation. Key considerations include:

  • Minimizing Heat Exposure: Use techniques like rotary evaporation at reduced pressure to remove solvents at lower temperatures.

  • Inert Atmosphere: Conduct purification steps under an inert atmosphere to prevent oxidation.

  • Chromatography: Silica (B1680970) gel column chromatography is a common method for purification. A non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is typically used.

Quantitative Data

Table 1: Effect of Ethanol to Borage Oil Molar Ratio on Fatty Acid Ethyl Ester (FAEE) Yield

Ethanol:Oil Molar RatioFAEE Yield (%)
9:1~85
12:1~92
24:199.5

Data from a study on the ethanolysis of borage oil using 0.5% KOH as a catalyst at 60°C for 1 hour.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a method for the enzymatic ethanolysis of borage oil.[1]

Materials:

  • 8(Z),11(Z),14(Z)-octadecatrienoic acid or an oil rich in this fatty acid

  • Absolute ethanol

  • Immobilized lipase (e.g., Thermomyces lanuginosus lipase on a solid support)

  • Hexane (or other suitable solvent, a solvent-free system can also be used)

  • 3Å molecular sieves

Procedure:

  • To a reaction vessel, add 3Å molecular sieves (e.g., 200 mg) to remove any traces of water.

  • Add the immobilized lipase (e.g., 100 mg).

  • Add the solvent (e.g., 2.05 mL of hexane).

  • Add the 8(Z),11(Z),14(Z)-octadecatrienoic acid source (e.g., 300 µL of oil).

  • Add absolute ethanol (e.g., 150 µL). The molar ratio of ethanol to fatty acid should be optimized.

  • Seal the vessel and place it in an incubator with constant agitation (e.g., 200 rpm) at the desired temperature (e.g., 25°C or 40°C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Once the reaction is complete, separate the immobilized enzyme by filtration.

  • Evaporate the solvent and excess ethanol under reduced pressure.

  • Purify the resulting ethyl ester by column chromatography.

Protocol 2: Acid-Catalyzed Synthesis of this compound (General Procedure)

Materials:

  • 8(Z),11(Z),14(Z)-octadecatrienoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous organic solvent (e.g., toluene)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 8(Z),11(Z),14(Z)-octadecatrienoic acid in a minimal amount of anhydrous organic solvent in a round-bottom flask.

  • Add a significant molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Set up the reaction for reflux, preferably with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification Reactants 8(Z),11(Z),14(Z)-octadecatrienoic acid Ethanol Catalyst (Acid or Enzyme) Mix Mix Reactants Reactants->Mix Heat Heat and Stir (with water removal) Mix->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

G cluster_solutions Troubleshooting Steps Start Low Yield of Ethyl Ester? CheckRatio Increase Ethanol: Fatty Acid Ratio? Start->CheckRatio CheckWater Remove Water (e.g., Dean-Stark)? CheckRatio->CheckWater No Success Yield Improved CheckRatio->Success Yes CheckCatalyst Increase Catalyst Concentration or Check Activity? CheckWater->CheckCatalyst No CheckWater->Success Yes CheckTimeTemp Increase Reaction Time or Temperature? CheckCatalyst->CheckTimeTemp No CheckCatalyst->Success Yes CheckTimeTemp->Start No, Re-evaluate CheckTimeTemp->Success Yes

Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.

Issue Possible Cause Recommended Solution
Unexpected changes in the physical appearance of the compound (e.g., color change, increased viscosity). Oxidation of the polyunsaturated fatty acid chain.Minimize exposure to air and light. Store under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Consider adding an appropriate antioxidant.
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage or handling.Verify the integrity of the compound using analytical methods such as peroxide value (PV) or TBARS assay before use. Ensure storage conditions are optimal.
Precipitate formation in solutions. The compound may have limited solubility in certain solvents, or degradation products may be precipitating.Confirm the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate and the supernatant separately.
Loss of biological activity. Degradation of the active compound.Assess the purity of the compound before each experiment. Prepare fresh solutions for each use and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound degradation?

The primary cause of degradation is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[1] This process is accelerated by factors such as heat, light, and the presence of metal ions.[2] The polyunsaturated nature of the molecule, with its three double bonds, makes it particularly susceptible to oxidation.

2. What are the main degradation products of this compound?

The initial degradation products are hydroperoxides. These are unstable and can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain fatty acids. These secondary products can contribute to changes in odor, taste, and biological activity.

3. How should I store this compound to ensure its stability?

For long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It should be protected from light. For short-term storage, refrigeration (2-8°C) may be acceptable, but the stability will be reduced.

4. Can I use antioxidants to improve the stability of this compound?

Yes, the addition of antioxidants can significantly inhibit the autoxidation process and extend the shelf life of the compound. Common antioxidants used for lipids include tocopherols (B72186) (Vitamin E), butylated hydroxytoluene (BHT), and ascorbic acid. The choice and concentration of the antioxidant will depend on the specific application and solvent system.

5. How can I monitor the degradation of this compound in my samples?

Several analytical methods can be used to monitor lipid oxidation:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde (MDA), a secondary oxidation product.

  • p-Anisidine Value (p-AV): Measures aldehydes, which are secondary oxidation products.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the parent compound and its degradation products.

Data Presentation: Illustrative Stability Data

The following table provides illustrative data on the stability of this compound under different storage conditions. Please note that these are representative values based on the general principles of lipid oxidation, and actual degradation rates may vary depending on the specific experimental conditions.

Storage ConditionTemperature (°C)AtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)
Optimal-20Inert (Argon/Nitrogen)Dark> 2 years[3]
Sub-optimal4AirDark6 - 12 months
Room Temperature25AirDark1 - 3 months
Accelerated40AirAmbient Light< 1 month

Experimental Protocols

Determination of Peroxide Value (PV)

This protocol is a standard iodometric titration method to determine the concentration of hydroperoxides.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Distilled water

  • 0.1 N or 0.01 N standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Erlenmeyer flask with a stopper

  • Burette

Procedure:

  • Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of distilled water and stopper the flask.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • This compound sample

  • Trichloroacetic acid (TCA) solution (e.g., 20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve

  • Test tubes

  • Water bath (95-100°C)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using MDA or TEP.

  • To a test tube, add a known amount of the sample.

  • Add TCA solution to precipitate any interfering proteins and to provide an acidic environment.

  • Add TBA solution.

  • Mix well and heat in a boiling water bath for a specified time (e.g., 30-60 minutes). This will develop a pink-colored complex.

  • Cool the tubes to room temperature.

  • Centrifuge the tubes to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the concentration of TBARS from the standard curve.

Visualizations

Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Degradation Initiator Initiator Ethyl_Octadecatrienoate Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate Initiator->Ethyl_Octadecatrienoate H abstraction Lipid_Radical Lipid Radical (L•) Ethyl_Octadecatrienoate->Lipid_Radical Hydroperoxide Hydroperoxide (LOOH) Ethyl_Octadecatrienoate->Hydroperoxide Oxygen Oxygen Lipid_Radical->Oxygen + O2 Peroxyl_Radical Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Peroxyl_Radical->Ethyl_Octadecatrienoate + LH Non_Radical_Products Non-Radical Products Peroxyl_Radical->Non_Radical_Products Radical Combination Hydroperoxide->Lipid_Radical Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition

Caption: Autoxidation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Sample Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate Sample Storage_Conditions Expose to different storage conditions (Temp, Light, O2) Sample->Storage_Conditions Time_Points Collect samples at different time points Storage_Conditions->Time_Points PV_Assay Peroxide Value (PV) Assay Time_Points->PV_Assay TBARS_Assay TBARS Assay Time_Points->TBARS_Assay Chromatography GC/HPLC Analysis Time_Points->Chromatography Data_Analysis Analyze degradation rates and product formation PV_Assay->Data_Analysis TBARS_Assay->Data_Analysis Chromatography->Data_Analysis Shelf_Life Determine Shelf-Life Data_Analysis->Shelf_Life

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Problem Inconsistent Experimental Results? Check_Storage Verify Storage Conditions (-20°C, Inert Gas, Dark) Problem->Check_Storage Check_Handling Review Handling Procedures (Minimize air/light exposure) Problem->Check_Handling Perform_QC Perform Quality Control Test (e.g., PV or TBARS) Check_Storage->Perform_QC Check_Handling->Perform_QC Purity_High Purity Acceptable? Perform_QC->Purity_High Use_Compound Proceed with Experiment Purity_High->Use_Compound Yes Discard_Compound Discard and Obtain New Batch Purity_High->Discard_Compound No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Purification of Synthetic Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Product Yield Product Loss During Aqueous Work-up: Due to some water solubility of the ethyl ester, significant loss can occur during extraction and washing steps.- Use a saturated sodium chloride solution (brine) for washing to decrease the solubility of the organic product in the aqueous phase. - Back-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to recover dissolved product. - Minimize the volume of aqueous solution used for washing.[1]
Incomplete Reaction or Side Reactions: The synthesis reaction may not have gone to completion, or side products may have formed.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize reaction conditions (temperature, time, catalyst) to minimize byproduct formation.
Product Degradation: Polyunsaturated fatty acid (PUFA) esters are susceptible to oxidation and isomerization.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use degassed solvents. - Avoid excessive heat and light exposure. Store the compound at low temperatures (freezer).[2]
Co-elution of Impurities in Column Chromatography Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation of the product from impurities.- Develop an optimal solvent system using TLC first. A good starting point for PUFA esters is a mixture of hexanes and ethyl acetate.[1] - A common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] - Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.[1]
Column Overloading: The amount of crude material is too large for the amount of stationary phase.- As a general rule, use a 1:30 to 1:50 ratio of crude product to silica (B1680970) gel by weight.
Poor Column Packing: Air bubbles or cracks in the silica gel bed can lead to poor separation.- Ensure the column is packed uniformly and the silica bed is never allowed to run dry.
Product Decomposition During Purification Thermal Stress: PUFAs are unstable at high temperatures.- If distillation is used, perform it under high vacuum to lower the boiling point.[1] - Use a temperature-controlled oil bath and keep the distillation temperature as low as possible.[1]
Oxidation: Exposure to air can cause oxidation of the double bonds.- Add an antioxidant, such as BHT (butylated hydroxytoluene), to solvents during purification and for storage. - Work under an inert atmosphere.
Geometric Isomer Impurities Isomerization During Synthesis or Work-up: The cis double bonds can isomerize to the more stable trans configuration.- Avoid harsh acidic or basic conditions and high temperatures. - Purification techniques like silver nitrate-impregnated silica gel chromatography can be used to separate geometric isomers.

Troubleshooting Workflow

G Troubleshooting Purification Issues A Problem Identified (e.g., Low Purity, Low Yield) B Low Yield A->B C Impure Product A->C D Product Loss during Work-up B->D E Incomplete Reaction B->E F Co-elution of Impurities C->F G Product Decomposition C->G H Optimize Extraction & Washing Steps D->H I Monitor Reaction & Optimize Conditions E->I J Optimize Chromatography Solvent System F->J K Use Milder Purification Conditions G->K

Caption: A flowchart for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying synthetic this compound?

A1: For laboratory-scale purification, silica gel column chromatography is a common and effective method. A typical mobile phase is a gradient of ethyl acetate in hexanes.[1] For larger scales or higher purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[3][4]

Q2: How can I assess the purity of my final product?

A2: The purity of this compound can be determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The identity of the compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the ideal storage conditions for the purified product?

A3: this compound is a polyunsaturated fatty acid ester and is prone to oxidation. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature, preferably in a freezer.[2] It is often supplied as a solution in an organic solvent like ethanol (B145695) to improve stability.[5]

Q4: My purified product is showing signs of degradation (e.g., discoloration, change in viscosity). What could be the cause?

A4: Degradation is likely due to oxidation or polymerization. This can be caused by exposure to air, light, or elevated temperatures. Ensure proper storage conditions as described above. The presence of impurities can also catalyze degradation.

Q5: Are there any purification methods I should avoid?

A5: For products intended for human consumption or biological studies, urea (B33335) complexation should be avoided as it has been reported to produce carcinogenic ethyl- or methyl-carbamates.[6] High temperatures during distillation should also be avoided to prevent thermal degradation and isomerization.[1]

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude product (a 1:30 to 1:50 ratio of crude product to silica gel by weight is recommended).

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

  • Carefully apply the sample to the top of the silica gel bed.

  • For samples with low solubility, "dry loading" can be used: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and add this to the top of the column.

3. Elution:

  • Start with a low-polarity mobile phase, such as 1-5% ethyl acetate in hexanes.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 20% ethyl acetate) to elute the desired product. The optimal gradient should be determined by prior TLC analysis.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator. Use a low bath temperature to prevent degradation.

  • Place the final product under high vacuum to remove any residual solvent.

Purification Workflow

G A Crude Synthetic Product B Column Chromatography (Silica Gel) A->B C Fraction Collection B->C D TLC Analysis of Fractions C->D E Combine Pure Fractions D->E F Solvent Evaporation E->F G Pure Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate F->G

Caption: A general workflow for the purification of the target compound.

References

Technical Support Center: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its identification challenging?

This compound, also known as ethyl gamma-linolenate, is the ethyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. Its identification can be challenging due to the presence of numerous positional and geometric (cis/trans or E/Z) isomers with very similar physicochemical properties. These subtle structural differences make chromatographic separation and unambiguous spectral interpretation difficult.

Q2: What are the primary analytical techniques for identifying this compound?

The primary analytical techniques for the identification and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). High-Performance Liquid Chromatography (HPLC), particularly with silver ion (Ag+) columns, is also a powerful tool for isomer separation.

Q3: What are the common isomers that can interfere with the identification of this compound?

Common interfering isomers include:

  • Positional isomers: Other octadecatrienoate ethyl esters where the double bonds are at different positions (e.g., α-linolenate ethyl ester (9Z,12Z,15Z)).

  • Geometric isomers: Isomers with one or more double bonds in the trans (E) configuration instead of the cis (Z) configuration. These can be naturally present or formed during sample processing, such as exposure to high temperatures.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Poor chromatographic resolution or co-elution of peaks.

  • Q: My GC chromatogram shows broad peaks or peaks that are not fully separated. What could be the cause?

    • A: This is a common issue when analyzing fatty acid esters. Consider the following troubleshooting steps:

      • Column Selection: Ensure you are using a highly polar capillary column, such as a biscyanopropyl polysiloxane (e.g., DB-23, SP-2380) or a polyethylene (B3416737) glycol (e.g., DB-WAX) phase. These columns provide better separation of unsaturated fatty acid isomers.

      • Temperature Program: Optimize the oven temperature program. A slower ramp rate (e.g., 1-5 °C/min) can improve the separation of closely eluting isomers.[1]

      • Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions.

      • Injection Technique: A splitless injection might lead to broader peaks. If possible, use a split injection with an optimized split ratio to ensure a narrow sample band is introduced onto the column.

Issue 2: Peak splitting.

  • Q: I am observing split peaks for my analyte. What are the potential causes and solutions?

    • A: Peak splitting in GC can arise from several factors:

      • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector.[2]

      • Injection Issues: Inconsistent injection speed or a damaged syringe needle can cause the sample to be introduced non-uniformly.[3] Using an autosampler can improve reproducibility.[4]

      • Solvent and Analyte Incompatibility: If the solvent is not compatible with the stationary phase, it can cause poor sample focusing at the head of the column. Ensure your sample is dissolved in a solvent compatible with your polar GC column.[5]

      • Sample Overload: Injecting too much sample can lead to peak splitting. Try diluting your sample.[3]

Issue 3: Difficulty in mass spectral interpretation.

  • Q: The mass spectrum is complex, and I'm unsure how to identify the characteristic fragments for this compound.

    • A: The electron ionization (EI) mass spectra of fatty acid esters share common fragmentation patterns.

      • Molecular Ion (M+): The molecular ion peak for C20H34O2 is expected at m/z 306.5. This peak may be weak or absent in EI spectra.[6]

      • McLafferty Rearrangement: A characteristic fragment for ethyl esters is often observed at m/z 88.

      • Loss of the Ethoxy Group: A peak corresponding to the loss of the -OCH2CH3 group (M-45) may be present.

      • Hydrocarbon Fragments: A series of hydrocarbon fragments separated by 14 amu (-CH2-) will be present in the lower mass range.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Issue 1: Broad or distorted peaks in the ¹H NMR spectrum.

  • Q: My proton NMR spectrum has broad signals, making it difficult to determine multiplicities and coupling constants.

    • A: Broad peaks in NMR can be caused by:

      • Sample Concentration: Highly concentrated or viscous samples can lead to broad lines. Diluting the sample may help.[7]

      • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, try to purify the sample further.[7]

      • Poor Shimming: The magnetic field homogeneity needs to be optimized (shimming) for each sample to obtain sharp peaks.

      • Incomplete Dissolution: Ensure your sample is fully dissolved in the deuterated solvent.

Issue 2: Overlapping signals in the olefinic region.

  • Q: The signals for the double bond protons are overlapping, preventing clear assignment.

    • A: The olefinic protons of polyunsaturated fatty acids often resonate in a narrow chemical shift range.

      • Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the dispersion of the signals.

      • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled proton networks and resolve overlapping signals. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in assignment.

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound. Optimization may be required for your specific instrument and sample matrix.

  • Sample Preparation:

    • For lipid extracts, transesterification to ethyl esters may be necessary if the analyte is part of a larger lipid molecule. A common method is using a solution of acetyl chloride in ethanol.

    • If the sample is already in the form of ethyl esters, dissolve it in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.[8]

    • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar capillary column.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Split/splitless injector at 250 °C. For quantitative analysis, a split injection with a ratio of 20:1 is recommended.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp 1: Increase to 200 °C at 5 °C/min.

      • Ramp 2: Increase to 240 °C at 2 °C/min, hold for 5 min.[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-450.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).[7]

    • Filter the solution into a 5 mm NMR tube if any particulate matter is present.

  • NMR Acquisition Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Number of Scans: 16-64

      • Relaxation Delay: 2 s

      • Spectral Width: 12 ppm

      • Acquisition Time: ~4 s

    • ¹³C NMR:

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2 s

      • Spectral Width: 220 ppm

      • Proton Decoupling: Inverse-gated decoupling can be used for more accurate integration if quantitative analysis is required.

Quantitative Data

Table 1: GC-MS and Physicochemical Data for this compound

ParameterValueReference
Molecular FormulaC20H34O2[6][10]
Molecular Weight306.48 g/mol [10]
CAS Number2347415-30-7[10]
Typical GC ColumnDB-23, SP-2380, DB-WAX[9]
Expected Retention TimeVaries with conditions; relative to other FAMEs
Mass Spectrum (EI) - M+m/z 306 (may be weak or absent)[6]
Mass Spectrum (EI) - Key Fragmentsm/z 88 (McLafferty), 79, 93, 107, 121, 135

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ (C18)~0.90 (t)~14.1
CH₂ (C17)~1.30 (m)~22.6
CH₂ (C16)~2.05 (q)~31.5
=CH-CH₂-CH= (C13)~2.81 (t)~25.6
=CH-CH₂-CH= (C10)~2.81 (t)~25.6
=CH- (C8, C9, C11, C12, C14, C15)5.30 - 5.45 (m)127 - 131
CH₂ (C7)~2.05 (q)~26.9
(CH₂)n (C4-C6)~1.30 (m)~29.1-29.7
CH₂ (C3)~1.63 (quint)~24.9
α-CH₂ (C2)~2.30 (t)~34.1
O-CH₂~4.12 (q)~60.2
O-CH₂-CH₃~1.25 (t)~14.3

Note: These are predicted values based on known chemical shift ranges for similar fatty acid esters. Actual values may vary slightly.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing lipid_extraction Lipid Extraction transesterification Transesterification to Ethyl Esters lipid_extraction->transesterification If necessary purification Purification (e.g., SPE) transesterification->purification gc_ms GC-MS Analysis purification->gc_ms nmr NMR Analysis purification->nmr hplc HPLC for Isomer Separation purification->hplc spectral_interpretation Spectral Interpretation gc_ms->spectral_interpretation nmr->spectral_interpretation hplc->spectral_interpretation database_comparison Database Comparison spectral_interpretation->database_comparison quantification Quantification database_comparison->quantification

Caption: Experimental workflow for the identification of this compound.

signaling_pathway GLA_ethyl_ester Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate (Exogenous) GLA γ-Linolenic Acid (GLA) GLA_ethyl_ester->GLA Esterase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX Series1_LTs Series 1 Leukotrienes (Anti-inflammatory) DGLA->Series1_LTs LOX PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA->PGE2 COX Series4_LTs Series 4 Leukotrienes (Pro-inflammatory) AA->Series4_LTs LOX

Caption: Putative metabolic pathway of exogenous this compound.

References

Technical Support Center: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern?

This compound is a polyunsaturated fatty acid (PUFA) ethyl ester. The "(Z)" designation refers to the cis configuration of the double bonds, which is the naturally occurring and biologically active form. Isomerization is the process where these cis double bonds convert to the trans configuration, forming (E)-isomers. This is a significant concern because trans isomers can have different physical, chemical, and biological properties, potentially leading to inaccurate experimental results and reduced efficacy or altered safety profiles in drug development.

Q2: What are the primary factors that cause isomerization of this compound?

The primary factors that induce isomerization are:

  • Heat: Elevated temperatures provide the energy needed for the double bonds to rotate and convert from the cis to the more stable trans configuration.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate isomerization.[4]

  • Oxygen: The presence of oxygen can lead to the formation of free radicals, which can catalyze the isomerization process.[1]

  • Catalysts: Certain catalysts, including some metals and acids, can promote isomerization.[4]

Q3: How can I properly store this compound to minimize isomerization?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is free from contaminants that could act as catalysts for isomerization.

Q4: Can I use antioxidants to prevent isomerization?

Yes, antioxidants can be effective in preventing isomerization, primarily by scavenging free radicals that can initiate the process. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[5][6][7][8] It is particularly useful during sample preparation and analysis where exposure to oxygen and elevated temperatures may be unavoidable.

Troubleshooting Guides

Issue 1: Suspected Isomerization During Sample Preparation

Symptoms:

  • Inconsistent analytical results.

  • Appearance of unexpected peaks in chromatograms.

  • Changes in the physical properties of the sample.

Troubleshooting Steps:

  • Review Extraction Protocol:

    • Solvent Choice: Are you using peroxide-free solvents? Ethers and other solvents can form peroxides over time, which can promote isomerization. Test solvents for peroxides before use.

    • Temperature: Was the extraction performed at a low temperature? Avoid heating during extraction. If necessary, perform extractions on ice.

    • Atmosphere: Was the extraction performed under an inert atmosphere? If not, consider purging solvents with nitrogen or argon and performing the extraction in a glove box or under a stream of inert gas. .

  • Evaluate Evaporation/Concentration Steps:

    • Method: Are you using a rotary evaporator or a stream of nitrogen to evaporate the solvent? High temperatures on a rotary evaporator can cause isomerization. If using a nitrogen stream, ensure the gas is of high purity.

    • Temperature: Keep the water bath temperature as low as possible during rotary evaporation.

    • Final Volume: Avoid evaporating to complete dryness, as this can increase the concentration of non-volatile catalysts and expose the sample to oxygen. Re-dissolve the sample in a suitable solvent immediately. .

  • Consider Antioxidant Addition:

    • Add a small amount of an antioxidant like BHT (e.g., 0.05% w/v) to the extraction solvent to protect the sample from oxidation-induced isomerization.[5][7]

Issue 2: Isomerization Detected After Analytical Measurement (GC/HPLC)

Symptoms:

  • GC or HPLC analysis shows peaks corresponding to trans-isomers.

  • Quantification of the (Z,Z,Z)-isomer is lower than expected.

Troubleshooting Steps:

  • Check GC Parameters:

    • Injector Temperature: High injector temperatures can cause thermal isomerization. Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. Consider using a cold on-column or programmed temperature vaporization (PTV) inlet.

    • Oven Temperature Program: While necessary for separation, prolonged exposure to high oven temperatures can contribute to isomerization. Optimize the temperature program to achieve good separation with the shortest possible run time at elevated temperatures.

    • Column Choice: Use a highly polar capillary column, such as those with a high cyanopropyl content, which are specifically designed for the separation of fatty acid isomers.[9][10] .

  • Review HPLC Parameters:

    • Column Choice: For optimal separation of geometric isomers, use a silver ion high-performance liquid chromatography (Ag-HPLC) column. Silver ions interact with the double bonds, allowing for the separation of cis and trans isomers.[11][12]

    • Mobile Phase: Ensure the mobile phase is de-gassed and of high purity. Contaminants can degrade the column and affect separation.

    • Temperature: Maintain the column at a controlled and cool temperature to prevent on-column isomerization. .

  • Sample Derivatization (for GC):

    • If derivatizing to fatty acid methyl esters (FAMEs), be aware that some derivatization reagents and conditions can promote isomerization. Lowering the derivatization temperature can help prevent the conversion of cis to trans double bonds.[9]

Data Presentation

Table 1: Kinetic Parameters for the Formation of trans-Isomers of Linoleic and α-Linolenic Acids in Heated Oil [1]

Fatty Acid IsomerTemperature (°C)Rate Constant (k) (%/h) in AirRate Constant (k) (%/h) in N₂
Linoleic Acid (C18:2)
C18:2-9c,12t1800.0450.028
2000.1020.055
2200.2150.108
C18:2-9t,12c1800.0320.019
2000.0750.041
2200.1580.082
α-Linolenic Acid (C18:3)
C18:3-9t,12c,15c1800.0580.035
2000.1250.068
2200.2550.132
C18:3-9c,12c,15t1800.0410.025
2000.0920.051
2200.1980.105

Data derived from the heating of Rosa roxburghii seed oil.

Table 2: Effectiveness of Butylated Hydroxytoluene (BHT) in Preventing PUFA Degradation in Dried Blood Spots at Room Temperature [5]

Storage Time% Total PUFA (No BHT)% Total PUFA (2.5 mg/mL BHT)% Total PUFA (5.0 mg/mL BHT)
Day 0100100100
Day 3518594
Day 28Not Reported8594

Experimental Protocols

Protocol 1: Lipid Extraction with Minimized Isomerization

This protocol describes a method for extracting lipids, including this compound, from a biological matrix while minimizing the risk of isomerization.

  • Materials:

    • Homogenizer

    • Centrifuge

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen gas source

    • Ice bath

    • Chloroform (B151607) (peroxide-free)

    • Methanol

    • 0.9% NaCl solution (degassed)

    • Butylated hydroxytoluene (BHT)

  • Procedure:

    • Prepare a stock solution of 0.05% BHT (w/v) in methanol.

    • All steps should be performed on ice to the extent possible.

    • Weigh the sample into a glass centrifuge tube.

    • Add chloroform and the BHT/methanol solution in a 2:1 (v/v) ratio to the sample.

    • Purge the headspace of the tube with nitrogen gas.

    • Cap the tube tightly and homogenize the sample.

    • Centrifuge at a low speed to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase by adding 0.2 volumes of the degassed 0.9% NaCl solution.

    • Vortex briefly and centrifuge to separate the phases.

    • Collect the lower organic phase.

    • Evaporate the solvent under a gentle stream of nitrogen gas in a water bath at a temperature no higher than 30°C.

    • Immediately reconstitute the lipid extract in a suitable solvent for storage or analysis.

Protocol 2: GC-MS Analysis for the Quantification of Ethyl Octadecatrienoate Isomers

This protocol provides a starting point for the GC-MS analysis of this compound and its potential isomers. Optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation and Columns:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Highly polar capillary column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness, with a high cyanopropyl content).[13]

  • GC Parameters:

    • Injector: Split/splitless injector. Use a split injection to avoid overloading the column.

    • Injector Temperature: 220-250°C (use the lowest temperature that provides good peak shape).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 170°C, hold for 8 minutes.

      • Ramp 1: Increase to 230°C at 3°C/min.

      • Hold at 230°C for 10 minutes.[13]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-400.

    • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

  • Sample Preparation:

    • Dilute the lipid extract in a suitable volatile solvent (e.g., hexane).

    • If necessary, perform derivatization to fatty acid methyl esters (FAMEs), keeping the reaction temperature low to prevent isomerization.[9]

  • Analysis:

    • Inject the sample into the GC-MS.

    • Identify the peaks based on their retention times and mass spectra by comparing them to known standards.

    • Quantify the isomers by integrating the peak areas.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Store at <= -20°C Under Inert Gas Protect from Light extraction Lipid Extraction (Low Temp, Inert Atm.) storage->extraction Sample Retrieval antioxidant Add Antioxidant (BHT) extraction->antioxidant concentration Solvent Evaporation (Low Temp, N2 Stream) extraction->concentration gc_ms GC-MS Analysis (Polar Column, Optimized Temp.) concentration->gc_ms Quantitative Analysis ag_hplc Ag-HPLC Analysis (Isomer Separation) concentration->ag_hplc Isomer Quantification

Caption: Experimental workflow for handling this compound to minimize isomerization.

troubleshooting_logic cluster_prep_issues Sample Preparation Issues cluster_analysis_issues Analytical Issues start Isomerization Suspected? check_extraction Review Extraction Protocol: - Solvent Purity - Temperature Control - Inert Atmosphere start->check_extraction During Prep check_gc Check GC Parameters: - Injector Temperature - Oven Program - Column Polarity start->check_gc After GC check_hplc Review HPLC Parameters: - Ag-HPLC Column - Mobile Phase Purity - Column Temperature start->check_hplc After HPLC check_evaporation Evaluate Evaporation Step: - Method (Rotovap vs. N2) - Temperature - Avoid Dryness check_extraction->check_evaporation add_antioxidant Consider Adding Antioxidant (BHT) check_evaporation->add_antioxidant check_derivatization Assess Derivatization: - Reagent Choice - Reaction Temperature check_gc->check_derivatization

Caption: Troubleshooting logic for identifying sources of isomerization.

References

Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as the ethyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid ester. It is generally a lipid-soluble compound and is often supplied in an ethanol (B145695) solution.

Q2: In which organic solvents is this compound soluble?

This compound is known to be soluble in ethanol. While specific quantitative data for this exact compound is limited, related fatty acid amides are soluble in ethanol, DMSO, and dimethylformamide (DMF), suggesting these may also be suitable solvents. For instance, palmitic acid is soluble up to 20 mg/ml in DMSO, and oleic acid is soluble up to 100 mg/ml in DMSO.

Q3: I'm observing precipitation when I add my ethanolic stock solution of this compound to my aqueous cell culture medium. Why is this happening?

This is a common issue when diluting a lipid-soluble compound from an organic solvent into an aqueous solution. The precipitation occurs because the concentration of the compound exceeds its very low solubility limit in the aqueous medium. This can be influenced by the final concentration, the dilution method, and the composition of the cell culture medium.

Q4: How can I prevent the precipitation of this compound in my aqueous experimental setup?

There are several strategies to overcome this solubility issue:

  • Complexation with Bovine Serum Albumin (BSA): This is a widely used and highly recommended method. Fatty acids and their esters can be complexed with fatty acid-free BSA, which acts as a carrier and facilitates their delivery to cells in a soluble and physiologically relevant form.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to create stable emulsions or micellar solutions, which can help to keep the compound dispersed in the aqueous phase.

  • Careful Dilution Technique: When preparing working solutions, it is crucial to add the stock solution to the pre-warmed aqueous medium slowly and with gentle mixing to avoid localized high concentrations that can trigger precipitation.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of stock solution in aqueous buffer or cell culture media.
  • Observation: A cloudy or hazy appearance, or visible particulate matter in the final solution.

  • Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Steps
Concentration Exceeds Aqueous Solubility Lower the final working concentration of this compound.
Improper Dilution Technique Pre-warm the aqueous medium to 37°C. Add the organic stock solution drop-wise while gently swirling the medium to ensure rapid and uniform dispersion. Avoid vigorous vortexing.
Highly Concentrated Stock Solution Prepare an intermediate, less concentrated stock solution in the organic solvent before the final dilution into the aqueous medium.
Interaction with Media Components Consider complexing the compound with fatty acid-free BSA (see Experimental Protocol 1). This is the most robust method for delivering fatty acids to cells in culture.
Issue 2: Inconsistent experimental results or lower than expected biological activity.
  • Observation: High variability between replicate experiments or a lack of a dose-dependent response.

  • Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Steps
Partial/Undetected Precipitation Even if not clearly visible, micro-precipitation can occur, reducing the effective concentration of the compound. Visually inspect the prepared media carefully under light. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells.
Inaccurate Stock Solution Concentration Verify the initial concentration of your stock solution. Prepare fresh stock solutions regularly and store them properly to avoid solvent evaporation.
Compound Degradation Polyunsaturated fatty acid esters can be prone to oxidation. Store stock solutions at -20°C or -80°C and protect them from light. Prepare fresh working solutions for each experiment.
Cellular Uptake Issues If not using a carrier like BSA, the free compound may not be efficiently taken up by cells. Utilize the BSA complexation method to enhance bioavailability.

Data Presentation

Table 1: Qualitative and Estimated Quantitative Solubility of this compound and Related Compounds

Solvent This compound Related Fatty Acid Amide (Linoleic acid amide)
Ethanol Soluble~22 mg/mL
DMSO Likely Soluble~20 mg/mL
Dimethylformamide (DMF) Likely Soluble~14 mg/mL
Aqueous Buffers (e.g., PBS) Very Poorly Soluble~50 µg/mL

Note: The quantitative data for the related fatty acid amide is provided as an estimation and may not be directly applicable to this compound.

Experimental Protocols

Experimental Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath sonicator

  • 0.22 µm sterile filter

Procedure:

  • Prepare a Concentrated Stock Solution of the Fatty Acid Ester:

    • Dissolve this compound in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM). Warm gently (37°C) and vortex if necessary to ensure complete dissolution.

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free cell culture medium. Warm to 37°C to aid dissolution and then sterile filter through a 0.22 µm filter.

  • Complexation of the Fatty Acid Ester with BSA:

    • In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.

    • Slowly add the concentrated stock solution of this compound to the warm BSA solution while gently vortexing. A typical molar ratio of fatty acid ester to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation. Sonication in a water bath can also be used to facilitate dissolution.

  • Preparation of Final Working Solution:

    • The resulting this compound-BSA complex stock solution can be further diluted to the desired final concentration in your complete cell culture medium.

  • Control Preparation:

    • Prepare a vehicle control by adding the same volume of the organic solvent (e.g., ethanol) to the BSA solution without the fatty acid ester and process it in the same manner.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_bsa BSA Preparation cluster_complexation Complexation cluster_final Final Working Solution stock Dissolve Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate in Ethanol/DMSO complex Add Stock to Warm BSA (3:1 to 6:1 molar ratio) stock->complex Slowly, with mixing bsa_prep Prepare Fatty Acid-Free BSA Solution bsa_prep->complex incubate Incubate at 37°C for 30-60 min complex->incubate dilute Dilute Complex in Cell Culture Medium incubate->dilute experiment Add to Cells dilute->experiment

Caption: Workflow for preparing this compound-BSA complex.

troubleshooting_flowchart start Dilute Stock Solution in Aqueous Medium precipitation Precipitation Observed? start->precipitation solution1 Lower Final Concentration precipitation->solution1 Yes no_precipitation Solution is Clear Proceed with Experiment precipitation->no_precipitation No solution2 Improve Dilution Technique (Slow addition, pre-warm medium) solution1->solution2 solution3 Prepare BSA Complex (See Protocol 1) solution2->solution3 end Problem Solved solution3->end no_precipitation->end signaling_pathway cluster_gla GLA (as Ethyl Ester) cluster_ampk AMPK Pathway cluster_nfkb NF-κB Pathway gla Gamma-Linolenic Acid (Ethyl Ester) lkb1 LKB1 gla->lkb1 Activates erk_jnk ERK/JNK gla->erk_jnk Inhibits nfkb NF-κB gla->nfkb Inhibits ampk AMPK lkb1->ampk Activates mtor mTOR ampk->mtor Inhibits autophagy Autophagy mtor->autophagy Inhibits ap1 AP-1 erk_jnk->ap1 Activates inflammatory_response Inflammatory Response ap1->inflammatory_response nfkb->inflammatory_response

Technical Support Center: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the mass spectrometry analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate. The following sections offer detailed FAQs, troubleshooting guides, and experimental protocols to address common challenges and enhance analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is the ethyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. It is distinct from the more common ethyl alpha-linolenate, which has double bonds at the 9, 12, and 15 positions. Understanding its structure is crucial for interpreting mass spectra.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₄O₂[1][2]
Molecular Weight 306.48 g/mol [1][2]
Exact Mass 306.25588 Da[2]
CAS Number 2347415-30-7[1]
Synonyms Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoate[1]
IUPAC Name ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate[2]

Q2: What are the recommended mass spectrometry techniques for analyzing this compound?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable, with the choice depending on the sample matrix, required sensitivity, and experimental goals.

  • GC-MS: Ideal for volatile compounds, making it well-suited for fatty acid ethyl esters (FAEEs).[3][4] It typically employs Electron Ionization (EI) and provides robust, reproducible fragmentation patterns for structural elucidation.

  • LC-MS: Offers higher sensitivity and is better for complex biological samples that may require less cleanup.[3] Electrospray Ionization (ESI) is the most common technique, though it can present challenges for neutral molecules like FAEEs.[5][6][7] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are excellent alternatives that readily ionize neutral molecules.[7]

Q3: What are the expected precursor ions in LC-MS?

A3: In positive mode ESI-MS, you can expect several adducts. The protonated molecule, [M+H]⁺ at m/z 307.26 , is the primary target.[8] However, due to the presence of sodium and other salts in solvents or samples, it is common to observe sodium [M+Na]⁺ (m/z 329.24) and potassium [M+K]⁺ (m/z 345.21) adducts.[7] Complex spectra may also show ammonium (B1175870) or water adducts.[7]

Q4: How can I improve the signal intensity of this compound in ESI-MS?

A4: Due to the relatively nonpolar nature of FAEEs, achieving high ionization efficiency in ESI can be challenging.[6] To improve signal intensity:

  • Optimize Mobile Phase: Use a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) and add a volatile modifier like 0.1% formic acid or 1-5 mM ammonium acetate (B1210297) to promote protonation for [M+H]⁺ formation.[9]

  • Chemical Derivatization: While the compound is already an ester, derivatization strategies can be employed on the parent fatty acid to introduce a permanently charged group, significantly enhancing ESI efficiency.[5][6]

  • Optimize Source Parameters: Fine-tuning the capillary voltage, desolvation temperature, and nebulizer gas pressure is critical for efficient droplet formation and desolvation.[9][10]

Section 2: Experimental Protocols and Optimization

Protocol 1: GC-MS Analysis

This protocol outlines a standard approach for the analysis of this compound using GC-MS with electron ionization.

Methodology:

  • Sample Preparation: Dilute the sample in an appropriate nonpolar solvent like heptane (B126788) or hexane. If analyzing from a biological matrix, perform a lipid extraction followed by derivatization of the parent fatty acid to its ethyl ester if not already in that form.[4]

  • Injection: Inject 1 µL of the sample into the GC system. A splitless injection is recommended for trace analysis, while a split injection (e.g., 50:1) is suitable for more concentrated samples.

  • Chromatographic Separation: Use a polar capillary column, such as a wax-type (polyethylene glycol) or a biscyanopropyl phase column, which are effective for separating FAMEs and their isomers.[4]

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., m/z 40-400) to collect fragmentation data. Electron ionization (EI) at 70 eV is standard.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingPurpose
GC Column DB-FATWAX UI or equivalent (30 m x 0.25 mm ID x 0.25 µm film)Provides high polarity for separation of unsaturated fatty acid esters.[11]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier for analyte transport.[11]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Oven Program 60°C (hold 1 min), ramp to 175°C at 5°C/min, ramp to 220°C at 2°C/min (hold 20 min)Optimized temperature gradient to separate fatty acid esters of varying chain lengths and saturation.[11]
Ion Source Electron Ionization (EI)Standard, robust ionization for GC-MS.
Ion Source Temp. 230 °CStandard operating temperature for EI source.
Electron Energy 70 eVStandard energy for reproducible fragmentation patterns.
Scan Range m/z 40-400Covers the molecular ion and key fragment ions.
Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a sensitive LC-MS/MS method using ESI.

Methodology:

  • Sample Preparation: Dilute the sample in the initial mobile phase solvent mixture. For complex matrices, use solid-phase extraction (SPE) to reduce ion suppression.[10]

  • Chromatographic Separation: Perform reverse-phase chromatography using a C18 column.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, selecting the [M+H]⁺ ion as the precursor. Optimize collision energy to obtain stable and specific product ions.

Table 3: Recommended LC-ESI-MS/MS Parameters

ParameterRecommended SettingPurpose
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Standard for reverse-phase separation of lipids.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with additive to promote protonation.[9]
Mobile Phase B Acetonitrile/Methanol (1:1) + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.[9]
Ion Source Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions.[6]
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray plume.[6]
Desolvation Temp. 300 - 350 °CAids in solvent evaporation and ion release.[9]
Nebulizer Gas Nitrogen at 30-40 psiAssists in droplet formation.[6]
MRM Transition Precursor (Q1): m/z 307.26 ([M+H]⁺). Product (Q3): To be determined empirically by fragmenting the precursor ion.For selective and sensitive quantification.

Section 3: Troubleshooting Guides

GC-MS Troubleshooting

Q: My chromatographic peaks are tailing. What is the cause and how can I fix it? A: Peak tailing is typically caused by active sites in the injection port or on the column, which interact with the analyte.

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues. Clean or replace the inlet liner.[12]

  • Column Activity: Active sites can develop at the front of the column after many injections. Trim the first 0.5-1 meter of the column.[13]

  • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.[12]

Q: I am seeing no peaks or a very weak signal. What should I check? A: This issue often relates to the injection process or system leaks.

  • Syringe/Injection Problem: Verify that the autosampler syringe is correctly installed and drawing from the vial. For manual injections, ensure the technique is smooth and rapid.[13][14]

  • System Leak: A leak in the injector (e.g., a worn septum) can cause sample loss. Change the septum, as they are a common failure point.[15] Check all fittings for tightness.

  • Invalid Sample: Confirm the sample concentration and stability.[12]

Q: My baseline is noisy and contains many "ghost peaks". How do I resolve this? A: A noisy baseline or ghost peaks point to contamination in the system.

  • Septum Bleed: Over-tightened or old septa can shed silicone particles into the inlet. Replace the septum.

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause a high baseline. Ensure high-purity gas and functioning gas purifiers are used.[14]

  • Injector/Column Contamination: Contaminants from previous samples can elute in later runs. Bake out the column at a high temperature (within its limit) or clean the injector.[12]

LC-MS Troubleshooting

Q: My signal intensity is very low and inconsistent. What is the problem? A: Low and unstable signals in ESI-MS are often due to ion suppression or an unstable spray.

  • Ion Suppression: Matrix components can co-elute with your analyte and compete for ionization. Improve sample cleanup using SPE or adjust the chromatography to separate the analyte from the interfering compounds.[10]

  • Unstable Electrospray: The spray may be unstable due to incorrect sprayer voltage or position. Optimize the sprayer position and adjust the voltage; sometimes a lower voltage provides a more stable signal.[10]

  • Mobile Phase Issues: Ensure solvents are high-purity (LC-MS grade) and properly degassed. Non-volatile additives like TFA can cause significant ion suppression; use volatile alternatives like formic acid.[10]

Q: I see a strong signal for adducts like [M+Na]⁺ but a weak signal for my target [M+H]⁺. How can I change this? A: Sodium adducts form readily and can be more stable than the protonated molecule, splitting the ion current.

  • Use High-Purity Solvents: Minimize sources of sodium contamination by using fresh, high-purity solvents and clean glassware.

  • Add an Ammonium Salt: Adding a low concentration (e.g., 1-5 mM) of a volatile ammonium salt like ammonium acetate can provide a high concentration of H⁺ and NH₄⁺ ions, which outcompete Na⁺ for adduct formation and favor the generation of [M+H]⁺ and [M+NH₄]⁺.

Section 4: Visualized Workflows and Logic

The following diagrams illustrate key experimental and logical processes for the analysis of this compound.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Sample Extraction Lipid Extraction (if required) Sample->Extraction Matrix Dilution Dilution in Heptane/Hexane Sample->Dilution Pure Standard Extraction->Dilution Injection GC Injection (Split/Splitless) Dilution->Injection Separation Chromatographic Separation (Wax Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Extraction Chromatogram->Spectrum Identification Library Search & Identification Spectrum->Identification

Caption: General experimental workflow for GC-MS analysis.

LC-MS Troubleshooting Logic Start Problem: Low or No Signal CheckSystem Is the system calibrated and tuned correctly? Start->CheckSystem InfuseStd Infuse standard directly. Is signal present? CheckSystem->InfuseStd Yes Calibrate Calibrate and tune the mass spectrometer CheckSystem->Calibrate No LCProblem Troubleshoot LC System: - Check for leaks/clogs - Verify mobile phase - Check column integrity InfuseStd->LCProblem No MethodProblem Troubleshoot Method: - Optimize source parameters - Check for ion suppression - Adjust chromatography InfuseStd->MethodProblem Yes SourceIssue Troubleshoot MS Source: - Clean source components - Check voltages & gas flows Pass System OK SourceIssue->Pass LCProblem->SourceIssue If no LC issue found LCProblem->Pass MethodProblem->Pass Calibrate->CheckSystem

Caption: Decision tree for troubleshooting low signal in LC-MS.

Hypothesized EI Fragmentation Parent Ethyl 8,11,14-octadecatrienoate [M]+• m/z = 306 Loss45 Fragment [M - OC₂H₅]+ m/z = 261 Parent->Loss45 - 45 Da (Loss of ethoxy radical) Loss73 Fragment [M - COOC₂H₅]+ m/z = 233 Parent->Loss73 - 73 Da (Loss of carbethoxy radical) McLafferty McLafferty Rearrangement Ion m/z = 88 Parent->McLafferty γ-H rearrangement Alkyl Hydrocarbon Fragments (Series of CnH2n-x ions) Parent->Alkyl Multiple cleavages

Caption: Hypothesized EI fragmentation pathways for the analyte.

References

Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of polyunsaturated fatty esters (PUFAs). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the integrity and stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What is polyunsaturated fatty ester oxidation and why is it a significant concern?

Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation due to the presence of multiple double bonds in their structure.[1] This process, known as lipid peroxidation, is a free-radical chain reaction that degrades the fatty esters, leading to a loss of nutritional value and the generation of off-flavors and undesirable odors.[1] For researchers, this degradation can compromise experimental results by introducing unintended variables and altering the biological activity of the compounds under investigation.

Q2: What are the primary factors that accelerate the oxidation of PUFA esters?

Several factors can accelerate the oxidation of PUFA esters, including:

  • Exposure to Oxygen: Atmospheric oxygen is a key reactant in the oxidation process.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of oxidation reactions.[1][2]

  • Exposure to Light: Light, particularly UV light, can initiate the oxidation process (photo-oxidation).[1][3]

  • Presence of Transition Metals: Metal ions, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals.[1]

Q3: What are the most effective antioxidants for preventing the oxidation of PUFA esters?

The addition of antioxidants is a primary strategy for preventing the oxidation of PUFA esters.[4][5] Both synthetic and natural antioxidants are used.

  • Synthetic Antioxidants: Phenolic compounds such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ) are highly effective.[3] TBHQ is often considered superior for extending storage life.[3] These are typically used at concentrations ranging from 0.01% to 0.02% (100-200 ppm).[3]

  • Natural Antioxidants: Tocopherols (Vitamin E) are common natural antioxidants.[6] Other natural options include essential oils from spices like clove and cinnamon, which contain antioxidant compounds such as eugenol.[5]

Q4: What are the optimal storage conditions for ensuring the long-term stability of PUFA esters?

Proper storage is critical for minimizing oxidation. The following conditions are recommended:

  • Low Temperature: Store samples at -20°C or, for maximum stability, at -80°C.[3] Storing samples at -80°C is highly effective at preventing oxidation reactions.[3]

  • Inert Atmosphere: Before sealing, flush the headspace of the storage vial with an inert gas like nitrogen or argon to displace oxygen.[3][7]

  • Light Protection: Use amber glass vials or store samples in the dark to prevent photo-oxidation.[3]

  • Airtight Containers: Ensure vials are sealed tightly with Teflon-lined caps (B75204) to prevent the entry of atmospheric oxygen.[3][7]

Q5: How can I detect if my PUFA ester sample has oxidized?

Several analytical methods can be used to measure the extent of lipid oxidation.[8][9][10][11] These methods typically measure the primary or secondary products of oxidation.

  • Peroxide Value (PV): This is a common method for quantifying primary oxidation products (hydroperoxides).[3] A peroxide value below 10 meq/kg is generally indicative of fresh oil, while a value between 30 and 40 meq/kg often corresponds to a noticeable rancid taste.[3]

  • Thiobarbituric Acid Reactive Substances (TBARS): This assay measures secondary oxidation products, such as malondialdehyde (MDA), which contribute to off-flavors.[8]

  • Anisidine Value (AV): This method also measures secondary oxidation products, specifically aldehydes.

  • Conjugated Dienes: The formation of conjugated dienes can be measured spectrophotometrically at 234 nm and is an indicator of primary oxidation.[12]

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of polyunsaturated fatty esters.

ProblemPotential CauseRecommended Solution
High Peroxide Value (PV) in a freshly prepared sample. 1. Oxidation occurred during sample extraction or esterification. 2. Contaminated solvents or reagents containing peroxides. 3. Insufficient amount of antioxidant added.1. Perform all sample preparation steps on ice and under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Use fresh, high-purity solvents. Consider adding an antioxidant like BHT (e.g., 0.005%) to the extraction solvent.[3] 3. Ensure the antioxidant is fully dissolved and thoroughly mixed with the sample. Verify the final concentration.
Loss of PUFA content over time compared to a reference standard. 1. Gradual oxidation of the sample during storage. 2. Repeated freeze-thaw cycles. 3. Selective degradation of the most highly unsaturated fatty esters.1. Aliquot samples into single-use vials to avoid repeated warming and exposure to air.[3] 2. Re-evaluate your antioxidant and storage strategy, considering a lower storage temperature (e.g., -80°C) and flushing with an inert gas.[3]
Inconsistent results in analytical assays. 1. Sample heterogeneity due to improper mixing of antioxidants. 2. Continued oxidation of the sample during the analytical procedure.1. Ensure thorough mixing of the antioxidant with the sample using a vortex mixer. 2. Minimize the exposure of the sample to air and light during analysis. Keep samples on ice whenever possible.
Development of off-odors or a yellowish color in the sample. Formation of secondary oxidation products (aldehydes and ketones).1. Discard the sample as it is likely significantly oxidized. 2. Review and improve your storage and handling procedures to prevent future occurrences.

Quantitative Data Summary

The following table summarizes the effectiveness of common antioxidants in preventing the oxidation of PUFA esters.

AntioxidantTypical ConcentrationReported Efficacy
Butylated Hydroxytoluene (BHT) 100-200 ppm (0.01-0.02%)[3]Effective at inhibiting primary and secondary oxidation.
Butylated Hydroxyanisole (BHA) 100-200 ppm (0.01-0.02%)[3]Commonly used, often in combination with other antioxidants.
tert-Butylhydroquinone (TBHQ) 50-200 ppm (0.005-0.02%)[3][13]Considered highly effective. The addition of 50 ppm of TBHQ to a diet with ω-3 PUFAs inhibited the formation of primary oxidation products by 99.5% over a 10-day period.[3][13]
α-Tocopherol (Vitamin E) 200 ppm (0.02%)A common natural antioxidant, though sometimes less effective than synthetic alternatives like TBHQ.[6]
Essential Oils (e.g., from clove) VariesCan be effective natural antioxidants due to their phenol (B47542) content.[5]

Experimental Protocols

1. Peroxide Value (PV) Assay

This protocol is for the determination of hydroperoxides in PUFA esters.

  • Reagents:

    • Acetic acid-chloroform solvent mixture (3:2, v/v)

    • Saturated potassium iodide (KI) solution (freshly prepared)

    • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

    • 1% Starch indicator solution

  • Procedure:

    • Weigh approximately 5 g of the PUFA ester sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent mixture to the flask and swirl gently to dissolve the sample.[3]

    • Add 0.5 mL of the freshly prepared saturated potassium iodide solution.[3]

    • Stopper the flask and swirl for exactly one minute.[3]

    • Add 30 mL of deionized water and mix.[3]

    • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color has almost disappeared.[3]

    • Add approximately 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.[3]

    • Continue the titration with vigorous swirling until the blue color disappears.

    • Record the volume of sodium thiosulfate solution used.

    • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

2. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a secondary oxidation product.

  • Reagents:

    • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

    • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v in 0.25 M HCl)

    • Butylated hydroxytoluene (BHT) solution (e.g., 2% w/v in ethanol)

  • Procedure:

    • Weigh a known amount of the PUFA ester sample into a test tube.

    • Add a small volume of the BHT solution to prevent further oxidation during the assay.

    • Add the TCA solution to precipitate any interfering proteins and to acidify the sample.

    • Vortex the mixture and then centrifuge to pellet the precipitate.

    • Transfer a known volume of the supernatant to a new test tube.

    • Add the TBA reagent to the supernatant.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 15 minutes) to develop the pink chromogen.

    • Cool the samples to room temperature.

    • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

    • Prepare a standard curve using a malondialdehyde standard (e.g., 1,1,3,3-tetraethoxypropane).

  • Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve. The results are typically expressed as mg of MDA per kg of sample.

Visualizations

Troubleshooting_Workflow start Problem Detected: High PV, PUFA Loss, or Off-Odor check_storage Review Storage Conditions start->check_storage temp_low Is Temperature -20°C to -80°C? check_storage->temp_low inert_gas Is Inert Gas (N2/Ar) Used? temp_low->inert_gas Yes solution Implement Corrective Actions: Adjust Storage, Optimize Antioxidant, and Refine Handling Protocols temp_low->solution No light_prot Is Sample Protected from Light? inert_gas->light_prot Yes inert_gas->solution No check_antioxidant Review Antioxidant Strategy light_prot->check_antioxidant Yes light_prot->solution No antiox_present Is an Antioxidant Present? check_antioxidant->antiox_present antiox_conc Is Concentration Optimal (100-200 ppm)? antiox_present->antiox_conc Yes antiox_present->solution No check_handling Review Handling Procedures antiox_conc->check_handling Yes antiox_conc->solution No avoid_freeze_thaw Are Repeated Freeze-Thaw Cycles Avoided? check_handling->avoid_freeze_thaw inert_handling Is Handling Done Under Inert Atmosphere? avoid_freeze_thaw->inert_handling Yes avoid_freeze_thaw->solution No inert_handling->solution No end Problem Resolved inert_handling->end Yes

Caption: Troubleshooting workflow for identifying and resolving PUFA ester oxidation issues.

Lipid_Autoxidation_Pathway PUFA PUFA Ester (LH) Initiation Initiation (H abstraction) PUFA->Initiation Alkyl_Radical Alkyl Radical (L•) Initiation->Alkyl_Radical Propagation Propagation Alkyl_Radical->Propagation Termination Termination Alkyl_Radical->Termination Oxygen Oxygen (O2) Oxygen->Propagation Peroxyl_Radical Peroxyl Radical (LOO•) Propagation->Peroxyl_Radical Hydroperoxide Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + LH Peroxyl_Radical->Termination Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition Non_Radical_Products Non_Radical_Products Termination->Non_Radical_Products Non-Radical Products Antioxidant Antioxidant (AH) Antioxidant->Peroxyl_Radical Donates H•

Caption: Simplified pathway of lipid autoxidation and the role of antioxidants.

References

Technical Support Center: Quantification of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate quantification assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Q1: I am seeing poor peak shape (tailing or fronting) for my analyte in my GC-FID analysis. What are the possible causes and solutions?

A1: Poor peak shape in GC analysis can be attributed to several factors:

  • Analyte-Column Interaction: The analyte may be interacting with active sites on the GC column, particularly if the column is old or not properly deactivated.

    • Solution: Use a new, high-quality, deactivated column specifically designed for fatty acid ester analysis. Consider using a column with a different stationary phase polarity.

  • Improper Solvent Choice: A mismatch in polarity between the sample solvent and the stationary phase can lead to peak distortion.[1]

    • Solution: Ensure the solvent used to dissolve the sample is compatible with the GC column's stationary phase. For many fatty acid ethyl esters, hexane (B92381) or isooctane (B107328) are suitable choices.

  • Injection Port Issues: Contamination or active sites in the GC inlet liner can cause peak tailing.

    • Solution: Regularly replace the inlet liner and septum. Use deactivated liners.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened peaks.

    • Solution: Try diluting the sample and re-injecting.

Q2: My quantification results are inconsistent and show high variability between replicates. What should I investigate?

A2: High variability in quantification can stem from several sources throughout the analytical workflow:

  • Sample Preparation Inconsistency: Inconsistent extraction efficiency or incomplete derivatization (if performed) can lead to significant variations.

    • Solution: Ensure a standardized and validated sample preparation protocol is followed meticulously for all samples. Use an internal standard to correct for variations in sample preparation and injection volume.

  • Analyte Instability: this compound is a polyunsaturated fatty acid ester and can be prone to oxidation.

    • Solution: Store standards and samples at -20°C or lower, protected from light and oxygen.[2] Prepare fresh working solutions and minimize the time samples spend at room temperature.

  • Instrument Variability: Fluctuations in instrument performance (e.g., injector, detector) can contribute to variability.

    • Solution: Perform regular instrument maintenance and calibration. Ensure the autosampler is functioning correctly and injection volumes are precise.

Q3: I am having difficulty separating this compound from other isomers in my HPLC analysis. How can I improve the resolution?

A3: Separating geometric and positional isomers of polyunsaturated fatty acid esters can be challenging due to their similar physicochemical properties.

  • Column Selection: A standard C18 column may not provide sufficient resolution.

    • Solution: Consider using a silver ion HPLC (Ag+-HPLC) column.[3][4] The silver ions interact with the double bonds of the fatty acid esters, allowing for separation based on the degree and configuration of unsaturation.[3][4]

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation.

    • Solution: For Ag+-HPLC, a mobile phase consisting of a gradient of acetonitrile (B52724) in hexane is often effective.[3] For reversed-phase HPLC, carefully optimizing the ratio of organic solvent (e.g., acetonitrile, methanol) to water is necessary.

  • Temperature Control: Column temperature can significantly impact separation.

    • Solution: Optimize the column temperature. Lower temperatures often enhance resolution in Ag+-HPLC.

Q4: I suspect matrix effects are impacting my LC-MS/MS quantification. How can I confirm and mitigate this?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS analysis of biological samples.[5][6][7]

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a standard solution of the analyte into the mass spectrometer after the LC column. Inject a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

    • Post-Extraction Spike: Compare the signal response of the analyte in a clean solvent to the response of the analyte spiked into a blank matrix sample that has undergone the full extraction procedure. A significant difference in response indicates a matrix effect.[6]

  • Mitigation Strategies:

    • Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]

    • Chromatographic Separation: Optimize the HPLC method to separate the analyte from the interfering matrix components. This may involve using a different column or modifying the mobile phase gradient.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[6]

    • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Experimental Protocols

Below are generalized methodologies for the quantification of this compound. These should be optimized and validated for your specific application and matrix.

Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the general steps for sample preparation and analysis of this compound in a biological matrix (e.g., plasma, cell culture media).

1. Sample Preparation (Lipid Extraction):

  • To a 100 µL sample, add an appropriate internal standard (e.g., a deuterated or odd-chain fatty acid ethyl ester).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of hexane or isooctane for GC analysis.

2. GC-FID Analysis:

  • GC Column: A high-polarity capillary column, such as one with a cyanopropyl stationary phase (e.g., DB-23), is recommended for the separation of fatty acid esters.[6]

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 240 °C, hold for 5 min

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

3. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

  • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography-UV (HPLC-UV)

This protocol is suitable for the analysis of this compound, particularly when isomer separation is critical.

1. Sample Preparation:

  • Follow the same lipid extraction procedure as described in Protocol 1.

  • After drying the lipid extract, reconstitute it in the initial mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • HPLC Column: A silver ion (Ag+) HPLC column is recommended for optimal isomer separation.

  • Mobile Phase: A gradient of acetonitrile in hexane. The exact gradient profile should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (can be optimized)

  • Detection: UV at 205-215 nm.

  • Injection Volume: 10-20 µL

3. Quantification:

  • Follow the same quantification procedure as described in Protocol 1, using peak areas from the HPLC-UV chromatograms.

Quantitative Data Summary

The following table provides a general overview of typical quantitative parameters for the analysis of fatty acid ethyl esters. These values are illustrative and will vary depending on the specific instrumentation, method, and matrix.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)LC-MS/MS
Linear Range 0.1 - 100 µg/mL0.5 - 200 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.2 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.6 µg/mL~1.5 ng/mL
Precision (%RSD) < 10%< 15%< 10%
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%

Visualizations

Signaling Pathways and Workflows

While direct signaling pathways for this compound are not well-documented, its constituent fatty acid, γ-linolenic acid (GLA), is known to be involved in various cellular processes. The following diagram illustrates a potential metabolic context and a general analytical workflow.

experimental_workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis BiologicalMatrix Biological Matrix (Plasma, Cells, Tissue) InternalStandard Addition of Internal Standard BiologicalMatrix->InternalStandard Spike Extraction Lipid Extraction (e.g., Folch Method) Derivatization Derivatization (Optional, for GC) Extraction->Derivatization InternalStandard->Extraction Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Inject Detection Detection (FID, UV, or MS) Chromatography->Detection Quantification Quantification (vs. Calibration Curve) Detection->Quantification Peak Area Data Interpretation Results Interpretation Quantification->Interpretation

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_prep_solutions Sample Prep Solutions cluster_instrument_solutions Instrument Solutions cluster_method_solutions Method Solutions Start Problem Encountered (e.g., Poor Peak Shape, Inconsistent Results) CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckInstrument Verify Instrument Performance Start->CheckInstrument CheckMethod Evaluate Analytical Method Parameters Start->CheckMethod OptimizeExtraction Optimize Extraction Efficiency CheckSamplePrep->OptimizeExtraction ValidateDerivatization Validate Derivatization (if applicable) CheckSamplePrep->ValidateDerivatization CheckStandardStability Assess Analyte/Standard Stability CheckSamplePrep->CheckStandardStability CleanInjector Clean/Replace Inlet Liner & Septum CheckInstrument->CleanInjector CheckColumn Inspect/Replace GC or HPLC Column CheckInstrument->CheckColumn CalibrateDetector Calibrate Detector CheckInstrument->CalibrateDetector OptimizeTemp Optimize Oven/Column Temperature CheckMethod->OptimizeTemp AdjustMobilePhase Adjust Mobile Phase Composition/Gradient CheckMethod->AdjustMobilePhase ChangeColumn Select Different Column Phase CheckMethod->ChangeColumn

Caption: A logical troubleshooting workflow for addressing common issues in quantification assays.

metabolic_context Precursor Precursor Fatty Acid (e.g., in cell culture media) Metabolism Cellular Metabolism (Elongation/Desaturation) Precursor->Metabolism GLA γ-Linolenic Acid (GLA) (C18:3, n-6) Metabolism->GLA EthylEster Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate GLA->EthylEster Esterification (in vitro or cellular) Signaling Downstream Signaling (e.g., Anti-inflammatory pathways) GLA->Signaling Biological Activity

Caption: Potential metabolic context of this compound formation.

References

Technical Support Center: High-Resolution Separation of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the chromatographic resolution of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the ethyl ester of γ-linolenic acid (GLA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of this compound?

The main challenges arise from the compound's structure as a polyunsaturated fatty acid ethyl ester (FAEE). Key difficulties include separating it from other similar FAEEs in a complex mixture and, more significantly, resolving it from its positional and geometric isomers. For instance, separating γ-linolenic acid (GLA, 18:3n-6) from its positional isomer α-linolenic acid (ALA, 18:3n-3) is a known challenge in liquid chromatography.[1][2] These isomers often have very similar physicochemical properties, leading to co-elution.[3]

Q2: Which chromatographic mode is better for this analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

The choice depends on the analytical goal.

  • Gas Chromatography (GC) is a powerful and widely used technique for the quantitative analysis of fatty acid esters due to their volatility and thermal stability.[4][5] It provides excellent resolution for complex mixtures of fatty acid methyl esters (FAMEs), and the same principles apply to ethyl esters (FAEEs).[6] GC is ideal for determining the overall fatty acid profile of a sample.

  • High-Performance Liquid Chromatography (HPLC) , particularly Silver Ion HPLC (Ag+-HPLC) , is superior for separating isomers (both positional and geometric cis/trans).[3][7][8] This technique offers selectivity based on the number, position, and geometry of the double bonds.[3]

Q3: For GC analysis, what type of column is recommended to achieve high resolution?

To resolve polyunsaturated fatty acid esters like this compound from other fatty acids, highly polar stationary phases are required.

  • Biscyanopropyl polysiloxane phases (e.g., Elite-2560, TR-FAME) are specifically designed for separating cis and trans isomers of FAMEs and provide excellent resolution for complex mixtures.[5][9]

  • Polyethylene glycol phases (wax-type columns, e.g., FAMEWAX, Stabilwax) are also highly effective for separating saturated and unsaturated fatty acid esters, often with reduced analysis times.[4][6] Using highly efficient capillary columns is a significant advantage over older packed column technology.[6]

Q4: What is Silver Ion HPLC (Ag+-HPLC) and why is it so effective for separating isomers of this compound?

Silver Ion HPLC is a form of argentation chromatography. The stationary phase (often a silica-based cation exchanger) is loaded with silver ions (Ag+). The separation mechanism relies on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the unsaturated ester.[3] The strength of this interaction depends on the accessibility of the double bonds; cis isomers, being less sterically hindered, interact more strongly and are retained longer than their trans counterparts.[3] This allows for the effective separation of geometric and positional isomers that are difficult to resolve by other means.[7][10]

Q5: Does my sample require derivatization before analysis?

The compound , this compound, is already an ethyl ester. If your sample is a complex lipid mixture containing triglycerides or free fatty acids (like from a natural oil), you will need to perform a transesterification (for triglycerides) or esterification (for free fatty acids) to convert all fatty acids into their corresponding ethyl or methyl esters prior to GC analysis.[5][6] This process increases the volatility and thermal stability of the analytes, making them suitable for GC.[4][5] For HPLC analysis, the sample can often be analyzed directly after dissolving in a suitable solvent.

Troubleshooting Guide

Problem: Poor resolution between this compound and other fatty acid esters in a mixture.

MethodPotential CauseRecommended Solution
GC Incorrect Column Phase: Using a nonpolar or mid-polarity column.Switch to a highly polar capillary column, such as a biscyanopropyl or wax-based phase, which is designed for fatty acid ester separation.[4][5] The principle of "like dissolves like" applies; polar analytes require a polar stationary phase.[11]
Suboptimal Temperature Program: Isothermal elution or an inappropriate temperature ramp.Implement a programmed temperature ramp. A lower initial oven temperature can improve the resolution of early-eluting peaks.[5] Optimize the ramp rate to maximize separation.
Carrier Gas Flow Rate Too High: Reduces interaction time with the stationary phase.Optimize the carrier gas flow rate. While a faster flow reduces analysis time, a slower rate can improve resolution to a certain extent.
HPLC Insufficient Mobile Phase Selectivity: Mobile phase is not strong enough to differentiate between similar compounds.In reversed-phase HPLC, adjust the organic modifier-to-water ratio.[1] In Ag+-HPLC, carefully optimize the concentration of the polar modifier (e.g., acetonitrile) in the nonpolar mobile phase (e.g., hexane).[8][12]
Low Column Efficiency: Using an older column or one with a large particle size.Use a modern, high-efficiency column with a smaller particle size (< 5 µm). Ensure the column is not degraded.

Problem: Co-elution or poor resolution of positional or geometric isomers.

MethodPotential CauseRecommended Solution
GC Standard Polar Column is Insufficient: Most GC columns separate based on boiling point and polarity, which are nearly identical for isomers.While challenging, very long, highly polar columns (e.g., 100m) can sometimes provide partial separation of certain isomers.[9] However, for baseline resolution, HPLC is the preferred method.
HPLC Using Standard Reversed-Phase (RP-HPLC): Standard C18 or C8 columns lack the selectivity for most fatty acid isomers.The most effective solution is to use Silver Ion HPLC (Ag+-HPLC). This technique is specifically designed to separate compounds based on the configuration of their double bonds.[3][8]
For RP-HPLC, consider specialized phases like those with phenyl or cholesterol ligands that offer different selectivity, potentially based on molecular shape.[13][14]
Suboptimal Temperature in Ag+-HPLC: Temperature can alter the thermodynamics of the silver ion-double bond interaction.Systematically evaluate the effect of column temperature. Unlike standard chromatography, lower temperatures can sometimes significantly enhance chiral or isomeric separation.[8]

Problem: Peak Tailing, especially in GC.

Potential CauseRecommended Solution
Active Sites in the System: Exposed silanols in the injector liner, column, or contamination can cause undesirable interactions.Use a deactivated injector liner, preferably with glass wool.[15] If column performance degrades, you can try cutting 10-15 cm from the front of the column. Ensure the column itself is inert.[16]
Column Overload: Injecting too much sample.Reduce the injection volume or increase the split ratio to put less sample on the column.[11]
Chemical Issues: The presence of underivatized free fatty acids in the sample.Ensure the esterification/transesterification reaction has gone to completion. Free fatty acids are highly polar and will tail on many GC columns.[11]

Data Presentation: Recommended Chromatographic Parameters

Table 1: Recommended Starting Parameters for High-Resolution GC-FID Analysis

Parameter Setting Rationale & Reference
Column Highly polar phase (e.g., TR-FAME, Elite-2560) Provides high selectivity for separating cis/trans FAMEs/FAEEs.[5][9]
100 m x 0.25 mm ID, 0.20-0.25 µm film thickness Long column length enhances resolution.[5]
Carrier Gas Helium or Hydrogen Hydrogen can provide faster analysis times at optimal flow rates.[17]
Injector Split/Splitless, 235-250 °C High temperature ensures volatilization. Use a split injection (e.g., 40:1) to avoid column overload.[17]
Oven Program Initial: 100-165 °C, hold for 2-4 min Lower initial temperature improves resolution of early peaks.[5][17]
Ramp: 4-6 °C/min to 235-240 °C, hold Controlled ramp separates compounds by boiling point.[5][17]

| Detector | Flame Ionization Detector (FID), 250-285 °C | FID is robust, sensitive, and provides a linear response for hydrocarbons.[4][5] |

Table 2: Recommended Starting Parameters for Ag+-HPLC Isomer Separation

Parameter Setting Rationale & Reference
Column Silver-ion loaded column (e.g., ChromSpher 5 Lipids) Specifically designed for separating unsaturated compounds based on double bond geometry.[3][8]
Mobile Phase Isocratic or shallow gradient of Acetonitrile (B52724) in Hexane/Heptane (B126788) The nonpolar solvent is the weak eluent; acetonitrile acts as the strong modifier that displaces analytes from the silver ions. A common starting point is 0.1-5% Acetonitrile.[8][12]
Flow Rate 1.0 mL/min A typical analytical flow rate. Can be optimized to improve resolution.[8][12]
Temperature 20-25 °C (or sub-ambient) Temperature is a critical parameter for selectivity and should be carefully controlled and optimized.[8]

| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) | FAEEs have a weak chromophore, making low UV wavelengths necessary. ELSD is a universal detector for non-volatile compounds and is an excellent alternative.[8] |

Experimental Protocols

Protocol 1: High-Resolution GC-FID Analysis of Fatty Acid Ethyl Esters

  • Sample Preparation (Transesterification): If starting from an oil, accurately weigh ~25 mg of the oil into a screw-cap tube. Add 1.5 mL of 0.5 M KOH in methanol. Heat at 100°C for 5-10 minutes. After cooling, add 2 mL of heptane, vortex for 30 seconds, and allow the layers to separate. Carefully transfer the upper heptane layer, containing the esters, to an autosampler vial.[17]

  • Instrumentation Setup: Install a high-polarity capillary column (e.g., 100 m x 0.25 mm, 0.2 µm biscyanopropyl) and configure the GC-FID system according to the parameters in Table 1.

  • Analysis: Inject 1 µL of the heptane extract into the GC.

  • Data Processing: Identify peaks by comparing retention times with a known reference standard mixture of fatty acid esters. Quantify based on peak area relative to an internal standard if high accuracy is required.[5]

Protocol 2: Isomer Separation via Silver Ion HPLC (Ag+-HPLC)

  • Sample Preparation: Dissolve the fatty acid ethyl ester sample in the initial mobile phase (e.g., Hexane with 0.1% Acetonitrile) to a final concentration of approximately 1 mg/mL.[3]

  • Instrumentation Setup: Install a silver-ion HPLC column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes until a stable baseline is achieved. Use a column thermostat to maintain a constant temperature (e.g., 20°C).[8]

  • Analysis: Inject 10-20 µL of the prepared sample.

  • Data Processing: Identify isomers based on their elution order. Typically, retention increases with the number of double bonds. For a given number of double bonds, trans isomers elute before their corresponding cis isomers due to weaker interaction with the silver ions.[3]

Visual Guides

MethodSelection start Analytical Goal? quant Quantification of Total Ethyl Octadecatrienoate in a Complex Mixture start->quant Quantification isomer Separation of Geometric (cis/trans) or Positional Isomers start->isomer Isomer Separation gc Gas Chromatography (GC-FID) with a High-Polarity Column quant->gc hplc Silver Ion HPLC (Ag+-HPLC) isomer->hplc

Caption: Method selection workflow for analyzing this compound.

Troubleshooting Troubleshooting Flowchart for Poor Resolution start Problem: Poor Peak Resolution q_isomers Are you separating isomers? start->q_isomers use_ag_hplc Use Silver Ion HPLC (Ag+-HPLC). This is the recommended method. q_isomers->use_ag_hplc Yes q_column Is the column appropriate? q_isomers->q_column No (General Mixture) use_polar_gc For GC: Use a long, highly-polar capillary column (e.g., biscyanopropyl). q_column->use_polar_gc No q_params Are operating parameters optimized? q_column->q_params Yes optimize Systematically optimize: 1. Temperature Program (GC) 2. Mobile Phase Gradient (HPLC) 3. Carrier Gas / Mobile Phase Flow Rate q_params->optimize No q_shape Are peaks tailing or splitting? q_params->q_shape Yes fix_shape Check for active sites, column overload, or sample prep issues. - Use deactivated liner - Reduce sample load - Check derivatization q_shape->fix_shape Yes

Caption: A logical workflow for troubleshooting poor peak resolution in chromatography.

References

Minimizing sample loss during Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample loss during the extraction of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of low recovery of this compound during extraction?

A1: Low recovery is a common issue stemming from several factors throughout the extraction process. The primary culprits are oxidation, hydrolysis, and procedural losses. This compound is a polyunsaturated fatty acid (PUFA) ethyl ester, making it particularly susceptible to degradation.

  • Oxidation: The multiple double bonds in the molecule are highly prone to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. The presence of metal ions can also catalyze oxidation.[1]

  • Hydrolysis: The ethyl ester bond can be cleaved through hydrolysis, converting the target molecule back to the corresponding carboxylic acid (gamma-linolenic acid) and ethanol (B145695). This reaction can be catalyzed by the presence of acids or bases, and even residual water in the sample or solvents.[2]

  • Procedural Losses: Sample loss can occur at various stages, such as incomplete extraction from the matrix, formation of emulsions during liquid-liquid extraction, or adsorption of the analyte onto surfaces of labware.[2]

Q2: My sample extract has a rancid odor and shows unexpected peaks on the chromatogram. What could be the issue?

A2: A rancid odor is a strong indicator of lipid oxidation. The unexpected peaks on your chromatogram are likely oxidation byproducts. To mitigate this, it is crucial to handle the sample with care to minimize exposure to pro-oxidants.

Recommended Solutions:

  • Use an Inert Atmosphere: Whenever possible, perform extraction steps under an inert gas like nitrogen or argon to minimize contact with oxygen.[3]

  • Add Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tert-Butylhydroquinone (TBHQ) to your extraction solvent can effectively inhibit oxidation.[3] A typical concentration is 0.01% to 0.02% of the oil or fat content.[3]

  • Protect from Light: Use amber-colored glassware or wrap your containers in aluminum foil to prevent photo-oxidation.

  • Control Temperature: Perform extractions at low temperatures (e.g., on ice) to reduce the rate of oxidative reactions.[4]

Q3: I am using liquid-liquid extraction and am consistently getting an emulsion layer that is difficult to separate. How can I resolve this?

A3: Emulsion formation is a frequent problem in liquid-liquid extractions, especially with complex biological matrices that contain surfactant-like molecules.[2]

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction while minimizing emulsion formation.

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[2]

Q4: Can the choice of extraction solvent lead to the degradation of this compound?

A4: Yes, the choice of solvent is critical. Using alcohol-based solvents like methanol (B129727) or ethanol can lead to transesterification, especially in the presence of acidic or basic catalysts. This would result in the formation of a mixture of ethyl and methyl esters if methanol is used, complicating quantification. If using ethyl acetate (B1210297) as a solvent, be aware that it can hydrolyze to acetic acid and ethanol, especially in the presence of water and lipases, which can lower the pH and potentially catalyze further degradation.[2]

Data Presentation: Comparison of Extraction Methods & Solvents

The selection of an appropriate extraction method and solvent is crucial for maximizing the recovery of this compound. Below are tables summarizing the performance of different techniques and the influence of solvent polarity.

Table 1: Comparison of Common Extraction Methods for Fatty Acid Ethyl Esters

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Soxhlet Extraction Continuous solid-liquid extraction with a cycling solvent.High extraction efficiency for solid samples, well-established method.Time-consuming, requires large solvent volumes, potential for thermal degradation of sensitive compounds.[5][6]High, but can be affected by thermal degradation.
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster than Soxhlet, reduced solvent consumption, lower operating temperatures.[6]Can be less efficient for some matrices, potential for localized heating.Generally high, can exceed Soxhlet in some cases.[6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.High selectivity, good for sample cleanup and concentration, low solvent usage.Can have lower capacity, requires method development for sorbent and solvent selection.70±3% for total fatty acid ethyl esters.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, widely applicable for liquid samples.Can be prone to emulsion formation, may require large solvent volumes for multiple extractions.[2]Variable, depends on partition coefficient and number of extractions.

Table 2: Influence of Solvent Polarity on Extraction Yield of Ethyl Esters

SolventRelative PolarityTypical Recovery RateNotes
n-Hexane0.009Good for non-polar lipids.A common choice for lipid extractions.
Diethyl Ether0.117Good for a range of lipids.Volatile and flammable.
Ethyl Acetate0.22887-94%Can be prone to hydrolysis.[2][7]
Acetone0.355Up to 100%Can co-extract more polar impurities.[7]
Ethanol0.65482-88%Risk of transesterification.[7]
Methanol0.762VariableHigh risk of transesterification.

Note: Recovery rates are indicative and can vary significantly based on the sample matrix and extraction conditions.

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is a general guideline for the extraction of this compound from a solid, dried sample matrix.

  • Sample Preparation: Dry the sample to a constant weight to minimize the presence of water, which can interfere with the extraction. Grind the sample to a fine powder to increase the surface area.

  • Thimble Loading: Place a known amount of the dried, ground sample into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.

  • Solvent Addition: Add a suitable extraction solvent (e.g., n-hexane with 0.01% BHT) to the round-bottom flask. The volume should be sufficient to fill the extractor and the flask.

  • Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample. The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the boiling flask. Allow the extraction to proceed for a recommended 4-6 cycles per hour for 16-24 hours.[5]

  • Solvent Removal: After extraction, cool the apparatus and remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol provides a general procedure for the rapid extraction of this compound.

  • Sample Preparation: Prepare the sample as described in the Soxhlet protocol.

  • Mixing: Place a known amount of the prepared sample into an extraction vessel. Add a measured volume of a suitable extraction solvent (e.g., ethyl acetate with 0.01% BHT).

  • Sonication: Place the extraction vessel into an ultrasonic bath. The optimal sonication time and temperature need to be determined empirically, but a common starting point is 20-30 minutes at a controlled temperature (e.g., 25-30°C).

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup

This protocol is designed for the cleanup and concentration of this compound from a liquid sample or a redissolved extract. A silica-based sorbent is commonly used.

  • Column Conditioning: Condition a silica (B1680970) SPE cartridge by passing 2-3 column volumes of a non-polar solvent (e.g., n-hexane) through it. Do not let the column run dry.[8]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent. Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).[8]

  • Washing: Wash the cartridge with 1-2 column volumes of the loading solvent to elute weakly retained, non-polar impurities.

  • Elution: Elute the this compound with a solvent of slightly higher polarity (e.g., a mixture of n-hexane and ethyl acetate). The optimal ratio should be determined experimentally.

  • Solvent Evaporation: Evaporate the solvent from the collected eluate under a gentle stream of nitrogen.

Visualizations

Sample_Loss_Pathway Start Sample Containing This compound Extraction Extraction Process Start->Extraction Oxidation Oxidation Extraction->Oxidation Exposure to O2, light, heat, metal ions Hydrolysis Hydrolysis Extraction->Hydrolysis Presence of H2O, acids, bases Procedural_Loss Procedural Loss Extraction->Procedural_Loss Emulsion, adsorption, incomplete extraction Pure_Product Pure this compound Extraction->Pure_Product Successful Extraction Degraded_Product Degraded/Lost Product Oxidation->Degraded_Product Hydrolysis->Degraded_Product Procedural_Loss->Degraded_Product

Caption: Factors contributing to sample loss during extraction.

Extraction_Method_Selection Start Start: Define Extraction Goal Sample_Type What is the sample matrix? Start->Sample_Type Solid Solid Sample_Type->Solid Solid Matrix Liquid Liquid Sample_Type->Liquid Liquid Matrix Soxhlet Soxhlet Extraction Solid->Soxhlet High Efficiency Needed, Time is not a constraint UAE Ultrasonic-Assisted Extraction (UAE) Solid->UAE Faster Extraction Needed LLE Liquid-Liquid Extraction (LLE) Liquid->LLE Initial Extraction Cleanup_Needed Is sample cleanup required? Soxhlet->Cleanup_Needed UAE->Cleanup_Needed LLE->Cleanup_Needed SPE Solid-Phase Extraction (SPE) Final_Extract Final Extract SPE->Final_Extract Cleanup_Needed->SPE Yes Cleanup_Needed->Final_Extract No

Caption: Decision workflow for selecting an extraction method.

References

Dealing with matrix effects in Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate.

I. Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Analyte Recovery

Question: We are experiencing low recovery of this compound from our plasma/serum samples. What are the potential causes and how can we improve it?

Answer: Low recovery of fatty acid ethyl esters (FAEEs) is a common issue and can stem from several factors throughout the analytical workflow. Here are the primary causes and troubleshooting steps:

  • Inadequate Sample Preparation: The chosen extraction method may not be optimal for this lipophilic compound.

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient for complete extraction and can lead to co-precipitation of the analyte with proteins. Consider using a larger volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to enhance protein crashing and release of the analyte.

    • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. For a non-polar compound like this compound, using a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) is recommended. Ensure vigorous vortexing to maximize the interaction between the organic and aqueous phases. Performing the extraction multiple times with fresh solvent can also improve recovery.

    • Solid-Phase Extraction (SPE): The selection of the sorbent and elution solvent is crucial. For FAEEs, a reversed-phase (e.g., C18) or a specific lipid-extraction sorbent is often effective. Ensure the elution solvent is strong enough to desorb the analyte from the sorbent.

  • Analyte Instability: Polyunsaturated fatty acid esters can be susceptible to degradation.

    • Minimize sample exposure to high temperatures and light.

    • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.

  • Suboptimal pH: The pH of the sample can influence the extraction efficiency. For neutral compounds like ethyl esters, maintaining a neutral pH is generally advisable.

Issue 2: Significant Matrix Effects (Ion Suppression/Enhancement) in LC-MS Analysis

Question: Our LC-MS/MS analysis of this compound shows significant ion suppression, leading to poor sensitivity and reproducibility. How can we mitigate this?

Answer: Ion suppression is a major challenge in LC-MS analysis, particularly for complex biological matrices like plasma. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] Here are strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances before analysis.[2]

    • Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and serum samples.[3] Consider using specialized phospholipid removal plates or cartridges, or a more selective sample preparation technique like LLE or SPE over simple protein precipitation.

    • Selective SPE: Employing a solid-phase extraction method with a sorbent that has a high affinity for lipids and allows for the washing away of more polar interfering compounds can significantly reduce matrix effects.

  • Optimize Chromatographic Separation:

    • Gradient Elution: Use a gradient elution program that separates the analyte from the majority of the matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to achieve better separation.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4] However, this may compromise the limit of detection if the analyte concentration is already low.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[5]

Issue 3: Peak Tailing in GC-MS Analysis

Question: We are observing significant peak tailing for this compound in our GC-MS chromatograms. What could be the cause and how do we fix it?

Answer: Peak tailing in GC-MS can lead to inaccurate integration and reduced resolution. Common causes and solutions include:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte, causing tailing.

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner.[6]

    • Column Conditioning: Properly condition a new column according to the manufacturer's instructions.

    • Column Trimming: If the front end of the column becomes contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Dilute the sample or reduce the injection volume.

  • Improper Column Installation: An incorrectly installed column can cause dead volume and peak tailing. Ensure the column is installed at the correct depth in the injector and detector.

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the column's stationary phase can affect peak shape. Ensure they are compatible.

II. Frequently Asked Questions (FAQs)

Q1: Which sample preparation method is best for analyzing this compound in plasma?

A1: The "best" method depends on the specific requirements of your assay, such as sensitivity, throughput, and available resources. Here's a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but offers the least cleanup, often resulting in significant matrix effects.[7] It may be suitable for screening purposes or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT and can effectively remove phospholipids, reducing matrix effects.[3] It is a good balance between cleanup efficiency and ease of use.

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and the highest recovery, leading to the lowest matrix effects and best sensitivity.[7] However, it is the most time-consuming and expensive method.

For quantitative bioanalysis requiring high accuracy and precision, Solid-Phase Extraction (SPE) is often the preferred method.

Q2: What are the most common sources of matrix effects in the analysis of fatty acid ethyl esters?

A2: In biological matrices like plasma and serum, the most common sources of matrix effects for FAEEs are:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in ESI-MS.[3]

  • Glycerolipids: Triglycerides and diglycerides can co-extract with FAEEs and interfere with the analysis.

  • Cholesterol and its esters: These can also contribute to matrix effects.

Q3: How can I confirm that I am detecting this compound and not a methyl ester?

A3: In GC-MS analysis, mass spectra of ethyl and methyl esters of the same fatty acid can be similar. To confirm the identity:

  • Retention Time: Analyze a certified standard of this compound to confirm the retention time.

  • Mass Spectrum Fragmentation: Look for the characteristic McLafferty rearrangement ion. For a fatty acid ethyl ester, this will be at m/z = 88, whereas for a methyl ester, it is at m/z = 74.[8]

Q4: Is derivatization required for the analysis of this compound?

A4: No, derivatization is not necessary for the analysis of this compound as it is already an ester. Derivatization is typically performed on free fatty acids to make them more volatile for GC analysis.

III. Data Presentation

The following table summarizes representative quantitative data for the recovery and matrix effects of different sample preparation methods for fatty acid ethyl esters (FAEEs) in plasma. Please note that this data is compiled from various studies on FAEEs and is intended to be illustrative. Actual results for this compound may vary.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Propranolol (as a model compound)< 50%High[7]
Liquid-Liquid Extraction (Hexane)Ethyl Palmitate, Oleate, Stearate> 85%Low to Moderate[9]
Solid-Phase Extraction (C18)Various Pesticides (as model compounds)90-110%< 20%[10]
HybridSPE (Phospholipid Depletion)Propranolol (as a model compound)> 90%Minimal[7]

IV. Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

  • Sample Preparation:

    • To 200 µL of plasma/serum in a glass tube, add an appropriate amount of internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of hexane (or a 1:1 mixture of hexane:ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction (steps 2 and 3) with another 1 mL of the extraction solvent and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

  • Sorbent: C18 or a specialized lipid extraction sorbent.

  • Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • To 200 µL of plasma/serum, add the internal standard and 800 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an appropriate solvent for analysis.

V. Visualization

Signaling Pathway

This compound is a derivative of an octadecatrienoic acid, which is part of the broader family of octadecanoids. In biological systems, particularly in plants, these fatty acids are precursors in the octadecanoid pathway, which leads to the synthesis of jasmonates, important signaling molecules involved in plant defense and development.[6][11][12]

Octadecanoid_Pathway α-Linolenic_Acid α-Linolenic_Acid 13-HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid α-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) Allene_Oxide 12,13-Epoxy- octadecatrienoic Acid 13-HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) JA Jasmonic Acid OPDA->JA Reduction & β-oxidation

Caption: Simplified diagram of the Octadecanoid Pathway.

Experimental Workflows

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) start Plasma/Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Hexane) add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute end Analysis (LC-MS or GC-MS) reconstitute->end

Caption: Experimental workflow for Liquid-Liquid Extraction.

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) start Plasma/Serum Sample load Load Sample start->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (e.g., 50% Methanol) load->wash elute Elute Analyte (e.g., Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute end Analysis (LC-MS or GC-MS) reconstitute->end

Caption: Experimental workflow for Solid-Phase Extraction.

References

Long-term storage conditions for Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and analysis of this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For optimal stability, it is recommended to store this compound at -20°C.[1] Under these conditions, the product is stable for at least two years.[1] It is often supplied as a solution in ethanol.[1] To prevent oxidation, it is best to store it under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]

2. What are the main degradation pathways for this compound?

As a polyunsaturated fatty acid ethyl ester, the primary degradation pathways are:

  • Oxidation: The three double bonds in the molecule are susceptible to oxidation, which can be initiated by exposure to air, light, and heat. This can lead to the formation of various oxidation products, including peroxides and aldehydes.

  • Hydrolysis: The ethyl ester can be hydrolyzed back to its constituent free fatty acid, γ-linolenic acid, and ethanol. This reaction can be catalyzed by acids, bases, or enzymes.

3. How should I handle this compound in the laboratory?

Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[3][4] It is advisable to handle the compound in a well-ventilated area.[4] Avoid contact with strong oxidizing agents.[5] In case of a spill, it should be absorbed with an inert material and disposed of according to local regulations.[5]

4. How can I assess the purity of my this compound sample?

The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).[6][7][8][9] These methods allow for the separation and quantification of the main component and any potential impurities.

Troubleshooting Guides

GC-FID Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape or tailing Incomplete derivatization (if analyzing as FAMEs); active sites in the GC system.Ensure complete methylation by optimizing the reaction conditions (time, temperature, reagent concentration). Use a deactivated liner and column.
Inaccurate quantification Non-linearity of the detector; incorrect internal standard concentration; degradation of the sample.Calibrate the detector over the expected concentration range. Verify the concentration of the internal standard solution. Ensure the sample has been properly stored and handled to prevent degradation.
Ghost peaks Carryover from a previous injection; contamination in the carrier gas or syringe.Bake out the column and injector. Run a blank solvent injection to check for contamination. Use high-purity carrier gas.
Difficulty resolving isomers Inadequate column selectivity.Use a highly polar capillary column, such as one with a wax-type stationary phase, which is designed for the separation of fatty acid esters.[10]
Sample Stability Issues
Problem Potential Cause Troubleshooting Steps
Appearance of new peaks in chromatogram over time Oxidation or hydrolysis of the sample.Store the sample at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment if possible.
Decrease in the main peak area Degradation of the compound.Re-evaluate storage and handling procedures. Check for potential exposure to light, heat, or oxygen.
Cloudiness or precipitation in the solution The compound may have come out of solution at low temperatures.Gently warm the vial to room temperature and vortex to re-dissolve the compound before use.

Experimental Protocols

Purity Analysis by GC-FID (as Fatty Acid Methyl Esters - FAMEs)

This protocol is a general guideline for the analysis of fatty acid ethyl esters after conversion to their corresponding methyl esters.

  • Sample Preparation (Transesterification):

    • Accurately weigh a small amount of the this compound sample into a reaction vial.

    • Add a known concentration of an internal standard (e.g., methyl heptadecanoate).

    • Add a transesterification reagent, such as 2% sulfuric acid in methanol. .

    • Heat the vial at an appropriate temperature (e.g., 100°C) for a set time (e.g., 1-2 hours).

    • Cool the reaction mixture and add petroleum ether or hexane (B92381) to extract the FAMEs.

    • Wash the organic layer with water to remove the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and transfer it to a GC vial.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as a Carbowax or Omegawax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for FAME analysis.[6][9]

    • Carrier Gas: Helium or Hydrogen.[6][11]

    • Injector Temperature: 250°C.[6]

    • Detector Temperature: 250°C.[6]

    • Oven Temperature Program: An example program could be: initial temperature of 120°C, ramp up to 240°C at 5°C/min, and hold for 10 minutes. This program should be optimized based on the specific column and instrument used.

    • Injection Volume: 1 µL.[6]

    • Split Ratio: 20:1.[6]

Visualizations

Storage_Workflow Workflow for Long-Term Storage Receive Receive Compound Check_CoA Check Certificate of Analysis Receive->Check_CoA Aliquot Aliquot into smaller vials Check_CoA->Aliquot Inert_Gas Purge with Inert Gas (N2 or Ar) Aliquot->Inert_Gas Seal Seal vials tightly Inert_Gas->Seal Store Store at -20°C Seal->Store Warm Warm to Room Temperature Store->Warm For use Use Use in Experiment Warm->Use

Caption: Recommended workflow for receiving and storing this compound.

Degradation_Pathway Primary Degradation Pathways Compound This compound Oxidation Oxidation (O2, light, heat) Compound->Oxidation Hydrolysis Hydrolysis (H2O, acid/base/enzyme) Compound->Hydrolysis Oxidation_Products Peroxides, Aldehydes, etc. Oxidation->Oxidation_Products Hydrolysis_Products γ-Linolenic Acid + Ethanol Hydrolysis->Hydrolysis_Products

Caption: Simplified diagram of the main degradation pathways for the compound.

References

Technical Support Center: Method Development for Separating Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, commonly known as ethyl gamma-linolenate (B1238488) (GLA), and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound that I might encounter?

The most common positional isomer is ethyl α-linolenate (ALA) (9Z,12Z,15Z-octadecatrienoate). You may also encounter various geometric (cis/trans) isomers depending on the sample's origin and processing history.

Q2: What is the primary challenge in separating ethyl γ-linolenate from its positional isomer, ethyl α-linolenate?

The primary challenge is their similar physical and chemical properties, particularly their hydrophobicity. Standard reversed-phase HPLC columns, like C18, separate based on hydrophobicity and may not provide adequate resolution between these positional isomers.

Q3: Which analytical techniques are most suitable for separating these isomers?

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all effective techniques. The choice depends on the specific isomers of interest, available equipment, and the desired outcome (analytical quantification or preparative separation).

Q4: Can I use a standard C18 column for this separation?

While C18 columns are excellent for separating fatty acid esters based on chain length and the number of double bonds, they often provide limited resolution for positional isomers like ethyl GLA and ethyl ALA due to their very similar hydrophobicity.[1] For successful separation, specialized columns or techniques are often required.

Q5: What is argentation chromatography, and is it useful for this separation?

Argentation chromatography, or silver-ion chromatography, is a powerful technique that separates unsaturated compounds based on their interactions with silver ions. The separation is influenced by the number, position, and geometry (cis/trans) of the double bonds.[2] It is highly effective for separating complex mixtures of fatty acid ester isomers and can be performed using HPLC or Thin-Layer Chromatography (TLC).[3]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Ethyl γ-linolenate and Ethyl α-linolenate in HPLC
Possible Cause Solution
Inappropriate Column Selection A standard C18 column may not have sufficient selectivity. Consider using a column with a different stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or biphenyl (B1667301) columns can provide π-π interactions, which can help differentiate between the isomers. For challenging separations, a chiral stationary phase, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate), has been shown to be effective for the corresponding free fatty acids and is expected to work for the ethyl esters as well.[4]
Suboptimal Mobile Phase The mobile phase composition is critical for selectivity. If using a C18 or similar column, try changing the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) as this can alter selectivity. For ionizable impurities, adjusting the pH with a buffer or an additive like formic acid can improve peak shape and resolution.
Inadequate Method Parameters Optimize the column temperature. Lowering the temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, leading to better resolution. Also, consider reducing the flow rate to increase the number of theoretical plates and improve separation efficiency. A shallower gradient can also help to improve the resolution of closely eluting peaks.
Issue 2: Peak Tailing in GC Analysis
Possible Cause Solution
Active Sites in the GC System Free fatty acids in the sample can interact with active sites in the injector liner or the column, causing peak tailing. Ensure your sample is properly esterified to the ethyl esters. If tailing persists, it could be due to sample degradation or active sites in the system.
Column Degradation Highly polar GC columns, which are necessary for isomer separation, can degrade over time, especially if exposed to oxygen at high temperatures.[5] This can lead to active sites and peak tailing. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Injector Problems Contamination in the injector liner or a degraded septum can cause peak tailing.[5] Regularly replace the liner and septum. Ensure the injector temperature is optimized for the analytes to ensure rapid and complete vaporization without degradation.
Issue 3: Inconsistent Retention Times
Possible Cause Solution
Poor Column Equilibration Insufficient equilibration of the column with the mobile phase (in HPLC) or carrier gas (in GC) before injection can lead to shifting retention times. Ensure a proper equilibration step is included in your method before each injection.
Mobile Phase or Carrier Gas Inconsistencies In HPLC, ensure your mobile phase is freshly prepared, well-mixed, and degassed. In GC, fluctuations in the carrier gas flow rate or pressure can cause retention time shifts. Check for leaks in the gas lines and ensure the gas supply is stable.
Temperature Fluctuations Both HPLC and GC separations are sensitive to temperature changes. Use a column oven to maintain a constant and uniform temperature. Ensure the laboratory environment has stable ambient temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a published protocol for the separation of the free fatty acid forms of α- and γ-linolenic acid and is expected to provide a good starting point for the separation of their ethyl esters.[4]

  • Column: Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm) or a similar chiral stationary phase.

  • Mobile Phase: Acetonitrile / 10 mM aqueous ammonium (B1175870) acetate (B1210297) (60:40, v/v), pH 6.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the ethyl ester mixture in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

This is a general method for the separation of fatty acid methyl esters (FAMEs) that can be adapted for fatty acid ethyl esters (FAEEs). For complex isomer separations, a long, highly polar column is recommended.[6][7]

  • Column: Highly polar cyanopropyl capillary column (e.g., SP-2560, CP-Sil 88, or similar), 100 m x 0.25 mm ID, 0.20 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 20 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the ethyl ester mixture in hexane (B92381) or another suitable solvent to a concentration of approximately 1 mg/mL.

Quantitative Data

The following table summarizes the performance of an HPLC method for the separation of the free fatty acid forms of α- and γ-linolenic acid.[4] The ethyl esters are expected to behave similarly.

ParameterValue
Analytes α-linolenic acid (ALA) and γ-linolenic acid (GLA)
Selectivity Factor (α) 1.10
Resolution (Rs) 1.21

The following table provides typical elution order for C18 fatty acid ethyl esters on a standard reversed-phase C18 column. Note that positional isomers like ethyl GLA and ethyl ALA would have very similar retention times.

CompoundCarbon Number:Double BondsExpected Retention Time
Ethyl linolenate (α and γ) 18:3Early
Ethyl linoleate 18:2Intermediate
Ethyl oleate 18:1Late
Ethyl stearate 18:0Latest

Method Development Workflow

The following diagram illustrates a logical workflow for developing a separation method for this compound and its isomers.

MethodDevelopmentWorkflow start Define Separation Goal (Analytical vs. Preparative, Target Isomers) initial_method Initial Method Selection (HPLC vs. GC) start->initial_method hplc HPLC Path initial_method->hplc Non-volatile/ Preparative gc GC Path initial_method->gc Volatile/ Complex mixtures hplc_column Column Selection 1. Standard C18 2. Phenyl/Biphenyl 3. Chiral/Ag+ Column hplc->hplc_column gc_column Column Selection (Highly Polar Capillary, e.g., Cyanopropyl) gc->gc_column hplc_mobile_phase Mobile Phase Scouting (Acetonitrile vs. Methanol, Isocratic vs. Gradient) hplc_column->hplc_mobile_phase gc_temp_program Temperature Program Optimization gc_column->gc_temp_program hplc_eval Evaluate Resolution (Rs) and Peak Shape hplc_mobile_phase->hplc_eval gc_eval Evaluate Resolution (Rs) and Peak Shape gc_temp_program->gc_eval hplc_optimize Optimization - Adjust Gradient Slope - Change Temperature - Modify Flow Rate hplc_eval->hplc_optimize Rs < 1.5 final_hplc Final Validated HPLC Method hplc_eval->final_hplc Rs > 1.5 gc_optimize Optimization - Adjust Temp. Ramp Rate - Modify Flow Rate/ Pressure gc_eval->gc_optimize Rs < 1.5 final_gc Final Validated GC Method gc_eval->final_gc Rs > 1.5 hplc_optimize->hplc_eval troubleshoot Troubleshooting (Co-elution, Tailing, etc.) hplc_optimize->troubleshoot gc_optimize->gc_eval gc_optimize->troubleshoot

Caption: A logical workflow for chromatographic method development.

References

Validation & Comparative

A Comparative Guide to Ethyl Dihomo-γ-linolenate and Other Octadecatrienoic Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate, the ethyl ester of Dihomo-γ-linolenic acid (DGLA), against other significant C18 polyunsaturated fatty acid (PUFA) ethyl esters: Ethyl α-linolenate (ALA) and Ethyl γ-linolenate (GLA). The comparison focuses on their distinct biological activities, metabolic pathways, and potential therapeutic applications, supported by experimental data.

Note on Nomenclature: The compound of interest is frequently referred to in some chemical catalogs as Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate. However, the IUPAC name and the position of the double bonds (Δ8, Δ11, Δ14) are characteristic of the 20-carbon fatty acid, Dihomo-γ-linolenic acid. Therefore, this guide will use the chemically precise name, Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate , or Ethyl Dihomo-γ-linolenate (Ethyl DGLA) .

Physicochemical Properties

The foundational characteristics of these ethyl esters are summarized below. While sharing similarities as fatty acid ethyl esters, their structural differences, particularly the position of double bonds, dictate their metabolic fate and biological function.

PropertyEthyl Dihomo-γ-linolenate (Ethyl DGLA)Ethyl α-linolenate (Ethyl ALA)Ethyl γ-linolenate (Ethyl GLA)
Synonyms Ethyl (8Z,11Z,14Z)-eicosatrienoateEthyl (9Z,12Z,15Z)-octadecatrienoateEthyl (6Z,9Z,12Z)-octadecatrienoate
Molecular Formula C₂₂H₃₈O₂[1][2][3]C₂₀H₃₄O₂[4][5]C₂₀H₃₂O₂
Molecular Weight 334.5 g/mol [1][2][3]306.5 g/mol [4][5]304.5 g/mol
Fatty Acid Family Omega-6Omega-3Omega-6
Structure 20:3 (n-6)18:3 (n-3)18:3 (n-6)

Metabolic Pathways and Mechanism of Action

The primary distinction between these fatty acids lies in their metabolic conversion pathways and the resulting bioactive lipid mediators (e.g., eicosanoids). Ethyl DGLA occupies a unique position, primarily leading to the synthesis of anti-inflammatory molecules, whereas the metabolism of other PUFAs can lead to both pro- and anti-inflammatory products.

Dietary linoleic acid (LA, an omega-6) is converted to GLA, which is then rapidly elongated to DGLA.[4][6] DGLA sits (B43327) at a critical metabolic fork:

  • Anti-Inflammatory Pathway: DGLA is metabolized by cyclooxygenase (COX) enzymes to produce series-1 prostaglandins (B1171923), most notably Prostaglandin (B15479496) E₁ (PGE₁) . PGE₁ possesses potent anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[4][7][8] DGLA is also converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE), which can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid (AA).[4][9]

  • Pro-Inflammatory Potential (Rate-Limited): DGLA can be further desaturated by the rate-limiting enzyme Δ5-desaturase to form arachidonic acid (AA), the precursor to highly pro-inflammatory series-2 prostaglandins (e.g., PGE₂) and series-4 leukotrienes. However, this conversion is inefficient in many cell types, allowing DGLA to accumulate and favor the production of anti-inflammatory mediators.[4]

This metabolic preference is the cornerstone of the therapeutic interest in DGLA.

Metabolic_Pathway GLA γ-Linolenic Acid (GLA) (Omega-6, C18:3) DGLA Dihomo-γ-Linolenic Acid (DGLA) (Omega-6, C20:3) GLA->DGLA Elongase AA Arachidonic Acid (AA) (Omega-6, C20:4) DGLA->AA Δ5-Desaturase (Rate-limiting) PGE1 Prostaglandin E₁ (PGE₁) 15-HETrE DGLA->PGE1 COX / LOX PGE2 Prostaglandin E₂ (PGE₂) Leukotrienes (LTB₄) AA->PGE2 COX / LOX ALA α-Linolenic Acid (ALA) (Omega-3, C18:3) EPA Eicosapentaenoic Acid (EPA) (Omega-3, C20:5) ALA->EPA Δ6-Desaturase, Elongase, Δ5-Desaturase PGE3 Prostaglandin E₃ (PGE₃) Leukotrienes (LTB₅) EPA->PGE3 COX / LOX

Caption: Metabolic pathways of Omega-6 and Omega-3 fatty acids.

Comparative Biological Performance

While direct comparative studies on the ethyl esters are limited, data from studies on the parent free fatty acids and individual esters provide valuable insights into their relative anti-inflammatory potential.

Inhibition of Prostaglandin Synthesis

Prostaglandins are key mediators of inflammation. The ability to modulate their synthesis is a critical indicator of a compound's anti-inflammatory activity. A study comparing various free fatty acids in normal human gingival fibroblasts showed a clear difference in their ability to inhibit PGE₂ synthesis.

Table 1: Comparative Inhibition of Prostaglandin E₂ (PGE₂) Synthesis by Free Fatty Acids

Fatty Acid Rank Order of Potency for PGE₂ Inhibition
α-Linolenic Acid (ALA) 1 (Most Potent)
Dihomo-γ-linolenic Acid (DGLA) 2
γ-Linolenic Acid (GLA) 3 (Least Potent of the three)

Source: ElAttar, T. M., & Lin, H. S. (1991). Comparison of the inhibitory effect of polyunsaturated fatty acids on prostaglandin synthesis. II. Fibroblasts. Prostaglandins, Leukotrienes and Essential Fatty Acids.[10]

This suggests that while DGLA is a potent modulator, ALA may have a stronger direct inhibitory effect on the production of pro-inflammatory PGE₂.

Modulation of Inflammatory Mediators in Macrophages

Macrophages are central to the inflammatory response. Studies using the RAW 264.7 macrophage cell line provide quantitative data on how these compounds affect the production of key inflammatory molecules upon stimulation with lipopolysaccharide (LPS).

Table 2: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (Concentration) Target Mediator Result
Ethyl DGLA (100 µM) Interleukin-6 (IL-6) Significant Decrease vs. LPS control[11][12]
Ethyl DGLA (100 µM) Nitric Oxide (NO) Significant Decrease vs. LPS control[11][12]
DGLA (Free Acid) (100 µM) Prostaglandin E₁ (PGE₁) Significant Increase (basal secretion)[11][12]
GLA (Free Acid) Cyclooxygenase-2 (COX-2) Protein Significant Inhibition of LPS-induced expression[5]
GLA (Free Acid) Nitric Oxide (NO) Significant Inhibition of LPS-induced production[5]

| ALA (Free Acid) | NF-κB & AP-1 Activation | Significant Inhibition of LPS-induced activation[1] |

These data highlight that Ethyl DGLA directly reduces the secretion of key pro-inflammatory cytokines and mediators. While data for Ethyl ALA and Ethyl GLA is less direct, their parent acids show potent inhibitory effects on upstream inflammatory signaling pathways and enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for a key in vitro assay used to evaluate the anti-inflammatory properties of fatty acid esters.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a fatty acid ethyl ester) against COX-1 and COX-2 enzymes by measuring the production of Prostaglandin E₂ (PGE₂) via ELISA.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Cofactor Solution: Hematin and L-epinephrine in Reaction Buffer

  • Substrate: Arachidonic Acid

  • Test Compounds: Ethyl DGLA, Ethyl ALA, Ethyl GLA dissolved in a suitable solvent (e.g., DMSO)

  • PGE₂ ELISA Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds at desired concentrations. For IC₅₀ determination, prepare a serial dilution of each fatty acid ethyl ester.

  • Enzyme Incubation: To each well of a 96-well plate, add 140 µL of Reaction Buffer, 10 µL of Cofactor Solution, and 20 µL of the appropriate enzyme solution (COX-1 or COX-2).

  • Inhibitor Addition: Add 10 µL of the test compound dilution (or solvent control) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of Arachidonic Acid solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Termination: Stop the reaction by adding a stopping agent as specified by the PGE₂ ELISA kit (often a mild acid).

  • PGE₂ Quantification: Determine the concentration of PGE₂ in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions. This typically involves transferring the supernatant to the ELISA plate, incubation with a PGE₂-HRP conjugate and a specific antibody, washing, and addition of a substrate for colorimetric detection.

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Cofactors, Substrate, Inhibitors) plate 2. Add Buffer, Cofactors, and COX Enzyme to 96-well plate prep->plate add_inhibitor 3. Add Fatty Acid Ethyl Ester (or vehicle control) plate->add_inhibitor pre_incubate 4. Pre-incubate at 37°C (10 min) add_inhibitor->pre_incubate add_substrate 5. Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate incubate 6. Incubate at 37°C (10-15 min) add_substrate->incubate stop 7. Terminate Reaction incubate->stop quantify 8. Quantify PGE₂ Produced (Using ELISA) stop->quantify analyze 9. Calculate % Inhibition and Determine IC₅₀ quantify->analyze

Caption: Workflow for in vitro COX inhibition assay.

Summary and Conclusion

The comparison between Ethyl DGLA, Ethyl ALA, and Ethyl GLA reveals distinct profiles relevant to researchers in inflammation and drug development.

  • Ethyl Dihomo-γ-linolenate (Ethyl DGLA) stands out due to its metabolic fate, which preferentially leads to the production of the anti-inflammatory eicosanoid PGE₁. Experimental data confirms its ability to reduce the secretion of pro-inflammatory mediators like IL-6 and NO in macrophages.[11][12] Its therapeutic potential lies in its ability to shift the eicosanoid balance away from the pro-inflammatory arachidonic acid cascade.

  • Ethyl α-linolenate (Ethyl ALA) , an omega-3 fatty acid, demonstrates the most potent direct inhibition of PGE₂ synthesis among the parent free fatty acids.[10] Its mechanism is tied to the broader anti-inflammatory effects of the omega-3 pathway, which competes with omega-6 metabolism and leads to the production of less inflammatory series-3 prostaglandins.

  • Ethyl γ-linolenate (Ethyl GLA) serves as a direct precursor to DGLA. While less potent than ALA and DGLA in direct PGE₂ inhibition[10], its supplementation effectively increases cellular levels of DGLA, thereby promoting the synthesis of anti-inflammatory PGE₁.[13] Its parent acid, GLA, effectively inhibits the expression of key inflammatory enzymes like COX-2.[5]

The choice between these esters depends on the specific research or therapeutic goal. Ethyl DGLA offers a direct route to generating anti-inflammatory eicosanoids, bypassing the rate-limiting steps in endogenous synthesis. Ethyl ALA provides a powerful tool for suppressing pro-inflammatory pathways, while Ethyl GLA acts as an effective pro-drug for increasing cellular DGLA. The provided experimental frameworks can be used to further elucidate their comparative efficacy in specific models of inflammation.

References

A Comparative Analysis of the Biological Activities of Ethyl Octadecatrienoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two prominent isomers of ethyl octadecatrienoate: Ethyl α-linolenate (ALA-EE), an omega-3 fatty acid ethyl ester, and Ethyl γ-linolenate (GLA-EE), an omega-6 fatty acid ethyl ester. While the primary focus is on these two isomers due to the availability of experimental data, we also address the current knowledge gap regarding a third isomer, Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate.

The available scientific literature highlights the significant roles of ALA-EE and GLA-EE in modulating key cellular processes, particularly in the contexts of cancer and inflammation. This comparison aims to provide a clear, data-driven overview to inform further research and drug development efforts.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the anti-cancer and anti-inflammatory activities of Ethyl α-linolenate and Ethyl γ-linolenate. It is important to note that direct comparative studies for all activities are limited, and experimental conditions may vary between studies.

Biological ActivityIsomerCell Line/ModelKey FindingsReference
Anticancer Activity Ethyl α-linolenate (ALA-EE)HT-29 (Human Colorectal Cancer)IC50: 230 µM (72h)[1][2]
Ethyl γ-linolenate (GLA-EE)HT-29 (Human Colorectal Cancer)IC50: 255 µM (72h)[1][2]
Anti-inflammatory Activity Ethyl α-linolenate (ALA-EE)RAW 264.7 (Murine Macrophages)Inhibition of nitric oxide (NO) production and iNOS gene expression via NF-κB and MAPK pathways.[3]
Ethyl γ-linolenate (GLA-EE)RAW 264.7 (Murine Macrophages)Inhibition of iNOS, pro-interleukin-1β, and COX-2 expression, and NO production. More potent than linoleic acid.[4]

Note on this compound: Extensive literature searches did not yield specific data on the biological activity of this compound. One study noted its formation in animal cell cultures from 9,12-hexadecadienoic acid, but did not investigate its functional effects[5]. This represents a significant knowledge gap and an opportunity for future research.

Signaling Pathways and Mechanisms of Action

The differential biological effects of ALA-EE and GLA-EE can be attributed to their distinct metabolic pathways and modulation of intracellular signaling cascades.

Ethyl α-linolenate (ALA-EE) , as an omega-3 fatty acid, is known to be incorporated into cell membranes, altering their fluidity and the function of membrane-associated proteins. This can impact signaling platforms known as lipid rafts. Its anti-inflammatory effects are partly mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

Ethyl γ-linolenate (GLA-EE) , an omega-6 fatty acid, is metabolized to dihomo-γ-linolenic acid (DGLA). DGLA is a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). These metabolites can counteract the pro-inflammatory effects of eicosanoids derived from arachidonic acid. GLA has also been shown to inhibit the NF-κB and AP-1 signaling pathways.

Below are diagrams illustrating the key signaling pathways modulated by these fatty acid ethyl esters.

ALA_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA_EE Ethyl α-linolenate LipidRaft Lipid Raft Modulation ALA_EE->LipidRaft IKK IKK Complex ALA_EE->IKK MAPKKK MAPKKK ALA_EE->MAPKKK LipidRaft->IKK LipidRaft->MAPKKK IkB IκB IKK->IkB P IKK->IkB Inhibits Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->InflammatoryGenes Activation AP1->InflammatoryGenes Activation

Modulation of NF-κB and MAPK Pathways by Ethyl α-linolenate.

GLA_Eicosanoid_Pathway GLA_EE Ethyl γ-linolenate DGLA Dihomo-γ-linolenic acid (DGLA) GLA_EE->DGLA Metabolism PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX Pathway HETrE 15-HETrE DGLA->HETrE 15-LOX Pathway ArachidonicAcid Arachidonic Acid (AA) DGLA->ArachidonicAcid Δ5-desaturase AntiInflammatory Anti-inflammatory Effects PGE1->AntiInflammatory HETrE->AntiInflammatory ProInflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) ArachidonicAcid->ProInflammatory COX/LOX Pathways

Anti-inflammatory Eicosanoid Synthesis from Ethyl γ-linolenate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anticancer and anti-inflammatory activities of fatty acid ethyl esters.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is adapted for testing the cytotoxic effects of fatty acid ethyl esters on an adherent cancer cell line, such as HT-29.

Objective: To determine the concentration of the fatty acid ethyl ester that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fatty acid ethyl esters (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the fatty acid ethyl esters in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of the test compound and determine the IC50 value using a suitable software.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h treat_compounds Treat with fatty acid ethyl esters incubate_24h->treat_compounds incubate_treatment Incubate (24-72h) treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes the measurement of nitric oxide production by macrophages (e.g., RAW 264.7) in response to an inflammatory stimulus (LPS) and the inhibitory effect of fatty acid ethyl esters.

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages by fatty acid ethyl esters.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lipopolysaccharide (LPS)

  • Fatty acid ethyl esters (dissolved in a suitable solvent)

  • Griess Reagent System (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Pre-treatment:

    • Prepare dilutions of the fatty acid ethyl esters in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

    • Incubate for 24 hours.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

Conclusion and Future Directions

The available evidence strongly suggests that Ethyl α-linolenate and Ethyl γ-linolenate possess distinct and significant anti-cancer and anti-inflammatory properties, mediated through different signaling pathways. ALA-EE appears to exert its effects through modulation of membrane properties and key inflammatory signaling cascades, while GLA-EE's activity is largely dependent on its metabolism to anti-inflammatory eicosanoids.

The lack of biological activity data for this compound is a critical gap in our understanding of octadecatrienoate isomers. Future research should prioritize the investigation of this isomer to determine its potential biological effects and to complete the comparative landscape. Such studies will be invaluable for the rational design and development of novel therapeutic agents based on these fatty acid structures.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ethyl ester. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of experimental data in research, development, and quality control settings. This document outlines and contrasts two of the most prevalent analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on the specific requirements of the assay, such as the need for high throughput, sensitivity, or the ability to separate complex mixtures of isomers. Both techniques have demonstrated excellent linearity and precision for the analysis of fatty acid esters.[1][2][3] GC, traditionally a robust method for fatty acid analysis, often requires derivatization to increase the volatility of the analytes.[4] In contrast, HPLC can offer superior separation of labile and isomeric fatty acids at ambient temperatures.[1]

The following table summarizes the key validation parameters for representative GC and HPLC methods suitable for the analysis of this compound. It is important to note that while specific validated methods for this exact analyte are not widely published, the presented data is a synthesis of typical performance characteristics observed for structurally similar polyunsaturated fatty acid ethyl esters.[5][6][7]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (RSD%) < 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Isomer Separation Challenging for positional and geometric isomersSuperior for cis/trans and positional isomers

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the sample into a screw-capped tube.

  • Add 1 mL of a 2% (v/v) sulfuric acid solution in methanol.

  • If the sample is not an ethyl ester, transesterification to the methyl ester may be necessary for better volatility and chromatographic performance. For direct analysis of the ethyl ester, a suitable internal standard (e.g., methyl heptadecanoate) should be added.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.

  • Carefully transfer the upper hexane (B92381) layer containing the fatty acid ester to a clean vial for GC analysis.

2. GC-FID Conditions:

  • Column: A polar capillary column suitable for fatty acid ester analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

This method is particularly advantageous for the separation of isomers and for the analysis of thermally labile compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • No derivatization is typically required for HPLC analysis of ethyl esters.

2. HPLC-UV Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with an 80:20 (v/v) mixture of acetonitrile and water, progressing to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 205 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and a conceptual representation of the analytical separation process.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria linearity Linearity & Range set_criteria->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop

Caption: A typical workflow for the validation of an analytical method.

analytical_separation_process cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) gc_injector Injector (Volatilization) gc_column GC Column (Separation based on boiling point/polarity) gc_injector->gc_column gc_detector Detector (FID/MS) gc_column->gc_detector hplc_pump Pump (Mobile Phase) hplc_injector Injector hplc_pump->hplc_injector hplc_column HPLC Column (Separation based on partitioning) hplc_injector->hplc_column hplc_detector Detector (UV/MS) hplc_column->hplc_detector sample Sample containing This compound sample->gc_injector GC Path sample->hplc_injector HPLC Path

Caption: Conceptual overview of GC and HPLC separation processes.

References

A Comparative Analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, also known as Ethyl gamma-linolenate, from three representative, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C). The objective is to offer a framework for researchers to evaluate and select the most suitable product for their specific experimental needs based on purity, stability, and biological activity. All experimental data presented are hypothetical and intended to illustrate the comparative methodology.

Data Presentation

A summary of the key quality attributes for this compound from the three suppliers is presented below.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (GC-MS) 99.2%98.5%99.5%Gas Chromatography-Mass Spectrometry
Key Impurities Ethyl linoleate (B1235992) (0.5%), Ethyl oleate (B1233923) (0.2%)Ethyl linoleate (1.0%), Unknown (0.3%)Ethyl linoleate (0.3%), Ethyl palmitate (0.1%)Gas Chromatography-Mass Spectrometry
Oxidative Stability (Rancimat, 110°C) 8.5 hours7.2 hours9.1 hoursRancimat Accelerated Oxidation Test
Biological Activity (IC50 in LPS-stimulated RAW 264.7 cells) 15.2 µM18.5 µM14.8 µMNF-κB Reporter Assay
CAS Number Provided 2347415-30-71191-41-92347415-30-7Supplier Documentation
Stated Purity >99%≥98%>99%Supplier Certificate of Analysis
Storage Conditions -20°C-20°C-80°CSupplier Recommendation

Note on CAS Numbers: A discrepancy in the provided CAS numbers was noted. While Supplier A and C provide CAS 2347415-30-7 for this compound, Supplier B provides CAS 1191-41-9, which corresponds to Ethyl linolenate, an isomer. This highlights the importance of independent verification of product identity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to replicate these evaluations.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method determines the purity of this compound and identifies any volatile impurities.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: Agilent HP-88 capillary column (100 m x 0.25 mm x 0.20 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp: 4°C/min to 240°C.

    • Hold: 240°C for 15 minutes.

  • Injector: Split mode (50:1), temperature 250°C.

  • Detector: Mass Spectrometer, temperature 280°C.

  • Sample Preparation: Samples are diluted in hexane (B92381) to a final concentration of 1 mg/mL.

  • Data Analysis: Peak areas are integrated to determine the relative percentage of each component. Impurities are identified by comparison of their mass spectra with the NIST library.

Oxidative Stability by Rancimat

The Rancimat test is an accelerated method to assess the stability of oils and fats against oxidation.

  • Instrumentation: Metrohm 892 Rancimat.

  • Temperature: 110°C.

  • Gas Flow: Purified air at 20 L/h.

  • Sample Size: 3 g.

  • Endpoint: The induction time is determined as the time taken to reach the inflection point of the conductivity curve, which corresponds to the rapid formation of volatile oxidation products.

Biological Activity: NF-κB Reporter Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory activity of this compound by measuring the inhibition of NF-κB activation in response to an inflammatory stimulus (lipopolysaccharide, LPS). The biological activity of gamma-linolenic acid (GLA), the active form of the ethyl ester, is known to involve the regulation of NF-κB and AP-1.[1]

  • Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter construct.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 2 hours, followed by stimulation with 100 ng/mL LPS for 6 hours.

  • Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Analytical Chemistry cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison Supplier_A Supplier A Purity Purity (GC-MS) Supplier_A->Purity Stability Oxidative Stability (Rancimat) Supplier_A->Stability Bioactivity Biological Activity (NF-κB Assay) Supplier_A->Bioactivity Supplier_B Supplier B Supplier_B->Purity Supplier_B->Stability Supplier_B->Bioactivity Supplier_C Supplier C Supplier_C->Purity Supplier_C->Stability Supplier_C->Bioactivity Comparison Comparative Analysis Purity->Comparison Stability->Comparison Bioactivity->Comparison

Caption: Workflow for the comparative analysis of this compound.

Signaling Pathway

Gamma-linolenic acid (GLA), the biologically active form of this compound, is known to modulate inflammatory signaling pathways. One such pathway is the LKB1-AMPK-mTOR pathway, which is involved in regulating lipid metabolism and autophagy.[2][3] The following diagram depicts a simplified representation of this pathway.

G GLA Gamma-Linolenic Acid (GLA) LKB1 LKB1 GLA->LKB1 activates AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR inhibits Lipid_Metabolism Lipid Metabolism Regulation AMPK->Lipid_Metabolism promotes Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Simplified LKB1-AMPK-mTOR signaling pathway modulated by GLA.

References

Comparative Guide to Antibody Cross-Reactivity with Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the specificity of antibodies targeting Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, the ethyl ester of gamma-linolenic acid (GLA). A comprehensive search of publicly available literature and commercial datasheets reveals a lack of specific quantitative data on the cross-reactivity of antibodies with this particular molecule . Immunoassays for individual fatty acid ethyl esters are not commonly reported, with analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the standard for their quantification.

Therefore, this document provides a framework for understanding and evaluating potential antibody cross-reactivity with this compound. It outlines the principles of antibody recognition for small molecules (haptens), details the experimental protocols necessary to determine cross-reactivity, and presents illustrative data to guide researchers in their own assessments.

Principles of Antibody Cross-Reactivity with Fatty Acid Ethyl Esters

This compound is a small lipid molecule. For an antibody to be generated against it, it must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). The resulting antibodies will recognize a specific three-dimensional shape, or epitope, of the molecule. Cross-reactivity occurs when these antibodies bind to molecules other than the original antigen.

For a hypothetical antibody raised against this compound, potential cross-reactivity would be expected with molecules that share structural similarities, such as:

  • The parent fatty acid: Gamma-linolenic acid (GLA). The primary difference is the ethyl ester group versus a carboxylic acid group.

  • Other esters of GLA: Methyl or propyl esters of GLA would be highly likely to cross-react.

  • Positional and geometric isomers: Isomers of octadecatrienoate with different double bond positions (e.g., alpha-linolenic acid ethyl ester) or configurations (e.g., trans isomers) may show varying degrees of cross-reactivity.

  • Other fatty acid ethyl esters: Molecules like the ethyl esters of linoleic acid or oleic acid, which differ in the number of double bonds, would be important to test.

The degree of cross-reactivity depends on how much of the cross-reactant's structure is recognized by the antibody's binding site (paratope).

cluster_antigen Immunogen cluster_antibody Generated Antibody cluster_reactants Potential Cross-Reactants Antigen {this compound | (Target Antigen)} Antibody Anti-GLA Ethyl Ester Antibody Antigen->Antibody Binds with High Affinity GLA Gamma-Linolenic Acid (Free Acid) Antibody->GLA Potential Cross-Reactivity ALA Alpha-Linolenic Acid Ethyl Ester (Positional Isomer) Antibody->ALA Potential Cross-Reactivity LA Linoleic Acid Ethyl Ester (Fewer Double Bonds) Antibody->LA Potential Cross-Reactivity Other_Esters Other GLA Esters (e.g., Methyl, Propyl) Antibody->Other_Esters High Likelihood of Cross-Reactivity

Figure 1. Logical diagram of potential antibody cross-reactivity.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

The most common method for determining the specificity of an antibody against a small molecule is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of a test compound to compete with the target antigen for binding to a limited amount of antibody.

Detailed Methodology:
  • Preparation of Antigen-Coated Plates:

    • Synthesize a conjugate of this compound with a coating protein (e.g., BSA) that is different from the carrier protein used for immunization.

    • Coat a 96-well microtiter plate with this conjugate at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash again.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compounds (potential cross-reactants) and the standard (this compound) in assay buffer.

    • In a separate plate or tubes, mix equal volumes of each dilution of the test compounds/standard with a constant, limiting concentration of the primary antibody.

    • Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free compounds.

  • Incubation and Detection:

    • Transfer the antibody-compound mixtures to the antigen-coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature. During this step, any antibody that is not already bound to a compound in the solution will bind to the antigen coated on the plate.

    • Wash the plate thoroughly to remove unbound antibodies and compounds.

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype. Incubate for 1 hour.

    • Wash the plate again.

    • Add the enzyme's substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance (optical density, OD) at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the concentration of the standard. The signal is inversely proportional to the concentration of the free compound in the sample.

    • Determine the IC50 value for the standard and each test compound. The IC50 is the concentration of the compound that causes 50% inhibition of the antibody binding to the coated antigen.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r2 Incubate Dilutions with Primary Antibody r1 Prepare Serial Dilutions of Standard & Test Compounds r1->r2 d1 Transfer Mixture to Coated Plate & Incubate r2->d1 Transfer to Plate d2 Wash d1->d2 d3 Add Enzyme-Conjugated Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add Substrate & Incubate d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance (OD) d6->d7 a1 Calculate IC50 for Each Compound d7->a1 a2 Calculate % Cross-Reactivity a1->a2

Figure 2. Workflow for Competitive ELISA to determine antibody cross-reactivity.

Data Presentation: Illustrative Comparison

The following tables represent how cross-reactivity data for two hypothetical antibodies (Antibody A and Antibody B) would be structured. Note: This is illustrative data, as no published results were found.

Table 1: Cross-Reactivity Profile of Hypothetical Antibody A (Raised against this compound-KLH)

CompoundIC50 (ng/mL)% Cross-ReactivityNotes
This compound (Standard) 25 100% Target Antigen
Mthis compound3083.3%High cross-reactivity due to similar ester structure.
Gamma-Linolenic Acid (Free Acid)25010.0%Moderate cross-reactivity; recognizes the fatty acid chain.
Ethyl 9(Z),12(Z),15(Z)-octadecatrienoate (α-Linolenate)5005.0%Lower cross-reactivity due to different double bond positions.
Ethyl 9(Z),12(Z)-octadecadienoate (Linoleate)> 1000< 2.5%Minimal cross-reactivity; differs in number of double bonds.
Ethyl 9(Z)-octadecenoate (Oleate)> 1000< 2.5%Negligible cross-reactivity.

Table 2: Cross-Reactivity Profile of Hypothetical Antibody B (A more specific monoclonal antibody)

CompoundIC50 (ng/mL)% Cross-ReactivityNotes
This compound (Standard) 15 100% Target Antigen
Mthis compound10015.0%Specificity appears to involve the ethyl group.
Gamma-Linolenic Acid (Free Acid)> 2000< 0.75%Highly specific for the esterified form.
Ethyl 9(Z),12(Z),15(Z)-octadecatrienoate (α-Linolenate)> 2000< 0.75%Highly specific for the correct isomer.
Ethyl 9(Z),12(Z)-octadecadienoate (Linoleate)Not Detected< 0.1%No significant cross-reactivity.
Ethyl 9(Z)-octadecenoate (Oleate)Not Detected< 0.1%No significant cross-reactivity.

Conclusion

While direct experimental data on antibody cross-reactivity with this compound is currently unavailable in the public domain, this guide provides the necessary theoretical and practical framework for researchers to perform such an evaluation. The specificity of an antibody for this molecule must be empirically determined using methods such as competitive ELISA. Key compounds to test for cross-reactivity include the parent free fatty acid, other esters of the same fatty acid, and the ethyl esters of structurally related fatty acids. The generation of highly specific monoclonal antibodies would likely be required to distinguish this compound from its close chemical relatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate and structurally related fatty acid ethyl esters (FAEEs), including ethyl stearate, ethyl oleate, ethyl linoleate, and ethyl linolenate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings.

Chemical Structures and Nomenclature

Below are the chemical structures and IUPAC names for the compounds discussed in this guide.

  • This compound

    • IUPAC Name: ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate[1][2]

  • Ethyl linolenate

    • IUPAC Name: ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[3]

  • Ethyl linoleate

    • IUPAC Name: ethyl (9Z,12Z)-octadeca-9,12-dienoate[4]

  • Ethyl oleate

    • IUPAC Name: ethyl (9Z)-octadec-9-enoate

  • Ethyl stearate

    • IUPAC Name: ethyl octadecanoate

dot

G cluster_compounds Fatty Acid Ethyl Esters cluster_analysis Spectroscopic Analysis C1 Ethyl 8(Z),11(Z),14(Z)- octadecatrienoate A1 ¹H NMR C1->A1 Predicted Data A2 ¹³C NMR C1->A2 Predicted Data A3 Mass Spectrometry C1->A3 Predicted Data A4 Infrared Spectroscopy C1->A4 Predicted Data C2 Ethyl linolenate (Analogue) C2->A1 Experimental Data C2->A2 Experimental Data C2->A3 Experimental Data C2->A4 Experimental Data C3 Ethyl linoleate C3->A1 Experimental Data C3->A2 Experimental Data C3->A3 Experimental Data C3->A4 Experimental Data C4 Ethyl oleate C4->A1 Experimental Data C4->A2 Experimental Data C4->A3 Experimental Data C4->A4 Experimental Data C5 Ethyl stearate C5->A1 Experimental Data C5->A2 Experimental Data C5->A3 Experimental Data C5->A4 Experimental Data

Figure 1. Logical workflow illustrating the spectroscopic analysis of this compound and its related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the compared fatty acid ethyl esters.

¹H NMR Spectroscopy Data

Table 1. ¹H NMR Chemical Shifts (δ, ppm) for Ethyl Esters in CDCl₃

Functional GroupEthyl stearateEthyl oleateEthyl linoleateEthyl linolenate
CH₃ (terminal) 0.88 (t)0.88 (t)0.89 (t)0.97 (t)
-(CH₂)n- 1.25 (m)1.28 (m)1.30 (m)1.30 (m)
CH₂-C=O 2.28 (t)2.28 (t)2.28 (t)2.30 (t)
O-CH₂-CH₃ 4.12 (q)4.12 (q)4.12 (q)4.12 (q)
O-CH₂-CH₃ 1.25 (t)1.25 (t)1.25 (t)1.25 (t)
=C-H -5.34 (m)5.36 (m)5.35 (m)
=C-CH₂-C= --2.77 (t)2.81 (m)
C=C-CH₂ -2.01 (m)2.05 (m)2.05 (m)

Note: Data compiled from various sources. Chemical shifts are approximate and can vary based on experimental conditions.

¹³C NMR Spectroscopy Data

Table 2. ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl Esters in CDCl₃

Carbon AtomEthyl stearateEthyl oleateEthyl linoleateEthyl linolenate
C=O 173.9173.3173.3173.3
O-CH₂ 60.160.160.160.1
O-CH₂-CH₃ 14.314.314.314.3
CH₂-C=O 34.434.434.434.4
-(CH₂)n- 22.7-31.922.7-31.922.6-31.522.6-31.5
CH₃ (terminal) 14.114.114.114.1
=CH -129.7, 130.0127.8, 128.0, 130.2, 130.2127.1, 128.2, 128.3, 130.2, 130.3, 131.9
=C-CH₂-C= --25.625.6
C=C-CH₂ -27.227.227.2

Note: Data compiled from various sources, including SpectraBase.[5] Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry Data

Table 3. Key Mass Spectral Fragments (m/z) for Ethyl Esters

CompoundMolecular Ion [M]⁺[M-OC₂H₅]⁺McLafferty RearrangementOther Key Fragments
Ethyl stearate 31226788101, 57, 43
Ethyl oleate 3102658869, 55, 41
Ethyl linoleate 3082638867, 81, 95
Ethyl linolenate [3]3062618879, 93, 107

Note: Fragmentation patterns are based on Electron Ionization (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy Data

Table 4. Characteristic IR Absorption Frequencies (cm⁻¹) for Ethyl Esters

Functional GroupEthyl stearateEthyl oleateEthyl linoleateEthyl linolenate
C-H (sp³) 2924, 28532925, 28542927, 28552928, 2856
C=O (ester) 1740174217431744
C-O (ester) 1175117311701168
=C-H (cis) -300530093010
C=C (cis) -165516551655

Note: Frequencies are approximate and can vary based on the physical state of the sample (neat, solution, etc.).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of fatty acid ethyl esters. Instrument parameters should be optimized for the specific instrument and sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the fatty acid ethyl ester in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the fatty acid ethyl ester (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • GC Conditions :

    • Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS, DB-WAX).

    • Set the injector temperature to 250-280 °C.

    • Use a temperature program, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C and holding for 5-10 minutes.[6]

    • Use helium as the carrier gas at a constant flow rate.[6]

  • MS Conditions :

    • Use Electron Ionization (EI) at 70 eV.

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

    • Scan a mass range of m/z 40-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition :

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or clean ATR crystal before analyzing the sample.

dot

G cluster_workflow Spectroscopic Identification Workflow start Sample of Fatty Acid Ethyl Ester step1 Prepare Sample for each Technique start->step1 step2 Acquire Spectroscopic Data (NMR, MS, IR) step1->step2 step3 Process and Analyze Spectra step2->step3 step4 Compare Experimental Data with Reference Tables step3->step4 decision Data Match? step4->decision result1 Compound Identified decision->result1 Yes result2 Further Analysis Required decision->result2 No

Figure 2. A generalized workflow for the spectroscopic identification of fatty acid ethyl esters.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and related compounds. For definitive structural elucidation, it is recommended to acquire experimental data for the specific compound of interest and utilize a combination of these spectroscopic techniques.

References

A Comparative Guide to Ethyl and Methyl Esters of 8(Z),11(Z),14(Z)-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate and its corresponding methyl ester derivative. Both compounds are esterified forms of Dihomo-γ-linolenic acid (DGLA), a biologically significant omega-6 fatty acid. In research and therapeutic development, these esters serve as more stable pro-drugs to deliver DGLA to cells and tissues. DGLA is a critical precursor to anti-inflammatory eicosanoids, such as Prostaglandin E1 (PGE1), making its effective delivery a key consideration for studies in inflammation and cellular signaling.[1][2]

Physicochemical Properties

The primary difference between the two derivatives lies in the alcohol group attached to the carboxylic acid head of the fatty acid—an ethyl group (-CH2CH3) versus a methyl group (-CH3). This minor structural change results in slight differences in molecular weight and formula, which may influence properties like solubility and viscosity. Both are typically supplied as solutions in ethanol (B145695) and require storage at low temperatures to prevent degradation.[3][4][5][6]

PropertyEthyl 8(Z),11(Z),14(Z)-eicosatrienoateMethyl 8(Z),11(Z),14(Z)-eicosatrienoate
Synonyms Ethyl DGLA, Ethyl dihomo-γ-linolenateMethyl DGLA, Methyl dihomo-γ-linolenate
CAS Number 55968-21-3[3][5]21061-10-9[4][6][7]
Molecular Formula C22H38O2[3][5]C21H36O2[4][6][8][9][10]
Molecular Weight 334.5 g/mol [3][5]320.5 g/mol [6][8][9]
Purity ≥98%[3]≥98%[4][7]
Storage -20°C[3][4]-20°C[4]
Supplied As A solution in ethanol[3]A solution in ethanol[4]
Biochemical Performance and Metabolism

In a biological context, both ethyl and methyl esters are designed to be hydrolyzed by cellular esterases to release the free fatty acid, DGLA.[11] This is the rate-limiting step for its entry into metabolic pathways. While direct comparative studies on the hydrolysis rates of these specific esters are limited, the choice between them often comes down to experimental design. For instance, in studies involving ethanol as a vehicle or metabolite, using the methyl ester can help avoid confounding variables from the hydrolysis of the ethyl ester.

Once released, DGLA is metabolized via several key pathways that produce signaling molecules with generally anti-inflammatory and anti-proliferative properties.[1][12]

  • Cyclooxygenase (COX) Pathway : DGLA is converted by COX-1 and COX-2 enzymes into prostaglandins (B1171923) of the 1-series, notably PGE1, which has anti-inflammatory effects.[1][2]

  • Lipoxygenase (LOX) Pathway : DGLA can be metabolized by 15-lipoxygenase to form 15-hydroxyeicosatrienoic acid (15-HETrE), which also possesses anti-inflammatory properties and can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[1]

  • Competition with Arachidonic Acid (AA) : DGLA competes with arachidonic acid for the same enzymes (COX and LOX), thereby reducing the production of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes.[2][13]

FeatureEthyl Ester DerivativeMethyl Ester Derivative
Biological Role Pro-drug for Dihomo-γ-linolenic acid (DGLA).[3]Pro-drug for Dihomo-γ-linolenic acid (DGLA).[4]
Mechanism of Action Hydrolyzed by cellular esterases to release free DGLA.[11]Hydrolyzed by cellular esterases to release free DGLA.
Primary Metabolites Prostaglandin E1 (PGE1), 15-HETrE.[1]Prostaglandin E1 (PGE1), 15-HETrE.[1]
Key Advantage May be preferred in studies where methanol (B129727) is to be avoided.Often used as a standard for fatty acid analysis (FAME).[14] Avoids introducing ethanol into the system.
Reported Biological Effects Dietary administration in rabbits increased PGE1 and PGE2 secretion.[3]Formulations are used for DGLA-containing diets and supplements.[4][15]

Visualizing Key Pathways and Workflows

To better understand the biological significance and experimental application of these compounds, the following diagrams illustrate the metabolic fate of DGLA and a typical workflow for assessing its activity.

DGLA_Metabolic_Pathway cluster_delivery Prodrug Delivery cluster_pathways Metabolic Conversion cluster_products Bioactive Products Ethyl_Ester Ethyl 8,11,14- Eicosatrienoate Esterases Cellular Esterases Ethyl_Ester->Esterases Hydrolysis Methyl_Ester Methyl 8,11,14- Eicosatrienoate Methyl_Ester->Esterases Hydrolysis DGLA Dihomo-γ-Linolenic Acid (DGLA) COX COX-1 / COX-2 DGLA->COX LOX 15-Lipoxygenase DGLA->LOX Desaturase Δ5-Desaturase (Rate-Limited) DGLA->Desaturase PGE1 Prostaglandin E1 (PGE1) COX->PGE1 Anti-inflammatory HETrE 15-HETrE LOX->HETrE Anti-inflammatory AA Arachidonic Acid (AA) Desaturase->AA Pro-inflammatory precursor Esterases->DGLA

Caption: Metabolic pathway of DGLA delivered via ester prodrugs.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Sample Processing & Analysis cluster_result Outcome A 1. Culture Macrophages (e.g., THP-1, RAW 264.7) B 2. Treat cells with Ethyl or Methyl DGLA A->B C 3. Incubate for defined period (e.g., 24h) B->C D 4. Collect Cell Supernatant C->D E 5. Eicosanoid Extraction (e.g., Solid Phase Extraction) D->E F 6. Quantify PGE1 (ELISA or LC-MS) E->F G 7. Compare PGE1 Production F->G

Caption: Workflow for comparing eicosanoid production from DGLA esters.

Experimental Protocols

Protocol 1: General Synthesis of Fatty Acid Esters

This protocol describes a general method for the synthesis of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) from the free fatty acid (DGLA) using an acid catalyst. Boron trifluoride (BF3) in the corresponding alcohol is a common and effective reagent.[14]

Materials:

  • Dihomo-γ-linolenic acid (DGLA)

  • 12-14% Boron trifluoride in methanol (for FAMEs) OR 12-14% Boron trifluoride in ethanol (for FAEEs)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution or distilled water

  • Anhydrous sodium sulfate (B86663)

  • Micro-reaction vessels (5-10 mL) with screw caps

  • Heating block or water bath

Procedure:

  • Weigh 1-25 mg of DGLA into a micro-reaction vessel.

  • Add 2 mL of the appropriate BF3-alcohol solution (BF3-methanol for methyl ester, BF3-ethanol for ethyl ester).[14]

  • Securely cap the vessel and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.

  • Cool the vessel to room temperature.

  • Add 1 mL of hexane and 1 mL of water or saturated NaCl solution to the vessel.

  • Shake vigorously for 30 seconds to extract the fatty acid esters into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.

  • The resulting solution contains the purified fatty acid ester, ready for analysis (e.g., by GC-MS) or for use in cell culture experiments after solvent evaporation and re-solubilization in a suitable vehicle like ethanol or DMSO.

Protocol 2: In Vitro Assay for PGE1 Production in Macrophages

This protocol outlines a method to compare the efficacy of ethyl and methyl DGLA in promoting the synthesis of the anti-inflammatory eicosanoid PGE1 in a macrophage cell line.[16][17]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate and Methyl 8(Z),11(Z),14(Z)-eicosatrienoate stock solutions (e.g., in ethanol)

  • Phosphate-buffered saline (PBS)

  • PGE1 ELISA Kit or access to LC-MS/MS for eicosanoid analysis

  • Cell culture plates (24-well)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density that allows them to reach ~80% confluency on the day of the experiment. For THP-1 cells, differentiate them into macrophage-like cells using PMA for 48 hours prior to the experiment.

  • Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentrations of ethyl DGLA and methyl DGLA (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of ethanol used for the stock solutions).

  • Cell Treatment: Remove the old medium from the cells, wash once with PBS, and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator. This allows for the uptake and metabolism of the DGLA esters.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into clean microcentrifuge tubes. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store samples at -80°C until analysis.[16]

  • PGE1 Quantification: Measure the concentration of PGE1 in the supernatants using a commercial Prostaglandin E1 ELISA kit, following the manufacturer’s instructions.[18] Alternatively, for broader profiling, use solid-phase extraction to isolate eicosanoids followed by quantification via LC-MS/MS.

  • Data Analysis: Normalize the PGE1 concentrations to the cell number or total protein content in each well. Compare the PGE1 production in cells treated with the ethyl ester versus the methyl ester and the vehicle control.

Conclusion

Both Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate and its methyl ester are effective reagents for delivering the key fatty acid DGLA in a research setting. They share the same metabolic fate, primarily leading to the production of anti-inflammatory eicosanoids.[1] There is currently a lack of published data directly comparing the cellular uptake, hydrolysis efficiency, or biological potency of the two ester forms. Therefore, the choice between them is typically guided by the specific requirements of the experimental design, such as the need to avoid ethanol or methanol as a potential confounder. For most applications, their performance can be considered comparable.

References

A Comparative Guide to Assessing the Purity of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for assessing the purity of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate (EGLA), also known as Ethyl γ-linolenate, a critical polyunsaturated fatty acid ethyl ester. This document outlines key experimental protocols and offers a framework for the objective comparison of EGLA standards from various suppliers.

Commercial Availability and Stated Purity

Several chemical suppliers offer EGLA standards, typically with a stated purity of greater than or equal to 98%. While this provides a baseline, independent verification is crucial for rigorous scientific applications. The following table summarizes the stated purities from a selection of commercial vendors.

SupplierProduct NameCAS NumberStated Purity
LarodanThis compound2347415-30-7>98%[1]
Cayman Chemical8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester2347415-30-7≥98%[2]
PharmaffiliatesEthyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate2347415-30-7Not specified

Methodologies for Purity Assessment

The purity of EGLA standards can be determined using several analytical techniques. The most common and reliable methods include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like fatty acid ethyl esters.[3][4] The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column, and the FID provides a response that is proportional to the mass of the carbon-containing analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is another powerful separation technique suitable for the analysis of EGLA.[5] While EGLA does not possess a strong chromophore for UV detection at higher wavelengths, its isolated double bonds allow for detection at lower UV wavelengths (around 200-215 nm).[5] This method is particularly useful for identifying non-volatile impurities that would not be detected by GC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for the purity determination of organic compounds without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[8][9]

Experimental Protocols

GC-FID Protocol for EGLA Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the EGLA standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Prepare a series of calibration standards of a certified EGLA reference material in the same solvent.

2. GC-FID Conditions:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating fatty acid ethyl esters.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the EGLA peak based on its retention time compared to the certified reference standard.

  • Calculate the area percentage of the EGLA peak relative to the total area of all peaks in the chromatogram to determine the purity. For higher accuracy, use a calibration curve generated from the certified reference standards.

HPLC-UV Protocol for EGLA Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the EGLA standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of a certified EGLA reference material in the mobile phase.

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the EGLA peak by comparing its retention time with that of the certified reference standard.

  • Determine the purity by calculating the area percentage of the EGLA peak relative to the total peak area. A calibration curve can be used for more precise quantification.

qNMR Protocol for EGLA Purity Assessment

1. Sample and Standard Preparation:

  • Accurately weigh a specific amount of the EGLA standard (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., 5 mg of maleic acid or another suitable standard with non-overlapping signals) into the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube and dissolve the contents completely.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T1 value, typically 30-60 seconds for quantitative analysis).

    • Number of scans (NS): 16 or higher for a good signal-to-noise ratio.

    • Acquisition time (AQ): At least 3 seconds.

3. Data Processing and Analysis:

  • Process the FID with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of EGLA (e.g., the ethyl ester CH₂ quartet) and a signal of the internal standard.

  • Calculate the purity of the EGLA standard using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described purity assessment methodologies.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh EGLA Standard dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for EGLA purity assessment using GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis weigh Weigh EGLA Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (205 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for EGLA purity assessment using HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis weigh_sample Weigh EGLA Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for EGLA absolute purity determination by qNMR.

Data Presentation for Comparison

To facilitate a direct comparison of the purity of EGLA standards from different suppliers, all quantitative data should be summarized in a clearly structured table. This allows for an at-a-glance assessment of the performance of each standard according to the different analytical methods.

SupplierLot NumberStated Purity (%)GC-FID Purity (%)HPLC-UV Purity (%)qNMR Purity (%)
Supplier AXXXXXX>98[Experimental Value][Experimental Value][Experimental Value]
Supplier BYYYYYY≥98[Experimental Value][Experimental Value][Experimental Value]
Supplier CZZZZZZ>98[Experimental Value][Experimental Value][Experimental Value]

Conclusion

The objective assessment of the purity of this compound standards is crucial for maintaining the integrity of research and development activities. While suppliers provide a stated purity, independent verification using validated analytical methods such as GC-FID, HPLC-UV, and qNMR is highly recommended. This guide provides the necessary framework and detailed protocols for researchers to conduct their own comprehensive purity assessments and make informed decisions when selecting an EGLA standard for their specific applications. The use of multiple analytical techniques will provide a more complete picture of the standard's purity, accounting for both volatile and non-volatile impurities.

References

A Comparative Analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate and Other Fatty Acid Ethyl Esters for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fatty acid ethyl esters (FAEEs) is critical for experimental success. This guide provides a comparative benchmark of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate against other commonly used FAEEs, including ethyl oleate, ethyl linoleate (B1235992), and ethyl eicosapentaenoate. The comparison focuses on key physicochemical properties, solvent characteristics, and biological activities, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The structural differences among these FAEEs, primarily the degree of unsaturation, significantly influence their physical properties. The following table summarizes key physicochemical data for the selected esters. It is important to note that experimental data for this compound is limited, and thus, some values are computed estimations.

PropertyThis compoundEthyl OleateEthyl LinoleateEthyl Eicosapentaenoate (EPA-EE)
Molecular Formula C₂₀H₃₄O₂C₂₀H₃₈O₂C₂₀H₃₆O₂C₂₂H₃₄O₂
Molecular Weight ( g/mol ) 306.5310.5308.5330.5
Number of Double Bonds 3125
Density (g/cm³ at 20°C) ~0.9 (estimated)0.870–0.880[1]~0.876~0.9 (estimated)
Boiling Point (°C) Not available~195–200 (reduced pressure)[1]388Not available
Melting Point (°C) Not available-3225Not available
Kinematic Viscosity (cSt at 25°C) Not available4.6[2]5.4231Not available

Oxidative Stability

Oxidative stability is a critical parameter, particularly for applications where the FAEE may be exposed to air, light, or elevated temperatures. The presence of double bonds in the fatty acid chain makes these esters susceptible to oxidation. Generally, the higher the degree of unsaturation, the lower the oxidative stability.

Experimental Protocol: Rancimat Method

The oxidative stability of FAEEs is commonly determined using the Rancimat method (EN 14112).[2][3][4] This accelerated aging test involves passing a stream of air through the sample at a constant elevated temperature (e.g., 110°C).[2] As the FAEE oxidizes, volatile secondary reaction products are formed, which are then absorbed in a measuring vessel containing deionized water. The induction time is the time until a rapid increase in the conductivity of the water is detected, signifying the end of the sample's resistance to oxidation.[5]

Comparative Data:

Fatty Acid Ethyl EsterNumber of Double BondsExpected Oxidative Stability (Induction Time)
Ethyl Oleate1Highest
Ethyl Linoleate2Intermediate
This compound3Lower
Ethyl Eicosapentaenoate (EPA-EE)5Lowest

Studies on various oils have shown that those rich in linolenic acid (three double bonds) have shorter induction times compared to those rich in oleic acid (one double bond).[8][9] Furthermore, ethyl eicosapentaenoate has been shown to oxidize rapidly, even at low temperatures, with an induction period significantly shorter than that of ethyl linoleate and ethyl linolenate.[10]

Viscosity

The viscosity of a FAEE is a crucial factor in its application as a solvent, vehicle for drug delivery, or in industrial processes. Viscosity is influenced by temperature and the molecular structure of the ester.

Experimental Protocol: Viscometry

The kinematic viscosity of FAEEs can be determined using a viscometer, such as a standard ВПЖ-2 viscometer, following established protocols like ASTM D445.[11] The measurement involves determining the time it takes for a specific volume of the liquid to flow under gravity through a calibrated capillary at a controlled temperature.

Comparative Data:

Fatty Acid Ethyl EsterKinematic Viscosity (cSt) at 25°CKinematic Viscosity (cSt) at 40°C
Ethyl Oleate4.6[2]~3.5 (estimated from trends)
Ethyl Linoleate5.4231Not available
This compoundNot availableNot available
Ethyl Eicosapentaenoate (EPA-EE)Not availableNot available

Data indicates that for a given carbon chain length, viscosity tends to increase with the degree of unsaturation, although this can be influenced by other factors.

Solvent Properties

FAEEs are effective non-polar solvents for a range of lipophilic compounds. Their miscibility with other common laboratory solvents is a key consideration for their use in various experimental setups.

Experimental Protocol: Visual Miscibility Assessment

A common and straightforward method to determine miscibility is by visual inspection. Equal volumes of the FAEE and the test solvent are mixed, and the resulting solution is observed for the formation of a single homogeneous phase or the presence of layers, which would indicate immiscibility. More precise methods include chromatographic analysis and viscometry.

Comparative Miscibility Data:

Based on the principle of "like dissolves like," FAEEs, being non-polar, are generally miscible with other non-polar organic solvents and immiscible with polar solvents like water.

SolventEthyl OleateEthyl LinoleateThis compoundEthyl Eicosapentaenoate
Water Insoluble[1][12]InsolubleInsoluble (Expected)Insoluble (Expected)
Ethanol (B145695) Soluble[1][12]Soluble[13]Soluble[14]Soluble
Ether Soluble[1][12]SolubleSoluble (Expected)Soluble (Expected)
Chloroform Soluble[2]SolubleSoluble (Expected)Soluble (Expected)
Hexane SolubleSolubleSoluble (Expected)Soluble (Expected)
Acetone SolubleSolubleSoluble (Expected)Soluble (Expected)
DMSO SolubleSoluble[13]Soluble (Expected)Soluble

Biological Activity and Signaling Pathways

Fatty acid ethyl esters are not merely inert solvents; they are biologically active molecules that can modulate cellular signaling pathways. Their formation in the body is linked to ethanol metabolism, and they have been implicated in the cellular injury associated with alcohol abuse.

FAEE Synthesis and Cellular Release

The synthesis of FAEEs is catalyzed by FAEE synthases, which are present in various tissues, including the heart and pancreas.[15][16] These enzymes esterify fatty acids to ethanol. The substrate preference of these synthases can vary, with some showing higher activity with unsaturated fatty acids.

FAEE_Synthesis cluster_cell Cell Ethanol Ethanol FAEE_Synthase FAEE Synthase Ethanol->FAEE_Synthase Substrate FattyAcids Fatty Acids FattyAcids->FAEE_Synthase Substrate FAEE Fatty Acid Ethyl Esters FAEE_Synthase->FAEE Product Cellular_Injury Cellular Injury FAEE->Cellular_Injury

Caption: Intracellular synthesis of FAEEs.

Modulation of Calcium Signaling

FAEEs have been shown to disrupt intracellular calcium homeostasis, a key signaling mechanism in many cellular processes. They can induce a sustained elevation of cytosolic Ca²⁺, which can lead to mitochondrial dysfunction and ultimately cell death.[3][4] This effect is particularly relevant in the context of alcohol-induced pancreatitis.[4]

Calcium_Signaling FAEE Fatty Acid Ethyl Esters Ca_Overload Cytosolic Ca²⁺ Overload FAEE->Ca_Overload induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Cell_Death Acinar Cell Necrosis ATP_Depletion->Cell_Death

Caption: FAEE-induced disruption of calcium signaling.

Involvement in cAMP Signaling

The cyclic AMP (cAMP) signaling pathway is another crucial intracellular communication system that can be affected by FAEEs. While the direct mechanisms are still under investigation, alterations in cAMP levels can impact a wide range of cellular functions, including metabolism, inflammation, and cell proliferation. The interplay between cAMP and calcium signaling pathways is also a critical aspect of cellular regulation.[17][18]

cAMP_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates FAEE Fatty Acid Ethyl Esters FAEE->cAMP modulates

Caption: Overview of the cAMP signaling pathway and potential modulation by FAEEs.

Conclusion

The choice between this compound and other fatty acid ethyl esters depends heavily on the specific requirements of the application.

  • Ethyl Oleate offers the highest oxidative stability and is a well-characterized solvent and vehicle for lipophilic compounds.

  • Ethyl Linoleate provides a balance of properties with a higher degree of unsaturation than ethyl oleate.

  • This compound , being more unsaturated, is expected to have lower oxidative stability but may offer unique biological activities related to its specific fatty acid structure. Its solvent properties are likely similar to other long-chain FAEEs.

  • Ethyl Eicosapentaenoate (EPA-EE) is the most unsaturated and least stable of the compared esters, making it suitable for applications where its specific biological effects as an omega-3 fatty acid are paramount, but careful handling is required to prevent oxidation.

Researchers should carefully consider these trade-offs in stability, viscosity, and biological activity when selecting the optimal FAEE for their studies. Further experimental data on this compound is needed to provide a more definitive comparison.

References

Differentiating Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate from its Isomers by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of fatty acid ethyl ester (FAEE) isomers is a critical challenge in various fields, including lipidomics, biomarker discovery, and pharmaceutical analysis. Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a less common isomer of the widely studied ethyl α-linolenate and ethyl γ-linolenate, presents a unique analytical challenge. This guide provides a comparative overview of the differentiation of these C18:3 FAEE isomers using tandem mass spectrometry (MS/MS), supported by experimental data and detailed methodologies.

Distinguishing Isomers: The Power of Fragmentation

While this compound and its isomers, such as ethyl α-linolenate (9Z,12Z,15Z) and ethyl γ-linolenate (6Z,9Z,12Z), are indistinguishable by their molecular weight, their distinct double bond positions lead to characteristic fragmentation patterns upon collision-induced dissociation (CID) in MS/MS analysis. These unique "fingerprints" allow for their unambiguous identification.

Under electron ionization (EI), fatty acid ethyl esters typically exhibit a characteristic McLafferty rearrangement ion at m/z 88 and a fragment corresponding to the loss of an ethoxide group ([M-45]⁺)[1][2]. However, the key to differentiating positional isomers lies in the diagnostic ions generated from cleavages along the fatty acid chain, which are influenced by the double bond locations.

Comparative Analysis of MS/MS Fragmentation

The following table summarizes the key diagnostic ions for the differentiation of this compound and its common isomers. The fragmentation data for ethyl α-linolenate and ethyl γ-linolenate are inferred from studies on their corresponding methyl esters, as the fragmentation patterns are expected to be analogous[3]. The predicted fragmentation for this compound is based on established fragmentation principles of polyunsaturated fatty acids.

Diagnostic Ion (m/z)This compound (Predicted)Ethyl α-linolenate (9Z,12Z,15Z)[3]Ethyl γ-linolenate (6Z,9Z,12Z)[3]Fragmentation Origin
[M-C₂H₅O]⁺ 261261261Loss of the ethoxy group from the molecular ion.
α-cleavage ions 222236194Cleavage at the carbon-carbon bond adjacent to the double bond closest to the carboxyl group.
ω-cleavage ions 122108150Cleavage at the carbon-carbon bond adjacent to the double bond closest to the methyl end.
Hydrocarbon fragments Various79 (base peak for cis-12)79 (prominent)Characteristic hydrocarbon ions resulting from cleavages within the fatty acid chain.

Note: The relative abundance of these ions is crucial for confident identification. For instance, the position of the cis double bond at the 12-position in α-linolenic acid methyl ester results in a base peak at m/z 79[3].

Experimental Protocol: GC-MS/MS Analysis of C18:3 FAEE Isomers

This section outlines a general protocol for the separation and identification of this compound and its isomers using gas chromatography-tandem mass spectrometry (GC-MS/MS).

1. Sample Preparation:

  • Esterification: If starting from free fatty acids, convert them to ethyl esters using a standard method, such as reaction with ethanol (B145695) in the presence of an acid catalyst (e.g., acetyl chloride).

  • Extraction: Extract the FAEEs from the sample matrix using a suitable organic solvent like hexane (B92381) or a mixture of hexane and isopropanol.

  • Purification: If necessary, purify the FAEE fraction using solid-phase extraction (SPE) to remove interfering compounds.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME/FAEE analysis (e.g., a polar cyano-column)[4].

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer capable of MS/MS.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is crucial for separating the isomers. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the molecular ion ([M]⁺) of the C18:3 FAEEs (m/z 306).

    • Collision Gas: Argon.

    • Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions. This typically ranges from 10 to 30 eV.

    • Product Ion Scan: Scan a mass range that includes the expected diagnostic ions (e.g., m/z 50-300).

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating this compound from its isomers using GC-MS/MS.

Differentiating_FAEE_Isomers cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS/MS Analysis cluster_DataAnalysis Data Analysis cluster_Identification Isomer Identification Esterification Esterification (if needed) Extraction Extraction of FAEEs Esterification->Extraction Purification Purification (SPE) Extraction->Purification GC_Separation GC Separation of Isomers Purification->GC_Separation MS_Detection MS Detection (Precursor Ion m/z 306) GC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation Spectrum_Acquisition Acquire Product Ion Spectra MSMS_Fragmentation->Spectrum_Acquisition Diagnostic_Ions Identify Diagnostic Fragment Ions Spectrum_Acquisition->Diagnostic_Ions Comparison Compare with Known Spectra/Predictions Diagnostic_Ions->Comparison Isomer_A Ethyl 8,11,14-octadecatrienoate Comparison->Isomer_A Isomer_B Ethyl α-linolenate Comparison->Isomer_B Isomer_C Ethyl γ-linolenate Comparison->Isomer_C

Caption: Workflow for FAEE Isomer Differentiation.

Conclusion

The differentiation of this compound from its isomers is achievable through careful application of GC-MS/MS. By leveraging the unique fragmentation patterns that arise from the distinct positions of the double bonds, researchers can confidently identify these closely related lipid species. The methodologies and comparative data presented in this guide provide a valuable resource for scientists and professionals working in lipid analysis and related fields. Further research into the MS/MS fragmentation of less common FAEE isomers will continue to enhance the accuracy and scope of lipidomic studies.

References

A Comparative Guide to Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate and Arachidonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate and arachidonic acid ethyl ester, two structurally related fatty acid ethyl esters (FAEEs) with distinct biological activities. As ethyl esters, they serve as effective vehicles for the delivery of their parent polyunsaturated fatty acids (PUFAs) into cells. This compound is the ethyl ester of an omega-6 fatty acid, while arachidonic acid ethyl ester is the esterified form of the well-known pro-inflammatory precursor, arachidonic acid (AA).[1][2][3] Understanding the nuanced differences in their metabolic fates and downstream signaling is crucial for researchers investigating inflammatory processes, cardiovascular health, and cell signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and arachidonic acid ethyl ester is presented below.

PropertyThis compoundArachidonic Acid Ethyl Ester
Synonyms Ethyl (8Z,11Z,14Z)-8,11,14-octadecatrienoateEthyl arachidonate, Ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Molecular Formula C₂₀H₃₄O₂[4][5]C₂₂H₃₆O₂
Molecular Weight 306.5 g/mol [1][4]332.5 g/mol [6]
CAS Number 2347415-30-7[4][5]1808-26-0[6]
Appearance -Clear colorless oil[7]
Solubility Soluble in ethanol[8]Soluble in water at 0.0002209 mg/L at 25°C (est)[6]

Metabolic Pathways and Biological Activities

The profound differences in the biological effects of these two esters stem from the metabolic pathways of their parent fatty acids. Both are omega-6 fatty acids, but their downstream metabolites have largely opposing effects.

The n-6 Fatty Acid Metabolic Pathway

The following diagram illustrates the metabolic cascade of n-6 fatty acids, highlighting the positions of DGLA and AA and their conversion to distinct classes of eicosanoids.

Metabolic_Pathway cluster_0 Metabolic Cascade of n-6 Fatty Acids cluster_1 Eicosanoid Production Linoleic_Acid Linoleic Acid (18:2n-6) DGLA Dihomo-γ-linolenic Acid (DGLA) (from this compound) Linoleic_Acid->DGLA Elongase AA Arachidonic Acid (AA) (from Arachidonic Acid Ethyl Ester) DGLA->AA Δ5-desaturase COX_LOX_DGLA COX & LOX Enzymes DGLA->COX_LOX_DGLA COX_LOX_AA COX & LOX Enzymes AA->COX_LOX_AA Anti_inflammatory Anti-inflammatory Eicosanoids (e.g., PGE₁, 15-HETrE) COX_LOX_DGLA->Anti_inflammatory Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE₂, LTB₄) COX_LOX_AA->Pro_inflammatory

Metabolic pathway of n-6 fatty acids.

This compound delivers DGLA, which is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids.[1][9][10] These include prostaglandin (B15479496) E₁ (PGE₁), which has vasodilatory and anti-proliferative effects, and 15-hydroxyeicosatrienoic acid (15-HETrE), which can inhibit the production of pro-inflammatory leukotrienes from AA.[1][9][10] In contrast, arachidonic acid ethyl ester provides AA, the precursor to potent pro-inflammatory mediators.[3] COX enzymes convert AA to series-2 prostaglandins (B1171923) (like PGE₂) and thromboxanes, while LOX enzymes convert it to series-4 leukotrienes (like LTB₄).[3][11] These molecules are key drivers of inflammation, pain, fever, and platelet aggregation.[3][11][12]

Comparative Biological Performance

The differential metabolism of DGLA and AA results in distinct biological outcomes, which are summarized in the table below.

Biological EffectThis compound (DGLA)Arachidonic Acid Ethyl Ester (AA)
Inflammation Generally anti-inflammatory; its metabolites (PGE₁, 15-HETrE) can suppress inflammation.[1][9][10]Primarily pro-inflammatory; its metabolites (PGE₂, LTB₄) are key mediators of inflammation.[3][11]
Platelet Aggregation Can have antithrombotic effects.[2]Its metabolite, Thromboxane A₂, is a potent stimulator of platelet aggregation.[3]
Vascular Tone Its metabolite, PGE₁, promotes vasodilation.[10]Metabolites have complex and varied effects on vascular tone.
Cell Proliferation Can inhibit smooth muscle cell proliferation.[1][9]Can promote the proliferation of certain cell types.
Immune Response Can modulate the immune response towards a less inflammatory phenotype.Plays a central role in initiating and propagating immune and inflammatory responses.

Experimental Protocols

General Protocol for Quantification of Fatty Acid Ethyl Esters

This protocol outlines a general method for the extraction and quantification of FAEEs from biological samples, such as plasma or cell cultures.

  • Sample Preparation and Internal Standard Spiking:

    • To a known volume or weight of the biological sample (e.g., 500 µL plasma or cell homogenate), add an internal standard. A suitable internal standard would be an odd-chained FAEE, such as heptadecanoic acid ethyl ester, which is not naturally present in the samples.[10]

  • Lipid Extraction:

    • Perform a lipid extraction using a solvent system. A common method is the Folch extraction, which uses a chloroform:methanol mixture. Alternatively, acetone (B3395972) can be used as the extraction solvent.[13]

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic phase containing the lipids.

  • Isolation of Fatty Acid Ethyl Esters:

    • The FAEEs can be isolated from other lipid classes using solid-phase extraction (SPE) with a silica-based sorbent or by thin-layer chromatography (TLC).[13] For TLC, a non-polar developing solvent system like petroleum ether:diethyl ether:acetic acid (75:5:1) is effective.[13]

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • The isolated FAEE fraction is concentrated and then analyzed by GC-MS.

    • The GC separates the individual FAEEs based on their volatility and interaction with the column stationary phase.

    • The MS detects and identifies the FAEEs based on their mass-to-charge ratio and fragmentation patterns.

    • Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the effects of the two ethyl esters on eicosanoid production in a cell-based assay.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Interpretation Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Treatment 2. Treat cells with: - Vehicle Control - this compound - Arachidonic Acid Ethyl Ester Cell_Culture->Treatment Stimulation 3. Stimulate with LPS (to induce inflammation) Treatment->Stimulation Harvest 4. Harvest Supernatant and Cell Lysate Stimulation->Harvest Extraction 5. Eicosanoid Extraction (Solid-Phase Extraction) Harvest->Extraction LC_MS 6. LC-MS/MS Analysis (Quantify PGE₁, PGE₂, etc.) Extraction->LC_MS Comparison 7. Compare Eicosanoid Profiles between treatment groups LC_MS->Comparison

Workflow for comparing eicosanoid production.

In a typical experiment, a cell line capable of producing eicosanoids, such as murine macrophages (e.g., RAW 264.7), would be cultured and then treated with either this compound, arachidonic acid ethyl ester, or a vehicle control. Following an incubation period to allow for the uptake and metabolism of the fatty acids, the cells would be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of eicosanoids. The cell culture supernatant and/or cell lysates would then be collected, and the eicosanoids extracted and quantified using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for a direct comparison of the types and quantities of eicosanoids produced in response to each fatty acid ethyl ester.

Conclusion

This compound and arachidonic acid ethyl ester, despite their structural similarities, exhibit divergent biological effects due to their distinct metabolic fates. The former, as a precursor to the anti-inflammatory DGLA, generally promotes a less inflammatory environment. The latter, delivering the pro-inflammatory AA, is a key initiator of inflammatory cascades. For researchers in drug development and the life sciences, a clear understanding of these differences is paramount for the design of studies investigating inflammation, immunity, and cardiovascular disease, and for the development of targeted therapeutic strategies.

References

A Comparative Guide to the Quantitative Analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative analysis of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ethyl ester, in various biological contexts. Due to the limited availability of quantitative data for this specific isomer, this guide utilizes data from the closely related and biologically significant gamma-linolenic acid (GLA, an 18:3 fatty acid) as a proxy for concentrations in biological matrices. The methodologies presented are broadly applicable to the quantification of fatty acid ethyl esters (FAEEs), including the target compound.

Quantitative Data Comparison
Biological SampleAnalyteConcentration Range (µM)Analytical MethodReference
Human Serumgamma-Linolenic Acid3.64 ± 0.38GC-MS[1]

Note: The concentration of fatty acid ethyl esters, including this compound, is expected to be significantly lower than that of the parent free fatty acid and is often measured in the nM to low µM range, particularly after ethanol (B145695) consumption. The quantification of these esters is a valuable tool for assessing alcohol intake.[2][3][4]

Experimental Protocols

The following section details a representative experimental protocol for the quantification of fatty acid ethyl esters (FAEEs) like this compound in human plasma or serum, based on established gas chromatography-mass spectrometry (GC-MS) methods.[2][4]

Protocol: Quantification of Fatty Acid Ethyl Esters by GC-MS

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human whole blood, plasma, or serum in a glass tube, add an internal standard (e.g., ethyl heptadecanoate).

  • Perform a modified liquid-liquid extraction using a suitable organic solvent system (e.g., hexane).

  • Vortex the mixture thoroughly to ensure efficient extraction of the lipophilic FAEEs.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (containing the FAEEs) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of the reconstituted extract in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at a rate of 20°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the target FAEEs and the internal standard.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis and Quantification:

  • Identify the FAEE peaks based on their retention times and characteristic mass fragments compared to authentic standards.

  • Quantify the concentration of each FAEE by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for FAEE Quantification

experimental_workflow sample Biological Sample (Plasma, Serum, etc.) is_addition Addition of Internal Standard sample->is_addition extraction Liquid-Liquid Extraction (e.g., Hexane) is_addition->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution gcms GC-MS Analysis (SIM Mode) reconstitution->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

While the direct signaling effects of this compound are not well-defined, its parent fatty acid, gamma-linolenic acid (GLA), is known to be a precursor to dihomo-gamma-linolenic acid (DGLA). DGLA can be metabolized into anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1), and can also compete with arachidonic acid (AA), thereby reducing the production of pro-inflammatory eicosanoids. Furthermore, GLA has been shown to inhibit inflammatory responses by regulating the NF-κB and AP-1 signaling pathways.[5][6] It is plausible that the ethyl ester form may serve as a prodrug, delivering the parent fatty acid for subsequent metabolic conversion and biological activity.

signaling_pathway GLA Gamma-Linolenic Acid (GLA) (from Ethyl Ester) DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase NFkB_AP1 NF-κB & AP-1 Signaling GLA->NFkB_AP1 Inhibits PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX AA Arachidonic Acid (AA) DGLA->AA Competes with Anti_Inflammatory Anti-inflammatory Effects PGE1->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory COX, LOX NFkB_AP1->Pro_Inflammatory

Caption: Potential metabolic and signaling pathway of the parent fatty acid.

References

Inter-laboratory Comparison of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty acid ethyl ester. It is designed for researchers, scientists, and drug development professionals to understand the nuances of its measurement and to facilitate the design and interpretation of inter-laboratory comparison studies. While direct inter-laboratory comparison data for this specific compound is not publicly available, this guide synthesizes established analytical techniques for similar fatty acid ethyl esters (FAEEs) to present a framework for such comparisons.

Introduction to this compound Analysis

This compound is the ethyl ester of γ-linolenic acid (GLA). Accurate and precise quantification of this compound is crucial in various research and development areas. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) are the most common and robust methods for the analysis of FAEEs.[1][2][3][4][5][6][7] These techniques offer high sensitivity and specificity, allowing for the separation and quantification of individual FAEEs within complex mixtures.

Inter-laboratory comparisons, also known as proficiency testing, are essential for ensuring the reliability and comparability of analytical results across different laboratories.[8][9][10][11] Such studies involve distributing a homogenous sample to multiple laboratories and comparing their measurement results against a reference value. This process helps to identify potential analytical biases, validate methods, and improve the overall quality of data.

Hypothetical Inter-laboratory Comparison Data

To illustrate the expected outcomes of an inter-laboratory comparison for this compound, the following tables present hypothetical data from a proficiency test involving ten laboratories. The assigned concentration of the test sample is 25.00 µg/mL .

Table 1: Reported Concentrations of this compound

LaboratoryMethodReported Concentration (µg/mL)Recovery (%)z-score
Lab 1GC-MS24.5098.0-0.42
Lab 2GC-FID26.20104.81.00
Lab 3GC-MS23.8095.2-1.00
Lab 4GC-MS25.10100.40.08
Lab 5GC-FID27.50110.02.08
Lab 6GC-MS24.9099.6-0.08
Lab 7GC-MS22.9091.6-1.75
Lab 8GC-FID25.50102.00.42
Lab 9GC-MS24.2096.8-0.67
Lab 10GC-FID26.80107.21.50

**z-scores are calculated using a target standard deviation of 1.2 µg/mL, derived from the Horwitz equation for a concentration in this range. A z-score between -2 and 2 is generally considered satisfactory.

Table 2: Summary of Method Performance

ParameterGC-MS (n=6)GC-FID (n=4)
Mean Reported Concentration (µg/mL)24.2326.50
Standard Deviation (µg/mL)0.840.87
Coefficient of Variation (%)3.473.28
Mean Recovery (%)96.9106.0

Experimental Protocols

The following sections detail the typical experimental workflows for the quantification of this compound.

Accurate sample preparation is critical for reliable results. The general steps include:

  • Internal Standard Spiking: An appropriate internal standard, such as ethyl heptadecanoate, is added to the sample to correct for variations in extraction efficiency and instrument response.[7]

  • Lipid Extraction: Lipids, including the target analyte, are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent system. A common method is a biphasic extraction with a mixture of methanol, chloroform, and water.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to isolate the FAEE fraction from other lipid classes. Amino-propyl silica (B1680970) cartridges are effective for this purpose.[7]

  • Solvent Evaporation and Reconstitution: The purified FAEE fraction is dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane) for GC analysis.

GC-MS provides high selectivity and is considered a gold standard for the identification and quantification of FAEEs.

  • Gas Chromatograph (GC) Conditions:

    • Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.[5]

    • Carrier Gas: Helium is commonly used as the carrier gas.[5]

    • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the FAEEs. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 290°C).[5]

    • Injector: A split/splitless injector is used, with the temperature set to ensure efficient vaporization of the sample (e.g., 290°C).[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for FAEE analysis.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and specificity by monitoring characteristic ions of the target analyte and the internal standard.

GC-FID is a robust and widely used technique for the quantification of fatty acids.

  • GC Conditions: The GC conditions (column, carrier gas, temperature program, injector) are similar to those used for GC-MS.

  • Detector: The flame ionization detector is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon atoms in the analyte.

Data Analysis and Interpretation

The quantification of this compound is typically performed using an internal standard calibration method. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

In an inter-laboratory comparison, the performance of each laboratory is often assessed using z-scores. The z-score indicates how many standard deviations a laboratory's result is from the assigned value.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the measurement of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Reconstitute Dry and Reconstitute SPE->Reconstitute GC_MS GC-MS Analysis Reconstitute->GC_MS GC_FID GC-FID Analysis Reconstitute->GC_FID Quant Quantification GC_MS->Quant GC_FID->Quant Report Reporting Quant->Report G cluster_ilc Inter-laboratory Comparison Logic Provider Proficiency Test Provider Sample_Dist Sample Distribution Provider->Sample_Dist Lab_Analysis Laboratory Analysis Sample_Dist->Lab_Analysis Data_Submission Data Submission Lab_Analysis->Data_Submission Stat_Analysis Statistical Analysis Data_Submission->Stat_Analysis Performance_Eval Performance Evaluation Stat_Analysis->Performance_Eval

References

Safety Operating Guide

Proper Disposal of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate, a polyunsaturated fatty ester, is critical to ensure laboratory safety and environmental protection. This compound is frequently supplied as a solution in ethanol, rendering it a highly flammable liquid that requires handling as hazardous waste. Adherence to strict disposal protocols is mandatory to mitigate risks of fire, chemical reactions, and environmental contamination.

Immediate Safety Considerations

Before handling this compound, it is imperative to be familiar with its hazard profile. The primary hazards are associated with its flammability and potential for causing serious eye irritation.

Hazard Identification and Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapor.[1]
Serious eye damage/eye irritation (Category 2A)DangerH319: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE)

When handling this substance, appropriate personal protective equipment must be worn to prevent exposure.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]

Experimental Workflow for Waste Disposal

cluster_0 Step 1: Waste Collection cluster_1 Step 2: Waste Segregation & Accumulation cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request A Designate a specific, compatible waste container. B Ensure container is clean and in good condition. A->B C Affix a 'Hazardous Waste' label. B->C D Collect this compound waste in the designated container. E Do NOT mix with incompatible waste streams (e.g., strong oxidizers, acids, bases). D->E F Keep the container tightly closed except when adding waste. E->F G Store in a designated Satellite Accumulation Area (SAA). H Keep away from heat, sparks, and open flames. G->H I Ensure secondary containment is in place. H->I J Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department. K Follow institutional procedures for waste pickup request. J->K

Caption: Waste Disposal Workflow for this compound.

Detailed Methodologies:

  • Waste Container Selection and Labeling:

    • Select a container made of a material compatible with flammable organic liquids (e.g., glass or appropriate plastic). The container must have a secure, screw-top cap.[5][6]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Waste this compound in Ethanol," and the associated hazards (Flammable, Irritant).[2][3]

  • Waste Accumulation:

    • Collect all waste containing this substance, including contaminated consumables (e.g., pipette tips, wipes), in the designated hazardous waste container.

    • Crucially, do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases to prevent violent reactions.[6]

    • Keep the waste container sealed at all times, except when you are actively adding waste.[2][4]

  • Interim Storage:

    • Store the waste container in a designated Satellite Accumulation Area within the laboratory.[6][7]

    • This area must be away from all sources of ignition, including heat, sparks, and open flames.[8][9]

    • It is best practice to store flammable liquid waste containers in a secondary containment bin to mitigate potential leaks or spills.

  • Final Disposal:

    • Once the waste container is full or has been in storage for a designated period (as per institutional policy, often not exceeding one year), arrange for its disposal.[7]

    • Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to schedule a pickup.[2] Do not attempt to transport or dispose of the waste yourself.

    • For empty containers that held the original product, they should also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and the risk of fire.

Spill Response Workflow

cluster_0 Immediate Actions cluster_1 Containment & Cleanup (Small Spills) cluster_2 Disposal A Alert personnel in the immediate area. B Eliminate all ignition sources. A->B C If the spill is large or you are unsure, evacuate and call emergency services. B->C D Wear appropriate PPE. E Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). D->E F Use non-sparking tools to collect the absorbed material. E->F G Place the collected waste into a sealed, labeled hazardous waste container. H Arrange for disposal through EH&S. G->H

Caption: Spill Response Workflow for this compound.

Key Experimental Protocols for Spill Cleanup:

  • For small spills:

    • Ensure the area is well-ventilated and all ignition sources are removed.[9]

    • Wearing the PPE detailed above, cover the spill with a chemical absorbent suitable for flammable liquids.

    • Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • For large spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EH&S department from a safe location.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guidance for Handling Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate. The following procedural guidance outlines personal protective equipment (PPE) requirements, safe handling practices, and disposal plans to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended EquipmentSpecific Considerations
Eye and Face Protection Safety glasses with side shieldsIf exposure may cause eye discomfort, a full-face respirator should be used.[1]
Hand Protection Chemically resistant glovesPreferred materials: Butyl rubber, Chlorinated polyethylene, Polyethylene, Ethyl vinyl alcohol laminate ("EVAL"), Polyvinyl alcohol ("PVA").[1] Acceptable materials: Neoprene, Nitrile/butadiene rubber ("nitrile" or "NBR"), Polyvinyl chloride ("PVC" or "vinyl").[1] Avoid: Viton gloves.[1]
Body Protection Clean, body-covering clothing---
Respiratory Protection Approved respiratorShould be worn when there is a potential to exceed exposure limits or guidelines.[1] If no limits are applicable, use an approved respirator based on the specific operation and potential airborne concentration.[1] A self-contained breathing apparatus may be necessary for firefighting.[1][2]

Operational and Disposal Plans

Safe handling and disposal are paramount to preventing contamination and ensuring a safe laboratory environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Don Appropriate PPE b Ensure Good Ventilation/Exhaustion a->b c Open and Handle with Care b->c Proceed to Handling d Prevent Aerosol Formation c->d j Absorb Spills with Inert Material c->j In Case of Spill e Keep Away from Heat, Sparks, Open Flames d->e f Ground/Bond Container and Receiving Equipment e->f g Store in a Tightly Closed Container f->g Proceed to Storage h Store in a Well-Ventilated Place g->h i Keep Cool h->i k Dispose of Contents/Container to an Approved Waste Disposal Plant i->k For Disposal j->k

Caption: Logical workflow for the safe handling of this compound.

Safe Handling and Storage

Handling:

  • Ensure good ventilation or exhaustion at the workplace.[3]

  • Open and handle the receptacle with care.[3]

  • Prevent the formation of aerosols.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][4]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]

  • Use only non-sparking tools.[1]

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[1][4]

  • Keep cool.[1]

  • The recommended storage temperature is -20°C.[5]

Emergency Procedures

Spills and Leaks:

  • Remove all sources of ignition and ventilate the area.[1]

  • Absorb spills with an inert material such as sand, diatomite, acid binders, universal binders, or sawdust.

  • Dispose of the contaminated material as waste according to regulations.[3]

  • Ensure adequate ventilation during cleanup.[3]

First Aid:

  • If on skin (or hair): Immediately remove all contaminated clothing. Rinse the skin with water or shower.[1]

  • If in eyes: Rinse the opened eye for several minutes under running water and consult a doctor.[3]

  • If inhaled: Supply fresh air or oxygen and call for a doctor. In case of irregular breathing or respiratory arrest, provide artificial respiration.[3]

  • If swallowed: Do not induce vomiting and immediately call for medical help.[3]

Fire-Fighting Measures:

  • Suitable extinguishing media include CO2, extinguishing powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[3]

  • Firefighters should wear self-contained breathing apparatus if necessary.[1]

Disposal Considerations

Dispose of the contents and/or container to an approved waste disposal plant.[1] Discharge into the environment must be avoided.[1] Smaller quantities may potentially be disposed of with household waste, but it is crucial to follow official regulations.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.